Minigastrin
Descripción
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRJDBGIVUNDK-QOGDCIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H109N17O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028769 | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60748-07-4, 70706-59-1 | |
| Record name | Minigastrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin is a naturally occurring peptide hormone that has garnered significant interest in the fields of oncology and nuclear medicine. As a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in a variety of solid tumors, this compound serves as an excellent backbone for the development of targeted diagnostics and therapeutics. This technical guide provides a comprehensive overview of the this compound peptide, including its fundamental biochemical properties, its interaction with the CCK2R, and the methodologies employed in its study and application.
This compound Peptide: Core Characteristics
This compound is a 14-amino acid peptide and a member of the gastrin family of hormones.[1]
Amino Acid Sequence and Physicochemical Properties
The primary structure of human this compound is well-defined and serves as the foundation for its biological activity and the design of synthetic analogs.
Table 1: Physicochemical Properties of Human this compound
| Property | Value | Reference |
| Amino Acid Sequence (Three-Letter Code) | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | [2][3] |
| Amino Acid Sequence (One-Letter Code) | LEEEEEAYGWMDF-NH2 | [3] |
| Molecular Formula | C85H109N17O27S | [4] |
| Molecular Weight | 1832.9 g/mol | |
| CAS Number | 101212-63-9 |
Structural Insights
The three-dimensional structure of this compound in solution is characterized by a high degree of flexibility, which has made its determination by classical methods such as X-ray crystallography or NMR spectroscopy challenging. Computational modeling suggests that the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding. The N-terminal portion of the peptide, particularly the poly-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.
This compound Analogs and their Quantitative Data
Numerous analogs of this compound have been synthesized to improve its stability, pharmacokinetics, and suitability for clinical applications, primarily in peptide receptor radionuclide therapy (PRRT). These modifications often involve amino acid substitutions, N-terminal modifications with chelating agents like DOTA for radiolabeling, and alterations to the peptide backbone.
Table 2: Binding Affinity (IC50) of this compound Analogs for the CCK2 Receptor
| Analog | Modification(s) | IC50 (nM) | Cell Line | Competitive Radioligand | Reference |
| Pentagastrin | --- | ~1 | A431-CCK2R | --- | |
| DOTA-MG11 | D-Glu at N-terminus | ~1 | A431-CCK2R | --- | |
| DOTA-MGS5 | D-Glu, (N-Me)Nle, 1-Nal substitutions | ~1 | A431-CCK2R | --- | |
| [¹¹¹In]In-1 | Proline substitution | ~1 | A431-CCK2R | --- | |
| [¹¹¹In]In-2 | Proline substitution | ~1 | A431-CCK2R | --- | |
| [¹¹¹In]In-3 | Proline substitution | ~1 | A431-CCK2R | --- | |
| DOTA-cyclo-MG1 | Cyclized, D-Glu, D-Lys substitutions | 2.54 ± 0.30 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| natLu-DOTA-cyclo-MG1 | Cyclized, D-Glu, D-Lys, Lu-chelated | 2.22 ± 0.32 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| DOTA-cyclo-MG2 | Cyclized, D-Glu, D-Lys, Nle substitutions | 3.23 ± 0.91 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| natLu-DOTA-cyclo-MG2 | Cyclized, D-Glu, D-Lys, Nle, Lu-chelated | 2.85 ± 0.63 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| DOTA-MGS5[NHCH3] | C-terminal amide methylation | 10-fold lower than DOTA-MGS5 | A431-CCK2R | --- | |
| DOTA-CCK-66 | PEG3 linker, γ-D-Glu | 3.6 - 6.0 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | |
| DOTA-CCK-66.2 | PEG3 linker, α-D-Glu | 3.6 - 6.0 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N |
Table 3: Cellular Uptake and In Vivo Tumor Accumulation of Radiolabeled this compound Analogs
| Radiolabeled Analog | Cell Line | Uptake (% of applied activity) | Time Point | In Vivo Tumor Uptake (%ID/g) | Animal Model | Reference |
| [¹¹¹In]In-1 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |
| [¹¹¹In]In-2 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |
| [¹¹¹In]In-3 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |
| ⁶⁴Cu-labeled NOTA-PP-F11 | --- | --- | --- | 7.20 ± 0.44% | Mice with CCK2 tumors | |
| [¹¹¹In]In-DOTA-[Phe8]MGS5 | A431-CCK2R | 11.8 ± 2.4% | 4 h | --- | --- | |
| [¹¹¹In]In-DOTA-MGS5 | A431-CCK2R | 44.3 ± 0.3% | 24 h | --- | --- | |
| [¹¹¹In]In-DOTA-[DLys1]MGS5 | A431-CCK2R | 27.8 ± 0.4% | 24 h | --- | --- |
Experimental Protocols
The characterization and development of this compound-based radiopharmaceuticals rely on a suite of standardized experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the Fmoc/tBu strategy for synthesizing DOTA-conjugated this compound analogs.
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, to yield a C-terminal amide.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in NMP.
-
Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HATU in the presence of an activator base like DIPEA.
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Wash the resin extensively with NMP to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. Use amino acids with appropriate side-chain protecting groups (e.g., t-butyl for Asp and Glu, Boc for Trp).
-
Chelator Conjugation: Couple the DOTA-tris(t-butyl ester) to the N-terminus of the peptide chain using the same coupling chemistry.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Radiolabeling of DOTA-Conjugated this compound Analogs
This protocol describes the radiolabeling of DOTA-peptides with trivalent radiometals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).
-
Reagent Preparation:
-
Prepare a reaction buffer, typically sodium acetate buffer (pH 4.5-5.5).
-
Dissolve the DOTA-peptide conjugate in the reaction buffer.
-
-
Radiolabeling Reaction:
-
Add the radionuclide solution (e.g., ⁶⁸GaCl₃ eluted from a generator or ¹⁷⁷LuCl₃) to the buffered peptide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-20 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the radiolabeled peptide using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
-
Purification (if necessary): If the RCP is below the desired threshold, purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).
CCK2R Competition Binding Assay
This assay determines the binding affinity (IC50) of a non-radiolabeled this compound analog by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.
-
Cell Culture: Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R or AR42J cells) to near confluence in appropriate multi-well plates.
-
Assay Setup:
-
Wash the cells with a binding buffer (e.g., DMEM or a Tris-based buffer).
-
Prepare serial dilutions of the non-radiolabeled competitor peptide.
-
In each well, add a constant concentration of a suitable radiolabeled ligand (e.g., [¹²⁵I]gastrin or a radiolabeled this compound analog).
-
Add the different concentrations of the competitor peptide to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known binder (non-specific binding).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or on ice) for a sufficient time to reach binding equilibrium.
-
Washing: Terminate the binding by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Uptake and Internalization Assay
This assay measures the extent to which a radiolabeled this compound analog is taken up and internalized by CCK2R-expressing cells.
-
Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere and grow.
-
Uptake Experiment:
-
Wash the cells with uptake medium (e.g., serum-free cell culture medium).
-
Add a known concentration of the radiolabeled peptide to each well. For determining non-specific uptake, add a high concentration of a non-radiolabeled competitor to a subset of wells.
-
Incubate the plate at 37°C for various time points.
-
-
Fractionation:
-
Surface-bound vs. Internalized: To differentiate between membrane-bound and internalized radioactivity, first collect the supernatant. Then, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand. Finally, lyse the cells (e.g., with 1M NaOH) to release the internalized radioactivity.
-
Total Uptake: For total cellular uptake, wash the cells with ice-cold buffer to stop the uptake process and then lyse the cells.
-
-
Measurement and Analysis: Measure the radioactivity in each fraction using a gamma counter. Express the uptake as a percentage of the total added radioactivity and normalize to the cell number or protein content.
CCK2 Receptor Signaling Pathways
Binding of this compound to the CCK2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that mediate its physiological and pathophysiological effects, including cell proliferation and survival.
Major Signaling Cascades
The primary signaling pathway activated by the CCK2R involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Downstream of these initial events, the CCK2R can also activate other important signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation and is often activated through PKC and Src kinase.
-
Phospholipase A2 (PLA2) Pathway: Activation of PLA2 leads to the release of arachidonic acid, a precursor for various signaling molecules.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: CCK2R activation can lead to the transactivation of the EGFR through the release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), further amplifying pro-proliferative signals.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by this compound binding to the CCK2R.
References
An In-depth Technical Guide to the Interaction of Minigastrin and the Cholecystokinin-2 Receptor (CCK2R)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between minigastrin (MG) and its cognate receptor, the cholecystokinin-2 receptor (CCK2R). The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed exploration of binding affinities, experimental methodologies, and the intricate signaling cascades initiated by this ligand-receptor pairing. The information is presented to facilitate a deeper understanding and to serve as a practical resource for ongoing and future research in this area.
Core Interaction: this compound and the CCK2R
This compound, a shorter, biologically active form of the hormone gastrin, exhibits a high affinity for the CCK2R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain and gastrointestinal tract.[1] This interaction is of significant interest due to the overexpression of CCK2R in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and certain neuroendocrine tumors, making it a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[2][3] The development of radiolabeled this compound analogues has been a key focus in nuclear medicine to exploit this specificity for therapeutic and diagnostic (theranostic) applications.[3]
Quantitative Data: Binding Affinities of this compound Analogues to CCK2R
The binding affinity of various this compound analogues to the CCK2R is a critical parameter for the development of targeted radiopharmaceuticals. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize the quantitative binding data for several key this compound analogues from published literature.
| Compound/Analogue | Cell Line | IC50 (nM) | Reference |
| [natGa]Ga-CP04 | A431-CCK2R(+) | 1.15 ± 0.39 | [2] |
| [natLu]Lu-CP04 | A431-CCK2R(+) | 1.02 ± 0.28 | |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |
| [natLu]Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |
| [natLu]Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | |
| DOTA-MGS1 | A431-CCK2R | Comparable to DOTA-MG11 and MGS4 | |
| DOTA-MGS4 | A431-CCK2R | Comparable to DOTA-MG11 and MGS1 | |
| [natGa]Ga-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |
| [natGa]Ga-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| [natGa]Ga-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |
| Divalent Peptide (MGD5) | AR42J | 1.0 | |
| Monomer (APH070) | AR42J | 5.6 | |
| NMG 2 | A431-CCK2R | 4.2 | |
| NMG 3 | A431-CCK2R | 2.0 | |
| PP-F11N | A431-CCK2R | 10.1 | |
| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 |
| Compound/Analogue | Cell Line | Kd (nM) | Reference |
| [177Lu]Lu-DOTA-MGS5 | A431-CCK2R | 5.25 ± 1.61 | |
| Divalent Peptide (MGD5) | AR42J | 0.7 | |
| Monomer (APH070) | AR42J | 2.9 |
Signaling Pathways Activated by this compound-CCK2R Interaction
Upon binding of this compound, the CCK2R undergoes a conformational change, initiating a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gα12/13 proteins. This activation leads to the stimulation of multiple downstream pathways that regulate cellular processes such as proliferation, apoptosis, and migration.
Primary Gq-Mediated Pathway
The canonical signaling pathway activated by CCK2R is mediated by the Gq alpha subunit. This pathway involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Parallel Signaling Pathways
In addition to the primary Gq pathway, CCK2R activation also triggers other important signaling cascades that contribute to its biological effects. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Src family kinase pathways. These pathways are crucial in mediating the proliferative and anti-apoptotic effects of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the this compound-CCK2R interaction. Below are outlines of key experimental protocols commonly employed in this field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50, Ki, Kd) of this compound analogues for the CCK2R.
Objective: To quantify the binding affinity of a test compound (unlabeled this compound analogue) by its ability to compete with a radiolabeled ligand for binding to the CCK2R.
Materials:
-
Cells or Membranes: A431-CCK2R or AR42J cells, or membrane preparations from these cells.
-
Radioligand: Typically [125I]Tyr12-gastrin I or another suitable radiolabeled CCK2R ligand.
-
Test Compounds: Serial dilutions of unlabeled this compound analogues.
-
Binding Buffer: e.g., 20 mM HEPES (pH 7.3) containing 1% (w/v) BSA, 5 mM MgCl2, and a 0.2 mg/mL concentration of bacitracin.
-
Wash Buffer: Ice-cold buffer of a similar composition to the binding buffer.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Plate Preparation: Pre-wet the filter plates with binding buffer.
-
Reaction Mixture: In each well, add the cell membrane preparation, the radioligand at a constant concentration, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCK2R activation, providing a readout of receptor agonism.
Objective: To measure the agonist-induced mobilization of intracellular calcium in cells expressing CCK2R.
Materials:
-
Cells: CCK2R-expressing cells (e.g., A431-CCK2R, AR42J, or CHO cells stably expressing CCK2R).
-
Calcium-sensitive Dye: e.g., Fluo-4 AM, Fura-2 AM, or a commercially available kit like the FLIPR Calcium Assay Kit.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Serial dilutions of this compound analogues.
-
Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake.
-
Compound Addition: Place the cell plate in the fluorescence plate reader. Add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the test compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 value.
Internalization Assay
This assay quantifies the agonist-induced internalization of the CCK2R, a common phenomenon for GPCRs upon activation.
Objective: To measure the extent of receptor internalization following stimulation with a this compound analogue.
Materials:
-
Cells: CCK2R-expressing cells.
-
Radiolabeled Ligand: A radiolabeled this compound analogue (e.g., 111In- or 177Lu-labeled).
-
Internalization Medium: e.g., RPMI supplemented with 1% v/v FBS.
-
Acid Wash Buffer: To strip surface-bound radioactivity (e.g., glycine-HCl buffer, pH 2.5).
-
Lysis Buffer: To measure internalized radioactivity (e.g., 1 M NaOH).
-
Gamma Counter: To measure radioactivity.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and culture to confluence.
-
Incubation with Radioligand: Incubate the cells with the radiolabeled this compound analogue at 37°C for various time points.
-
Separation of Surface-bound and Internalized Ligand:
-
At each time point, place the plates on ice to stop internalization.
-
Collect the supernatant.
-
Wash the cells with ice-cold medium.
-
Add acid wash buffer to strip the surface-bound radioligand and collect this fraction.
-
Lyse the cells with lysis buffer to release the internalized radioligand and collect this fraction.
-
-
Counting: Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time.
Conclusion
The interaction between this compound and the CCK2R is a well-characterized system with significant implications for the development of novel cancer theranostics. This guide has provided a detailed overview of the quantitative aspects of this interaction, the downstream signaling pathways, and the key experimental protocols used for its investigation. The provided data tables and diagrams serve as a quick reference, while the detailed methodologies offer a foundation for experimental design. A thorough understanding of these core principles is paramount for the successful development of new this compound-based agents for clinical applications.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Receptors: A Technical Guide to α-MSH at the Melanocortin 1 Receptor and Minigastrin at the Cholecystokinin-2 Receptor
Executive Summary: This technical guide provides an in-depth analysis of two distinct peptide-receptor systems critical in human physiology and drug development: α-Melanocyte Stimulating Hormone (α-MSH) with its primary target, the Melanocortin 1 Receptor (MC1R), and Minigastrin with its target, the Cholecystokinin-2 Receptor (CCK2R). Initial inquiries into a direct comparison of these peptides at the MC1R revealed a fundamental specificity in their interactions. The scientific literature establishes α-MSH as the endogenous agonist for MC1R, while this compound is a potent ligand for the CCK2R. There is no significant evidence of cross-reactivity of this compound with the MC1R.
Therefore, this whitepaper will elucidate the unique characteristics of each peptide-receptor pair, presenting their binding affinities, signaling pathways, and the experimental protocols used for their characterization. This approach offers researchers, scientists, and drug development professionals a clear and accurate understanding of these two important signaling axes.
Section 1: α-Melanocyte Stimulating Hormone (α-MSH) and the Melanocortin 1 Receptor (MC1R)
The α-MSH/MC1R system is a cornerstone of skin pigmentation and photoprotection, with emerging roles in inflammation and DNA repair.[1][2] α-MSH, a 13-amino acid peptide, is the most potent endogenous agonist for the MC1R, a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[3][4]
Peptide Profile: α-MSH
α-MSH is derived from the precursor protein proopiomelanocortin (POMC).[5] It has a tridecapeptide structure with an acetylated N-terminus and an amidated C-terminus, features that contribute to its stability.
-
Amino Acid Sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂
-
Core Binding Motif: The His-Phe-Arg-Trp sequence is considered the core motif essential for receptor recognition and activation.
Receptor Interaction and Binding Affinity
α-MSH binds to MC1R with high affinity, initiating a cascade of intracellular events. While it is the primary ligand for MC1R, it can also bind to other melanocortin receptor subtypes, though generally with lower affinity. The synthetic analog [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) is a widely used research tool due to its enhanced potency and stability.
| Ligand | Receptor | Binding Affinity (Kᵢ, nM) |
| α-MSH | hMC1R | 0.230 |
| hMC3R | 31.5 | |
| hMC4R | 900 | |
| hMC5R | 7160 | |
| NDP-MSH | hMC1R | ~0.13 (Kd) |
Table 1: Binding affinities of α-MSH and its synthetic analog NDP-MSH for human melanocortin receptors (hMCR). Data compiled from multiple sources. Note: Kᵢ (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity.
Signaling Pathways
Activation of the MC1R by α-MSH primarily couples to the stimulatory G-protein (Gαs), triggering the canonical adenylyl cyclase pathway.
-
G-Protein Activation: Ligand binding induces a conformational change in MC1R, activating the associated Gαs subunit.
-
Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates AC to convert ATP into cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate PKA.
-
CREB Phosphorylation: PKA phosphorylates the cAMP Response Element Binding Protein (CREB).
-
MITF Upregulation: Phosphorylated CREB acts as a transcription factor, increasing the expression of Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenesis: MITF is the master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes like tyrosinase (TYR), leading to the production of brown/black eumelanin.
Beyond the canonical cAMP pathway, MC1R signaling has also been linked to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway and pathways involved in enhancing DNA repair and reducing oxidative stress.
Experimental Protocols
1. Radioligand Competitive Binding Assay
This assay determines the affinity (Kᵢ) of a test compound (e.g., α-MSH) for MC1R by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing human MC1R (e.g., CHO-K1 or melanoma cell lines).
-
Radioligand: [¹²⁵I]-NDP-MSH.
-
Test compound: α-MSH (or other unlabeled ligands).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and gamma counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (α-MSH).
-
In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-NDP-MSH (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
For total binding, add only membranes and radioligand. For non-specific binding (NSB), add membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 1 µM NDP-MSH).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (HTRF or AlphaScreen)
This assay measures the potency (EC₅₀) of an agonist by quantifying the production of the second messenger cAMP in whole cells.
-
Materials:
-
Live cells expressing MC1R (e.g., CHO-MC1R stable cell line).
-
Test agonist: α-MSH.
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 or AlphaScreen cAMP Assay Kit).
-
HTRF- or AlphaScreen-compatible microplate reader.
-
-
Procedure:
-
Plate cells in a 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of the agonist (α-MSH) in Stimulation Buffer.
-
Aspirate the culture medium from the cells and add the diluted agonist.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (this typically involves adding detection reagents containing a labeled cAMP tracer and a specific antibody).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a compatible reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.
-
Plot the signal or calculated cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.
-
Section 2: this compound and the Cholecystokinin-2 Receptor (CCK2R)
The this compound/CCK2R system is primarily involved in regulating gastric acid secretion and is a key target in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors, particularly medullary thyroid carcinoma (MTC), which often overexpresses the CCK2R.
Peptide Profile: this compound
This compound (Gastrin-14) is a 14-amino acid peptide hormone. Analogs of this compound are frequently developed for clinical applications, often involving chelation of radionuclides for imaging (theranostics).
-
Amino Acid Sequence: H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂
-
Modifications for Clinical Use: Synthetic analogs often incorporate D-amino acids (e.g., D-Glu) and chelating agents like DOTA to improve stability and allow for radiolabeling.
Receptor Interaction and Binding Affinity
This compound and its analogs bind with high affinity to the CCK2R. Unlike α-MSH at the MC1R, this interaction is highly selective, with little to no binding to other receptor families under physiological conditions.
| Ligand | Receptor | Binding Affinity (IC₅₀, nM) | Cell Line |
| DOTA-MGS5 | CCK2R | 0.4 ± 0.2 | A431-CCK2R |
| Pentagastrin | CCK2R | 1.0 ± 0.2 | A431-CCK2R |
| [¹⁷⁷Lu]Lu-DOTA-Pro-MGS | CCK2R | 0.6 ± 0.3 | A431-CCK2R |
| [¹¹¹In]In-CP04 | CCK2R | 0.8 - 1.5 | Various |
Table 2: Binding affinities of various this compound analogs for the CCK2 Receptor. Data compiled from multiple sources. Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor.
Signaling Pathways
The CCK2R is a canonical Gq/11-coupled receptor. Its activation by this compound initiates the phospholipase C signaling pathway, which is distinct from the MC1R's Gs-cAMP pathway.
-
G-Protein Activation: Ligand binding activates the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
PIP₂ Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: PKC phosphorylates numerous target proteins, leading to cellular responses such as hormone secretion (e.g., gastric acid) and cell proliferation.
Conclusion
The α-MSH/MC1R and this compound/CCK2R systems exemplify the high degree of specificity inherent in peptide hormone signaling. α-MSH is the definitive agonist for MC1R, mediating its effects through a Gs-cAMP pathway to control pigmentation and inflammation. In contrast, this compound is a selective agonist for the Gq-coupled CCK2R, activating the PLC-IP₃/DAG pathway to influence processes like gastric secretion. For researchers in drug development, understanding these distinct pathways is paramount. The high selectivity of these systems allows for the design of targeted therapeutics, from MC1R agonists for photoprotection and inflammatory diseases to radiolabeled this compound analogs for the theranostics of neuroendocrine cancers. A clear delineation of their separate mechanisms is essential for advancing these promising therapeutic strategies.
References
- 1. A melanin-independent interaction between Mc1r and Met signalling pathways is required for HGF-dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin-1 receptor structure and functional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
Minigastrin Analogs: A New Frontier in Targeted Radionuclide Therapy for Medullary Thyroid Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Coreva Scientific, November 2025
Abstract
Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced and metastatic stages. Conventional therapies often have limited efficacy, driving the need for novel, targeted treatment strategies. The cholecystokinin-2 receptor (CCK2R) has emerged as a highly promising molecular target due to its significant overexpression in the majority of MTCs. This technical guide provides a comprehensive overview of the development of minigastrin analogs, potent ligands of CCK2R, as therapeutic agents for MTC. We delve into the preclinical and emerging clinical evidence supporting their use in a "theranostic" approach, combining diagnostic imaging and targeted radionuclide therapy. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the critical pathways and workflows, offering a vital resource for researchers and professionals in oncology drug development.
Introduction: The Rationale for Targeting CCK2R in Medullary Thyroid Carcinoma
Medullary thyroid carcinoma accounts for 3-5% of all thyroid malignancies.[1] While localized disease is manageable with surgery, metastatic MTC has a poor prognosis with limited effective systemic treatment options.[1][2] A key molecular characteristic of MTC is the high-level expression of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[3][4] Studies have shown that over 90% of MTCs overexpress CCK2R, making it an ideal target for receptor-mediated cancer therapy.
The natural ligands for CCK2R are cholecystokinin (CCK) and gastrin. This compound, a shorter, biologically active form of gastrin, has been the focus of therapeutic development due to its high affinity for CCK2R. By conjugating this compound analogs with chelators that can bind to radioactive isotopes, it is possible to create radiopharmaceuticals that selectively deliver a cytotoxic radiation payload to MTC cells, while minimizing damage to healthy tissues. This approach, known as Peptide Receptor Radionuclide Therapy (PRRT), offers a promising new avenue for the treatment of MTC.
Mechanism of Action: this compound-Mediated Radionuclide Delivery
The therapeutic principle of radiolabeled this compound analogs is based on their ability to specifically bind to CCK2R on the surface of MTC cells. Following intravenous administration, the radiolabeled this compound analog circulates in the bloodstream and accumulates at the tumor site due to the high density of CCK2R. Upon binding, the receptor-ligand complex is internalized by the cell. This internalization process traps the radionuclide inside the tumor cell, leading to a localized and sustained delivery of radiation. The emitted radiation, typically in the form of beta or alpha particles, induces DNA damage and ultimately leads to the death of the cancer cell.
The selection of the radionuclide is critical and depends on the intended application. For diagnostic imaging (e.g., PET/CT), positron emitters like Gallium-68 (⁶⁸Ga) are used. For therapeutic applications, beta emitters like Lutetium-177 (¹⁷⁷Lu) or alpha emitters like Actinium-225 (²²⁵Ac) are chosen for their cytotoxic effects.
Quantitative Data Summary
The development of this compound analogs has involved extensive preclinical and initial clinical evaluation. The following tables summarize key quantitative data from these studies, focusing on receptor affinity, in vivo tumor uptake, and therapeutic efficacy.
Table 1: In Vitro Receptor Binding Affinity of this compound Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| natGa-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| natCu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| natLu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| natGa-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |
| natCu-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |
| natLu-DOTA-MGS5 | AR42J | 3.6 - 6.0 |
Table 2: In Vivo Biodistribution and Tumor Uptake of Radiolabeled this compound Analogs in Xenograft Models
| Compound | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [⁶⁷Ga]Ga-DOTA-CCK-66 | AR42J | 1 | 19.4 ± 3.5 | ~7.7 | |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 4 | ~15 | ~0.5 | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 4 | ~12 | ~0.6 | |
| ¹⁷⁷Lu-PP-F11N Analog 2 | CCK2R-positive | 4 | >20 | ~1.5 | |
| ¹⁷⁷Lu-PP-F11N Analog 3 | CCK2R-positive | 4 | >25 | ~2.0 |
Table 3: Therapeutic Efficacy of Radiolabeled this compound Analogs in Preclinical Models
| Compound | Tumor Model | Dose (MBq) | Outcome | Reference |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 15 | 41-44% reduction in tumor growth rate | |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 30 | 60-62% reduction in tumor growth rate | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 15 | 41-44% reduction in tumor growth rate | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 30 | 60-62% reduction in tumor growth rate | |
| ²²⁵Ac-DOTA-CCK-66 | AR42J | 0.05 | Significant increase in mean survival |
Table 4: Preliminary Human Biodistribution and Lesion Detection with ⁶⁸Ga-DOTA-MGS5 PET/CT in MTC Patients
| Parameter | 1 h p.i. | 2 h p.i. | Reference |
| Mean SUVmax in Lesions | 6.0 | 7.2 | |
| Mean SUVmean in Lesions | 3.6 | 4.4 | |
| Total Lesions Detected (n=6 patients) | - | 87 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound analogs.
Cell Lines and Culture
-
Human Medullary Thyroid Carcinoma Cell Line (TT): This cell line endogenously expresses CCK2R and is a clinically relevant model for in vitro studies. TT cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Rat Pancreatic Acinar Cell Line (AR42J): This cell line is widely used due to its high and stable expression of CCK2R, making it suitable for receptor binding and uptake assays. Culture conditions are similar to TT cells, often using DMEM.
Radiosynthesis of this compound Analogs
The general workflow for radiosynthesis involves the chelation of a radionuclide by a DOTA-conjugated this compound analog.
-
Labeling with Gallium-68 (⁶⁸Ga): DOTA-conjugated peptides are typically incubated with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in a suitable buffer (e.g., sodium acetate or HEPES) at elevated temperatures (e.g., 90-95°C) for a short period (5-15 minutes).
-
Labeling with Lutetium-177 (¹⁷⁷Lu): The DOTA-peptide is incubated with ¹⁷⁷LuCl₃ in a buffer such as sodium acetate or ascorbate at high temperature (e.g., 90-95°C) for 15-30 minutes.
-
Quality Control: Radiochemical purity is assessed using high-performance liquid chromatography (HPLC).
In Vitro Assays
-
Competitive Binding Assay: To determine the receptor affinity (IC50), cells (e.g., AR42J) are incubated with a constant concentration of a radiolabeled ligand and increasing concentrations of the non-radiolabeled ("cold") this compound analog. The concentration of the cold analog that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.
-
Cellular Uptake and Internalization Assay: Cells are incubated with the radiolabeled this compound analog for various time points. To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acid wash (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand. The internalized fraction is then measured using a gamma counter.
In Vivo Animal Studies
-
Tumor Xenograft Model: Immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with human MTC cells (e.g., TT) or other CCK2R-expressing cells (e.g., AR42J). Once tumors reach a suitable size, the animals are used for biodistribution, imaging, and therapy studies.
-
Biodistribution Studies: Following intravenous injection of the radiolabeled this compound analog, animals are euthanized at various time points. Organs and tissues of interest (tumor, blood, kidneys, liver, stomach, etc.) are harvested, weighed, and the radioactivity is measured. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
SPECT/CT or PET/CT Imaging: Animals are anesthetized and imaged using a preclinical SPECT or PET scanner. This allows for non-invasive visualization of the radiotracer distribution and tumor targeting in vivo.
-
Therapy Studies: Tumor-bearing mice are treated with a therapeutic dose of a radiolabeled this compound analog (e.g., ¹⁷⁷Lu- or ²²⁵Ac-labeled). Tumor growth is monitored over time and compared to a control group to assess therapeutic efficacy.
Signaling Pathways and Future Directions
The binding of this compound to CCK2R activates several intracellular signaling pathways that are implicated in cell proliferation and survival. These pathways represent potential targets for combination therapies to enhance the efficacy of this compound-based PRRT.
Future research will focus on several key areas:
-
Improving Pharmacokinetics: Strategies to reduce kidney uptake and improve metabolic stability of this compound analogs are crucial to enhance the therapeutic window. This includes modifications to the peptide sequence and the use of different chelators and linkers.
-
Combination Therapies: Investigating the synergistic effects of this compound-based PRRT with other targeted therapies, such as tyrosine kinase inhibitors or agents that modulate the tumor microenvironment.
-
Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides, which have a shorter range and higher linear energy transfer, potentially leading to more potent and localized tumor cell killing with less damage to surrounding healthy tissue.
-
Clinical Translation: Expanding clinical trials to larger patient cohorts to definitively establish the safety and efficacy of radiolabeled this compound analogs in the management of MTC.
Conclusion
The overexpression of CCK2R in medullary thyroid carcinoma provides a strong rationale for the development of targeted therapies. Radiolabeled this compound analogs have demonstrated significant promise in preclinical and early clinical studies, offering a personalized "theranostic" approach for imaging and treating this challenging disease. While further optimization and clinical validation are necessary, this compound-based PRRT represents a new and exciting frontier in the management of advanced MTC, with the potential to significantly improve patient outcomes. This technical guide serves as a foundational resource for the scientific and drug development communities to further advance this promising therapeutic strategy.
References
- 1. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]
- 2. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
The Discovery and Enduring Legacy of Minigastrin in Gastrointestinal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of gastrointestinal physiology, the peptide hormone gastrin stands as a cornerstone in the regulation of gastric acid secretion and mucosal growth. While the existence of gastrin was first proposed by John Sydney Edkins in 1905, it was the pioneering work of Roderic A. Gregory and Hilda Tracy in the 1960s that unraveled its molecular heterogeneity.[1][2] Among the identified forms, minigastrin (gastrin-14), a 14-amino acid peptide, has garnered significant scientific interest due to its potent physiological activity and its emerging role as a target in oncological research.[3] This technical guide provides an in-depth exploration of the discovery and history of this compound, its physiological functions, and the experimental methodologies that have been pivotal in its characterization.
The Journey of Discovery: From Gastrin to this compound
The story of this compound is intrinsically linked to the broader research on gastrin. Following Edkins' initial hypothesis, it took several decades for the definitive isolation and characterization of gastrin. In 1964, Gregory and Tracy successfully isolated and determined the structure of two forms of gastrin, gastrin-17 ("little gastrin") and gastrin-34 ("big gastrin"), from hog antral mucosa.
A significant breakthrough in the understanding of gastrin diversity came from the study of Zollinger-Ellison syndrome, a condition characterized by severe peptic ulcers resulting from a gastrin-producing tumor (gastrinoma). It was from the tissue of these tumors that Gregory and Tracy, in the early 1970s, isolated and identified a smaller, yet highly potent, form of gastrin: the tridecapeptide gastrin-13, which corresponds to the C-terminal fragment 5-17 of gastrin-17. This was followed by the isolation of the 14-amino acid peptide, this compound (gastrin-14). These findings revealed that gastrin exists in multiple molecular forms, all sharing a common C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is essential for biological activity.
Physiological Role and Mechanism of Action
This compound, like other forms of gastrin, exerts its primary physiological effects through the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor. The CCK2R is a G protein-coupled receptor (GPCR) predominantly found on enterochromaffin-like (ECL) cells and parietal cells in the stomach.
Upon binding of this compound to the CCK2R, a conformational change in the receptor activates the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers the physiological responses, most notably the release of histamine from ECL cells and, to a lesser extent, direct stimulation of parietal cells to secrete gastric acid (HCl).
Figure 1: this compound Signaling Pathway via CCK2R.
Quantitative Data in this compound Research
The study of this compound and its analogues has generated a wealth of quantitative data, crucial for understanding its biological activity and for the development of diagnostic and therapeutic agents.
Receptor Binding Affinity
The affinity of this compound and its analogues for the CCK2R is a key determinant of their potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled competitor from the receptor.
| Compound | Cell Line | IC50 (nM) | Reference |
| Pentagastrin | A431-CCK2R | ~1 nM | |
| DOTA-MG11 | A431-CCK2R | ~1 nM | |
| DOTA-MGS5 | A431-CCK2R | ~1 nM | |
| DOTA-CCK-66 (natGa-labeled) | AR42J | 3.6 - 6.0 nM | |
| DOTA-CCK-66 (natLu-labeled) | AR42J | 3.6 - 6.0 nM | |
| DOTA-CCK-66.2 (natGa-labeled) | AR42J | 3.6 - 6.0 nM | |
| DOTA-MGS5 (natGa-labeled) | AR42J | 3.6 - 6.0 nM | |
| 1 (DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2) | A431-CCK2R | 0.69 ± 0.09 nM |
In Vivo Tumor Uptake of Radiolabeled Analogues
The ability of radiolabeled this compound analogues to accumulate in CCK2R-expressing tumors is critical for their use in nuclear medicine. Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [67Ga]Ga-DOTA-CCK-66 | AR42J xenografts | 1 h | 19.4 ± 3.5 | |
| [177Lu]Lu-DOTA-CCK-66 | AR42J xenografts | 24 h | 8.6 ± 1.1 | |
| [177Lu]Lu-DOTA-MGS5 | AR42J xenografts | 24 h | > [177Lu]Lu-DOTA-CCK-66 | |
| [111In]In-DOTA-MGS4 | A431-CCK2R xenografts | 4 h | 10.40 ± 2.21 | |
| [177Lu]Lu-1/2/3 | Xenografted nude mice | 4 h | 29 - 46 |
Gastric Acid Secretion
This compound is a potent stimulator of gastric acid secretion. Its effects are often compared to those of histamine, a key mediator of acid release.
| Stimulant | Model | Response | Reference |
| Gastrin | Isolated, perfused rat stomach | Threshold concentration: 65 pM | |
| Gastrin (maximal) | Isolated, perfused rat stomach | 55% of maximal histamine-stimulated output | |
| Histamine (maximal) | Isolated, perfused rat stomach | 154.8 ± 10.0 µeq/h |
Key Experimental Protocols
The characterization of this compound has relied on a suite of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.
In Vitro CCK2R Binding Assay
This assay is used to determine the binding affinity of a test compound for the CCK2R.
-
Cell Culture: A431-CCK2R cells, which are human epidermoid carcinoma cells stably transfected to express the human CCK2R, are cultured in appropriate media until they reach near confluence.
-
Cell Preparation: The cells are washed, harvested, and homogenized in a binding buffer. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 125I-[Leu15]gastrin-I) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value of the test compound is calculated.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCK2R activation.
-
Cell Seeding: CCK2R-expressing cells (e.g., AR42J or A431-CCK2R) are seeded into a 96-well microplate and cultured until they form a confluent monolayer.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to be taken up into the cytoplasm.
-
Ligand Addition: The plate is placed in a fluorescence microplate reader. The test compound (this compound or an analogue) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is recorded. Dose-response curves can be generated to determine the potency (EC50) of the test compound.
Figure 2: Experimental Workflow for Calcium Mobilization Assay.
In Vivo Biodistribution of Radiolabeled this compound Analogues
This protocol is used to determine the distribution and accumulation of a radiolabeled this compound analogue in different organs and tissues of an animal model.
-
Animal Model: Tumor-bearing animal models are often used, where human CCK2R-expressing cancer cells are xenografted into immunocompromised mice.
-
Radiolabeling: The this compound analogue is labeled with a suitable radionuclide (e.g., 111In, 177Lu, 68Ga) following established protocols.
-
Injection: A known amount of the radiolabeled compound is injected into the animals, typically via the tail vein.
-
Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized.
-
Organ Harvesting: Blood, major organs (including the tumor, stomach, kidneys, liver, etc.), and other tissues of interest are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue. This provides a quantitative measure of the radiopharmaceutical's biodistribution.
Figure 3: Experimental Workflow for In Vivo Biodistribution Study.
Conclusion and Future Directions
The discovery of this compound has significantly advanced our understanding of gastrointestinal physiology and the molecular diversity of peptide hormones. From its initial isolation from gastrinoma tissues to its current role as a promising target for cancer theranostics, the journey of this compound research highlights the importance of fundamental physiological studies in driving clinical innovation. The development of stabilized and radiolabeled this compound analogues continues to be an active area of research, with the potential to improve the diagnosis and treatment of CCK2R-expressing cancers. Future research will likely focus on further optimizing the pharmacokinetic properties of these analogues, exploring novel drug delivery systems, and expanding their clinical applications. The enduring legacy of this compound serves as a testament to the intricate and fascinating world of gastrointestinal endocrinology.
References
Physiological Functions of Minigastrin Beyond Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minigastrin, a shorter isoform of the hormone gastrin, is primarily known for its role in promoting the growth of various cancers. However, beyond its oncogenic functions, this compound plays crucial physiological roles, predominantly in the regulation of gastric acid secretion and maintaining the integrity of the gastrointestinal mucosa. This technical guide provides an in-depth exploration of the non-cancer-related physiological functions of this compound, detailing the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols for researchers in the field.
Regulation of Gastric Acid Secretion
The most well-established physiological function of this compound is the stimulation of gastric acid secretion. This process is primarily indirect, mediated through the activation of cholecystokinin-2 receptors (CCK2R) on enterochromaffin-like (ECL) cells in the gastric mucosa.[1]
Upon binding of this compound to CCK2R on ECL cells, a signaling cascade is initiated that results in the release of histamine.[2] This histamine then acts as a paracrine factor, binding to H2 receptors on adjacent parietal cells, stimulating them to secrete hydrochloric acid into the gastric lumen.[1] While CCK2Rs are also present on parietal cells, the direct stimulation of these cells by gastrin is considered to have a minor contribution to overall acid secretion.[3]
Signaling Pathway in Enterochromaffin-Like (ECL) Cells
This compound binding to the Gq protein-coupled CCK2R on ECL cells activates Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers the exocytosis of histamine-containing vesicles.
Caption: this compound signaling in ECL cells leading to histamine release.
Quantitative Data on Gastric Acid Secretion
The stimulatory effect of this compound on gastric acid secretion is dose-dependent. Studies using the synthetic this compound analogue, pentagastrin, have provided quantitative data on this physiological response.
| Parameter | Value | Species | Reference |
| Optimal Pentagastrin Dose for Maximal Acid Output | 6-8 µg/kg | Human | |
| Maximal Acid Output (MAO) with 0.6 µg/kg/h Pentagastrin | 23.5 ± 3.73 µEq H+/h | Rat (isolated perfused stomach) | |
| Pentagastrin Concentration for Threshold Dose (TD) in IMX-stimulated Rat Stomach | 84.5 pM | Rat (isolated perfused stomach) |
Experimental Protocol: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
This protocol describes a method for measuring gastric acid secretion in an anesthetized rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Pentagastrin
-
Saline solution
-
pH meter
-
0.01 N NaOH solution
-
Perfusion pump
-
Catheters and surgical instruments
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.
-
Perfuse the stomach with saline at a constant rate.
-
Collect the gastric effluent at 15-minute intervals.
-
After a basal collection period, administer pentagastrin intravenously at the desired dose.
-
Continue collecting the gastric effluent for a set period (e.g., 2 hours).
-
Measure the volume of each sample and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.
-
Calculate the acid output in µEq H+/min.
Trophic Effects on the Gastrointestinal Mucosa
Beyond its role in acid secretion, gastrin and its analogues, including this compound, exert trophic (growth-promoting) effects on the gastrointestinal mucosa, particularly in the stomach and colon. These effects are crucial for maintaining mucosal integrity and facilitating repair after injury.
Trophic Effects on Gastric Mucosa
In the stomach, this compound primarily stimulates the proliferation of ECL cells and parietal cells. This trophic action is mediated through the CCK2R. Sustained stimulation by gastrin can lead to an increase in the number and size of these cells.
Trophic Effects on Colonic Mucosa
Studies have shown that pentagastrin can stimulate the in vitro growth of normal human colon epithelial cells. This suggests a physiological role for this compound in maintaining the colonic epithelium.
Signaling Pathways for Trophic Effects
The signaling pathways underlying the trophic effects of this compound are less well-defined than those for acid secretion but are known to involve the activation of protein kinases and transcription factors that promote cell proliferation.
Caption: General signaling pathway for this compound's trophic effects.
Quantitative Data on Trophic Effects
| Parameter | Effect | Value | Cell Type | Reference |
| Pentagastrin (5 µg/ml) | Increase in cell number | 65% | Normal human colon epithelial cells (in vitro) | |
| Gastrin (5 µg/kg/h) | Dose-dependent increase | - | Rat ECL cell density | |
| Pentagastrin | Marked increase in labeling index | - | Human fundic mucosa |
Experimental Protocol: In Vitro Proliferation Assay of Normal Colon Epithelial Cells
This protocol describes a method for assessing the effect of this compound on the proliferation of normal colon epithelial cells in vitro.
Materials:
-
Normal human colon epithelial cell cultures
-
Multiwell plates
-
Phosphate-buffered saline (PBS)
-
Pentagastrin
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
Method for cell counting (e.g., hemocytometer or automated cell counter)
Procedure:
-
Plate the normal human colon epithelial cells in multiwell plates at a suitable density.
-
Allow the cells to adhere and grow for 24 hours in a standard cell culture medium.
-
After 24 hours, replace the medium with a medium containing either PBS (control) or pentagastrin at the desired concentration (e.g., 5 µg/ml).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After the incubation period, detach the cells from the wells using trypsin or another appropriate method.
-
Count the number of cells in each well.
-
Compare the cell numbers in the pentagastrin-treated wells to the control wells to determine the effect on cell proliferation.
Other Potential Physiological Roles
While the roles of this compound in gastric acid secretion and mucosal growth are the most characterized, some evidence suggests other potential physiological functions, although these are less well-understood and require further investigation.
Experimental Workflow: Investigating this compound's Physiological Effects
The following diagram outlines a general experimental workflow for studying the physiological functions of this compound.
Caption: A general experimental workflow for studying this compound's physiology.
Conclusion
This compound's physiological roles extend beyond its involvement in cancer, playing a vital part in the regulation of gastric acid secretion and the maintenance of gastrointestinal mucosal health. A thorough understanding of these functions, the underlying signaling pathways, and the methodologies to study them is essential for researchers in gastroenterology, cell biology, and drug development. This guide provides a comprehensive overview of the current knowledge and a practical framework for future investigations into the non-oncogenic roles of this compound.
References
Minigastrin Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a crucial peptide hormone, is primarily known for its role in stimulating gastric acid secretion. It exists in various molecular forms, with minigastrin being a significant, shorter isoform. The expression of the gastrin gene, and consequently the production of this compound, is a tightly regulated process influenced by a complex interplay of hormones, growth factors, and transcription factors. This regulation occurs at both the transcriptional and post-transcriptional levels. Dysregulation of gastrin gene expression has been implicated in various pathological conditions, including certain types of cancer, making it a key area of interest for researchers and drug development professionals. This guide provides an in-depth overview of this compound gene expression and its regulation in various tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
I. Quantitative Analysis of Gastrin Gene Expression
The expression of the gastrin gene varies significantly across different tissues and under various physiological and pathological states. The following tables summarize quantitative data on gastrin mRNA and peptide levels from several key studies.
Table 1: Gastrin mRNA and Peptide Levels in Pancreatic Tissues [1]
| Tissue Type | Gastrin mRNA Levels (fold increase vs. normal pancreas) | Gastrin Peptide Levels (fold increase vs. normal pancreas) |
| Normal Pancreas | 1 (baseline) | Not detected |
| Pancreatic Adenocarcinoma | 34 - 530 | Detected |
| Pancreatic Islet Cell Gastrinoma | 8,000 | 15,000 |
Table 2: Regulation of Antral Gastrin mRNA Levels by Starvation and Refeeding in Rats [2][3]
| Condition | Antral Gastrin mRNA Level (% of pre-fasting) |
| 48-hour Starvation | 26 - 30% |
| Refeeding (2 hours post-meal) | >200% of starved control |
Table 3: Effect of Somatostatin on Antral Gastrin mRNA and Gene Transcription in Dogs [4][5]
| Condition | Change in Gastrin mRNA Levels | Change in Gastrin Gene Transcriptional Activity |
| Incubation with Somatostatin | Dose-dependent inhibition | - |
| Neutralization of endogenous Somatostatin | 116 +/- 31% increase | 33.8 +/- 3.3% increase |
Table 4: Stimulation of Gastrin Gene Expression by EGF
| Cell Type / Condition | Fold Increase in Gastrin Gene Expression |
| Primary Canine G-cell Cultures | ~2 |
| AGS Human Gastric Adenocarcinoma Cells | ~4 |
| Gastrin Reporter Constructs in AGS Cells | >4 |
II. Signaling Pathways Regulating Gastrin Gene Expression
The regulation of gastrin gene transcription is controlled by several signaling pathways that are activated by various extracellular ligands. The most well-characterized pathways include those initiated by Epidermal Growth Factor (EGF), Somatostatin, and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).
A. Epidermal Growth Factor (EGF) Signaling Pathway
EGF is a potent stimulator of gastrin gene expression. The binding of EGF to its receptor (EGFR) on the surface of gastrin-producing cells initiates a cascade of intracellular events that culminate in the activation of transcription factors that drive gastrin gene expression.
B. Somatostatin-mediated Inhibition of Gastrin Gene Expression
Somatostatin acts as a paracrine inhibitor of gastrin gene expression. It is released from D-cells located in close proximity to gastrin-producing G-cells in the gastric antrum.
C. PACAP-mediated Regulation of Gastrin Gene Expression
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that can influence gastrin gene expression, although its effects can be complex and may involve indirect mechanisms through the regulation of other signaling molecules like histamine and somatostatin.
III. Experimental Protocols
The study of this compound gene expression and regulation employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
A. Quantification of Gastrin mRNA by Northern Blot Analysis
Northern blotting is a classic technique to detect and quantify specific RNA molecules in a sample.
Experimental Workflow:
Detailed Protocol:
-
Total RNA Extraction: Isolate total RNA from the tissue or cells of interest using a suitable method, such as guanidinium thiocyanate-phenol-chloroform extraction. Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.
-
Denaturing Agarose Gel Electrophoresis: Separate the RNA samples (typically 10-20 µg per lane) on a formaldehyde-containing agarose gel to ensure denaturation of RNA secondary structures.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary or electro-blotting.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with a labeled probe specific for gastrin mRNA. The probe can be a cDNA fragment or a synthetic oligonucleotide labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or digoxigenin).
-
Washing: Perform a series of washes with varying stringency (salt concentration and temperature) to remove any non-specifically bound probe.
-
Detection: If using a radioactive probe, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use a chemiluminescent or colorimetric detection system.
-
Analysis: Quantify the intensity of the resulting band corresponding to gastrin mRNA using densitometry. Normalize the signal to a housekeeping gene (e.g., GAPDH or β-actin) to correct for variations in RNA loading.
B. Quantification of Gastrin mRNA by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific method for quantifying gene expression.
Experimental Workflow:
Detailed Protocol:
-
Total RNA Extraction and DNase Treatment: Isolate total RNA as described for Northern blotting. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR thermal cycler using a PCR master mix containing a fluorescent dye (e.g., SYBR Green) or a sequence-specific fluorescent probe (e.g., TaqMan probe), gastrin-specific primers, and the cDNA template. The primers should be designed to amplify a short region of the gastrin cDNA.
-
Data Analysis: The real-time PCR instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the Ct (cycle threshold) value. A lower Ct value indicates a higher initial amount of the target mRNA. Relative quantification of gastrin mRNA expression can be calculated using the ΔΔCt method, normalizing the expression to one or more stable housekeeping genes.
C. Gastrin Promoter Activity Assay using Reporter Genes
Reporter gene assays are used to study the regulation of gene expression by identifying and characterizing the activity of promoter and enhancer elements.
Experimental Workflow:
Detailed Protocol:
-
Reporter Plasmid Construction: Clone the promoter region of the gastrin gene upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT) in an expression vector. Deletion or site-directed mutagenesis can be used to identify specific regulatory elements within the promoter.
-
Cell Transfection: Introduce the reporter plasmid into a suitable cell line (e.g., AGS or GH4 cells) using a transfection reagent (e.g., Lipofectamine). Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.
-
Cell Stimulation: After transfection, treat the cells with the substance of interest (e.g., EGF, somatostatin) to investigate its effect on gastrin promoter activity.
-
Cell Lysis: Lyse the cells to release the reporter proteins.
-
Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates using a specific substrate that produces a luminescent or colorimetric signal.
-
Data Analysis: Normalize the activity of the experimental reporter to that of the control reporter. Compare the normalized reporter activity in treated cells to that in untreated control cells to determine the effect of the stimulus on gastrin promoter activity.
IV. Conclusion
The expression of the this compound gene is a complex and highly regulated process that is critical for normal physiological function. Its dysregulation is a key factor in the pathophysiology of several diseases, including cancer. A thorough understanding of the signaling pathways and molecular mechanisms that control this compound gene expression is essential for the development of novel therapeutic strategies targeting these pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this field. Future research should continue to unravel the intricate network of interactions that govern this compound expression, paving the way for more effective diagnostic and therapeutic interventions.
References
- 1. Quantitative analysis of gastrin mRNA and peptide in normal and cancerous human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of rat antral gastrin and somatostatin gene expression during starvation and after refeeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of regulation of gastrin synthesis and post-translational processing by molecular biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gastrin gene expression by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Minigastrin's C-Terminal Tetrapeptide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Minigastrin (MG), a peptide hormone, demonstrates a high affinity for the cholecystokinin-2 receptor (CCK2R), a key biomarker overexpressed in various malignancies such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2] This specific interaction has positioned radiolabeled MG analogs as promising candidates for tumor imaging and peptide receptor radionuclide therapy (PRRT).[3] The biological activity of this compound is primarily mediated by its C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH₂, which is essential for receptor binding.[1][4] However, the clinical utility of native this compound is hampered by its poor in vivo stability, primarily due to enzymatic degradation. This guide provides a detailed examination of the structure-activity relationships (SAR) of this C-terminal tetrapeptide, focusing on chemical modifications aimed at enhancing metabolic stability while preserving or improving receptor affinity and tumor-targeting efficacy.
The Pharmacophore: Trp-Met-Asp-Phe-NH₂
The C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH₂, is the indispensable pharmacophore for CCK2R recognition and binding. Research has consistently shown that modifications outside this core sequence generally have a lesser impact on receptor affinity, suggesting that the N-terminal portion of this compound analogs often acts as a spacer. However, even minor alterations within the tetrapeptide can dramatically affect binding and biological function. Consequently, SAR studies have focused intensively on modifying this sequence to overcome its inherent liabilities, namely the oxidation-prone methionine and the susceptibility of its amide bonds to enzymatic cleavage.
Structure-Activity Relationship Insights
Systematic modifications of the tetrapeptide have yielded crucial insights into the structural requirements for optimal CCK2R targeting. These modifications can be categorized by their position and nature.
Modifications at the Methionine Position
The methionine (Met) residue is a primary site of oxidative instability. Its substitution is a common strategy to improve the chemical stability of the peptide.
-
Norleucine (Nle) Substitution: Replacing Met with its isostere Norleucine (Nle) is a well-established modification that prevents oxidation without significantly compromising receptor affinity.
-
N-Methylation: The introduction of an N-methyl group on the backbone of the Nle residue—creating (N-Me)Nle—has proven to be a critical advancement. This modification not only maintains high CCK2R affinity but also confers substantial resistance to enzymatic degradation. Studies have shown that the N-methylated tetrapeptide H-Trp-(N-Me)Nle-Asp-1-Nal-NH₂ is sufficient for high-affinity binding, whereas its non-methylated counterpart shows a marked decrease in affinity.
Modifications at the Phenylalanine Position
The C-terminal Phenylalanine (Phe) residue plays a crucial role in receptor interaction. Modifications at this position have shown variable outcomes.
-
Aromatic Substitutions: The C-terminal position tolerates various bulky aromatic residues. Substitution of Phe with L-1-naphthylalanine (1Nal) or tyrosine (Tyr) has been shown to maintain or even enhance receptor affinity. In contrast, substitutions with L-2-naphthylalanine or tryptophan can be detrimental to binding. The analog DOTA-MGS5, which incorporates 1Nal at this position, demonstrates a favorable targeting profile.
Peptide Backbone Modifications
To combat enzymatic cleavage at multiple sites, modifications to the peptide backbone have been explored.
-
N-Methylation: As mentioned, N-methylation of the Nle residue is highly effective. Further N-methylation, for instance at the 1Nal position in DOTA-[(N-Me)1Nal⁸]MGS5, has been shown to yield analogs with significantly increased tumor accumulation and reduced stomach uptake.
-
Amide-to-Triazole Substitution: Replacing trans-amide bonds with metabolically stable 1,2,3-triazole bioisosteres is another strategy. This modification can improve enzymatic resistance and, in some cases, receptor affinity. Multi-triazole substitutions have been shown to increase tumor uptake by up to four-fold compared to the all-amide parent compound.
-
Reduced Amide Bonds: Replacing an amide bond (CO-NH) with a reduced methylene amine bond (CH₂-NH) has been investigated. Analogs with a CH₂-NH bond between Trp and Met/Nle retained agonist activity, while those with the modification between Met/Nle and Asp acted as potent antagonists of pentagastrin-induced acid secretion.
Quantitative Data Summary
The following tables summarize key quantitative data from SAR studies on this compound's C-terminal tetrapeptide analogs.
Table 1: CCK2R Binding Affinity of this compound Analogs
| Compound/Analog | Modification(s) | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Pentagastrin | Reference Agonist | ~1.0 | A431-CCK2R | |
| DOTA-MGS1 | C-terminal modifications | Similar to DOTA-MG11 | AR42J | |
| DOTA-MGS4 | N-methylation | Lower than DOTA-MG11 | AR42J | |
| DOTA-MGS5 | (N-Me)Nle, 1Nal | 0.4 ± 0.2 | A431-CCK2R | |
| DOTA-MGS5[NHCH₃] | C-terminal amide methylation | ~10x lower than DOTA-MGS5 | A431-CCK2R | |
| DOTA-[(N-Me)1Nal⁸]MGS5 | N-methylation at 1Nal | Low nanomolar range | A431-CCK2R | |
| B3 (Tetrapeptide) | H-Trp-(N-Me)Nle-Asp-1-Nal-NH₂ | Low nanomolar range | - | |
| B1 (Tetrapeptide) | H-Trp-Nle-Asp-1-Nal-NH₂ | 50-fold higher than B3 | - |
| Boc-Trp-Leu-β-homo-Asp-Phe-NH₂ | Introduction of β-homo-Asp | 1.5 | Gastric Mucosal Cells | |
Table 2: In Vitro and In Vivo Stability of Radiolabeled Analogs
| Compound/Analog | Condition | Time Point | % Intact Peptide | Reference |
|---|---|---|---|---|
| [¹¹¹In]In-DOTA-MGS1 | In vivo (BALB/c mouse blood) | 10 min p.i. | 0% | |
| [¹¹¹In]In-DOTA-MGS4 | In vivo (BALB/c mouse blood) | 10 min p.i. | >75% | |
| [¹¹¹In]In-DOTA-[Phe⁸]MGS5 | In vitro (human serum) | 24 h | 54.0 ± 0.8% | |
| Other [¹¹¹In]In-MGS5 Analogs | In vitro (human serum) | 24 h | >95% | |
| [¹⁷⁷Lu]Lu-DOTA-MGS5 | In vivo (BALB/c mouse blood) | 30 min p.i. | 77% | |
| [¹⁷⁷Lu]Lu-1 (penta-DGlu analog) | In vivo (BALB/c mouse blood) | 30 min p.i. | 44% | |
| [¹⁷⁷Lu]Lu-2 (linker analog) | In vivo (BALB/c mouse blood) | 30 min p.i. | >84% |
| [¹⁷⁷Lu]Lu-DOTA-CCK-66 | In vivo (murine urine) | 30 min p.i. | ~3x higher than MGS5 | |
Table 3: Cellular Internalization and Tumor Uptake
| Compound/Analog | Cell Line | Time Point | % Internalization | Tumor Uptake (% IA/g) | Reference |
|---|---|---|---|---|---|
| [¹¹¹In]In-1, 2, 3 (Pro analogs) | A431-CCK2R | 4 h | ≥60% | 29-46% (4h p.i.) | |
| [¹¹¹In]In-DOTA-MGS5[NHCH₃] | A431-CCK2R | 4 h | 6.6 ± 2.8% | - | |
| Other [¹¹¹In]In-MGS5 Analogs | A431-CCK2R | 4 h | 35.3–47.3% | - | |
| [¹¹¹In]In-DOTA-MGS4 | A431-CCK2R Xenograft | 4 h p.i. | - | 10.40 ± 2.21% |
| [¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R Xenograft | - | - | 48.1 ± 9.2% | |
Experimental Protocols
The development and evaluation of novel this compound analogs involve a standardized set of experimental procedures.
Solid-Phase Peptide Synthesis (SPPS)
DOTA-conjugated this compound analogs are typically synthesized using an automated peptide synthesizer following the Fmoc/tBu strategy.
-
Resin: A Rink Amide resin is commonly used as the solid support.
-
Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage: The peptide is cleaved from the resin with concomitant removal of acid-labile side-chain protecting groups.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling
Peptides are radiolabeled with diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides.
-
Chelation: The DOTA-conjugated peptide is incubated with the desired radiometal chloride (e.g., ¹⁷⁷LuCl₃) in a buffered solution (e.g., sodium acetate, pH 5) at an elevated temperature (e.g., 95°C) for 15-25 minutes.
-
Quality Control: Radiochemical purity is determined by RP-HPLC.
-
Purification: For in vivo studies, the radiolabeled peptide is often purified using solid-phase extraction (SPE) to remove unbound radionuclide.
CCK2R Affinity Assay (Competitive Binding)
The binding affinity (IC₅₀) of new analogs is determined through competitive binding assays against a known radioligand.
-
Cell Preparation: A431-CCK2R cells, which are human epidermoid carcinoma cells transfected to express the human CCK2R, are commonly used.
-
Incubation: A constant concentration of a radioligand (e.g., [¹²⁵I]gastrin-I) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor peptide analog (from 0.001 to 1000 nM).
-
Separation: Bound and free radioligand are separated by filtration through 96-well filter plates.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: IC₅₀ values are calculated by nonlinear regression analysis of the competition curves.
Cell Uptake and Internalization Studies
These assays measure the ability of the radiolabeled analog to be internalized by receptor-expressing cells.
-
Incubation: A431-CCK2R cells are incubated with the radiolabeled peptide analog (~0.4 nM) at 37°C for various time points (e.g., up to 4 hours).
-
Washing: After incubation, the cells are washed to remove non-bound radioactivity.
-
Separation of Fractions: An acid wash (e.g., glycine buffer, pH 2.8) is used to differentiate between the surface-bound (acid-releasable) and internalized (acid-resistant) radioactivity.
-
Measurement: The radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured.
-
Controls: Non-specific binding is determined either by co-incubation with a large excess of a blocking agent like pentagastrin or by using mock-transfected cells that do not express the receptor.
In Vivo Stability and Biodistribution
These studies are essential for evaluating the pharmacokinetic profile of the analogs.
-
Animal Model: Studies are typically performed in BALB/c mice for stability and in tumor-xenografted nude mice (e.g., bearing A431-CCK2R tumors) for biodistribution.
-
Injection: The radiolabeled peptide is injected intravenously via the tail vein.
-
Sample Collection: At predetermined time points (e.g., 10 min, 30 min, 1 h), blood and urine samples are collected for stability analysis. For biodistribution, animals are euthanized, and organs of interest (tumor, kidneys, stomach, liver, etc.) are excised and weighed.
-
Analysis: The radioactivity in the organs is measured in a gamma counter and expressed as a percentage of the injected activity per gram of tissue (% IA/g). For stability, blood and urine samples are analyzed by radio-HPLC to quantify the percentage of intact peptide versus metabolites.
Visualization of Pathways and Workflows
CCK2R Signaling Pathway
Upon binding of a this compound analog, the CCK2R, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. It primarily couples to Gq and G₁₂/₁₃ proteins, leading to the activation of multiple downstream pathways that regulate cell proliferation, differentiation, and survival.
Caption: CCK2R-mediated intracellular signaling cascade.
Workflow for this compound Analog Development
The preclinical development and evaluation of a novel this compound analog follows a logical, multi-stage workflow from initial design to in vivo validation.
Caption: Preclinical workflow for this compound analog evaluation.
Competitive Binding Assay Workflow
This diagram illustrates the key steps and logic behind determining the IC₅₀ value of a test compound.
Caption: Workflow for a competitive CCK2R binding assay.
Conclusion
The C-terminal tetrapeptide of this compound is the definitive determinant of CCK2R affinity. Structure-activity relationship studies have been instrumental in transforming this native sequence into robust analogs suitable for clinical investigation. Key strategies, including the substitution of methionine with N-methylated norleucine, modification of the C-terminal phenylalanine with other bulky aromatic residues, and backbone stabilization, have successfully addressed the primary challenge of enzymatic degradation. These efforts have led to the development of analogs like DOTA-MGS5 and its derivatives, which exhibit enhanced in vivo stability, high tumor uptake, and favorable pharmacokinetics. The ongoing refinement of this tetrapeptide core continues to advance the potential of this compound-based agents as powerful tools in the theranostic management of CCK2R-expressing cancers.
References
- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 2. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled this compound analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R [mdpi.com]
Minigastrin Signaling in Neuroendocrine Tumors: A Technical Guide for Researchers
An In-depth Exploration of the Core Signaling Pathway, Experimental Methodologies, and Therapeutic Targeting
This technical guide provides a comprehensive overview of the minigastrin signaling pathway in neuroendocrine tumors (NETs) for researchers, scientists, and drug development professionals. This compound, through its interaction with the cholecystokinin-2 receptor (CCK2R), plays a pivotal role in the pathophysiology of several NETs, making it a critical target for novel diagnostic and therapeutic strategies. This document outlines the core molecular interactions, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
The Core Signaling Pathway: this compound and the CCK2R Axis
The biological effects of this compound in neuroendocrine tumors are primarily mediated by the cholecystokinin B receptor (CCKBR), also known as the cholecystokinin-2 receptor (CCK2R).[1][2] CCK2R is a G-protein coupled receptor (GPCR) that is frequently overexpressed in a variety of neuroendocrine neoplasms, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[2][3][4] The binding of this compound or its analogues to CCK2R initiates a cascade of intracellular signaling events that can promote tumor cell proliferation and survival.
Upon ligand binding, the CCK2R couples to G proteins, predominantly of the Gq family, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC lead to the downstream activation of several signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2), which is crucial for cell proliferation. Furthermore, there is evidence suggesting a potential interplay with the mTORC1 signaling pathway, where inhibition of mTORC1 can enhance the expression of CCK2R and subsequently increase the uptake of radiolabeled this compound analogues in tumors.
Below is a diagram illustrating the core this compound signaling pathway in neuroendocrine tumor cells.
Quantitative Data in this compound Signaling Research
The development of this compound analogues for imaging and therapy of NETs has generated a significant amount of quantitative data. These data are crucial for comparing the efficacy and specificity of different compounds.
Table 1: Receptor Affinity (IC50) of this compound Analogues for CCK2R
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a this compound analogue required to displace 50% of a radiolabeled ligand from the CCK2R. Lower IC50 values indicate higher binding affinity.
| This compound Analogue | Cell Line | IC50 (nM) | Reference |
| DOTA-cyclo-MG1 | AR42J | 2.54 ± 0.30 | |
| natLu-DOTA-cyclo-MG1 | AR42J | 2.22 ± 0.32 | |
| DOTA-cyclo-MG2 | AR42J | 3.23 ± 0.91 | |
| natLu-DOTA-cyclo-MG2 | AR42J | 2.85 ± 0.63 | |
| [natLu]Lu-DOTA-CCK-63 | AR42J | 8.8 ± 1.3 | |
| [natLu]Lu-DOTA-CCK-64 | AR42J | 7.6 ± 0.9 | |
| [natGa]Ga-DOTA-MGS5 | AR42J | < 3.6 | |
| [natGa]Ga-DOTA-CCK-66 | AR42J | < 6.0 | |
| [natGa]Ga-DOTA-CCK-66.2 | AR42J | < 6.0 | |
| [natLu]Lu-(R)-DOTAGA-rhCCK-16 | AR42J | 3-4 fold higher than DOTA counterparts | |
| [natLu]Lu-(R)-DOTAGA-rhCCK-18 | AR42J | 3-4 fold higher than DOTA counterparts |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Analogues
The percentage of injected activity per gram of tissue (% IA/g) is a standard measure in preclinical studies to quantify the accumulation of a radiolabeled compound in a specific organ or tumor.
| Radiolabeled Analogue | Xenograft Model | Time Post-Injection | Tumor Uptake (% IA/g) | Reference |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 30 min | 3.74 ± 1.27 | |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 4 h | 3.50 ± 0.78 | |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 30 min | 3.91 ± 1.59 | |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 4 h | 3.72 ± 1.23 | |
| 111In-MGCL2 | Tumor-induced nude mice | Not specified | High | |
| 111In-MGCL3 | Tumor-induced nude mice | Not specified | High | |
| [67Ga]Ga-DOTA-CCK-66 | Not specified | 1 h | High | |
| [19F]F-[177Lu]Lu-DOTA-rhCCK-18 | AR42J tumor-bearing mice | 24 h | 1.5-fold higher than (R)-DOTAGA derivative |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the this compound signaling pathway and evaluate novel this compound analogues.
CCK2R Receptor Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound to the CCK2R.
Principle: A competitive binding assay where a constant concentration of a radiolabeled this compound analogue (e.g., [177Lu]Lu-DOTA-PP-F11N) is co-incubated with increasing concentrations of a non-radiolabeled test compound. The amount of radioactivity bound to the cells is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined.
Protocol:
-
Cell Culture: Culture CCK2R-expressing cells (e.g., AR42J rat pancreatic acinar cells or A431/CCKBR transfected cells) to near confluence in appropriate culture medium.
-
Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2 x 105 cells per well and allow them to adhere overnight.
-
Assay Preparation: Prepare serial dilutions of the test compound (typically from 10-10 to 10-4 M) in binding buffer.
-
Incubation: Wash the cells with binding buffer. Add the radiolabeled reference ligand (e.g., 0.3 pmol/well of [177Lu]Lu-DOTA-PP-F11N) and the various concentrations of the test compound to the wells. Incubate at 37°C for 3 hours.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold washing buffer to remove unbound radioactivity.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Measurement: Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound or its analogues on the proliferation of neuroendocrine tumor cells.
Principle: Cells are treated with the test compound, and the change in cell number or metabolic activity is quantified over time. Common methods include direct cell counting, DNA synthesis measurement (e.g., BrdU incorporation), or metabolic assays (e.g., MTT, WST-1).
Protocol (using a metabolic assay):
-
Cell Seeding: Seed neuroendocrine tumor cells (e.g., BON-1, QGP-1) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound analogue or control vehicle.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the metabolic assay reagent (e.g., WST-1) to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the untreated control and plot it against the concentration of the test compound.
In Vivo Tumor Xenograft Model and Biodistribution Studies
This experimental setup is crucial for evaluating the tumor-targeting capabilities and pharmacokinetic profile of radiolabeled this compound analogues in a living organism.
Principle: Human neuroendocrine tumor cells that overexpress CCK2R are subcutaneously injected into immunocompromised mice. Once tumors are established, a radiolabeled this compound analogue is administered, and its distribution throughout the body, particularly its accumulation in the tumor versus other organs, is measured over time.
Protocol:
-
Xenograft Establishment: Subcutaneously inject a suspension of CCK2R-positive neuroendocrine tumor cells (e.g., A431/CCKBR) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Radiopharmaceutical Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled this compound analogue into the mice.
-
Biodistribution: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.
-
Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the determination of tumor-to-organ ratios, which are critical for assessing the specificity and potential toxicity of the radiopharmaceutical.
Conclusion
The this compound signaling pathway, centered around the CCK2R, represents a highly attractive target for the development of novel diagnostics and therapeutics for neuroendocrine tumors. A thorough understanding of the molecular mechanisms, coupled with robust and standardized experimental protocols, is essential for advancing this promising field. This guide provides a foundational resource for researchers dedicated to harnessing the potential of the this compound-CCK2R axis to improve outcomes for patients with neuroendocrine tumors. The continued development of this compound analogues with optimized affinity, stability, and pharmacokinetic properties holds great promise for the future of NET management.
References
- 1. Therapeutic Response of CCKBR-Positive Tumors to Combinatory Treatment with Everolimus and the Radiolabeled this compound Analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. i-med.ac.at [i-med.ac.at]
- 4. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Minigastrin Analogs Using Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin analogs are synthetic peptides that target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and certain types of neuroendocrine tumors. This overexpression makes CCK2R an attractive target for diagnostic imaging and targeted radionuclide therapy. Solid-phase peptide synthesis (SPPS) is the method of choice for producing these analogs, offering a streamlined and efficient way to assemble the peptide chain. This document provides detailed protocols for the synthesis, purification, and characterization of this compound analogs using Fmoc-based SPPS, along with data on their biological evaluation and an overview of the relevant signaling pathway.
I. Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic DOTA-conjugated this compound analog on a Rink Amide resin. Adjustments may be necessary based on the specific sequence and scale of the synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (with side-chain protection, e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Trp(Boc))
-
DOTA-tris(tBu)ester
-
Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Chelator Conjugation:
-
After the final amino acid has been coupled and deprotected, couple DOTA-tris(tBu)ester using the same coupling procedure as for the amino acids.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Characterization
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
System: A preparative RP-HPLC system with a C18 column is typically used.
-
Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of Solvent B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the analog.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization by Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation: Prepare the sample according to the instrument's specifications.
-
Analysis: Compare the observed molecular weight with the calculated theoretical mass.
Radiolabeling of DOTA-conjugated this compound Analogs
Materials:
-
DOTA-peptide
-
Radionuclide (e.g., 177LuCl3, 111InCl3, 68GaCl3)
-
Sodium acetate or ammonium acetate buffer (pH 4.5-5.5)
-
Gentisic acid/ascorbic acid (as radical scavengers)
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC for quality control
Protocol for 177Lu/111In Labeling:
-
Dissolve the DOTA-peptide in metal-free water.
-
In a sterile vial, mix the peptide solution with the acetate buffer.
-
Add the radionuclide solution.
-
Add gentisic acid/ascorbic acid solution.
-
Incubate the reaction mixture at 80-95°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vitro and in vivo studies.[1][2]
II. Data Presentation
The following tables summarize key quantitative data for various this compound analogs synthesized using SPPS.
Table 1: Synthesis and Radiolabeling of Selected this compound Analogs
| Analog Name | Synthesis Yield (%) | Purity (%) | Radiolabeling Efficiency (%) | Molar Activity (GBq/µmol) | Reference |
| DOTA-MGS5 | ≤20 | >95 | >95 | ~10-50 | [3][4] |
| CP04 | - | >94 | >94 | - | [2] |
| DOTA-cyclo-MG1 | - | >95 | >95 | - | |
| DOTA-cyclo-MG2 | - | >95 | >95 | - | |
| [111In]In-DOTA-[2Nal8]MGS5 | ≤20 | >95 | >90 | 3-7 | |
| [111In]In-DOTA-[DLys1]MGS5 | ≤20 | >95 | >90 | 3-7 |
Table 2: In Vitro and In Vivo Characterization of this compound Analogs
| Analog Name | Receptor Affinity (IC50, nM) | Cell Internalization (% at 4h) | In Vivo Stability (% intact at 10 min in blood) | Tumor Uptake (%ID/g at 4h) | Reference |
| DOTA-MGS4 | - | - | >75 | 10.40 ± 2.21 | |
| DOTA-MGS1 | - | - | Not detected | - | |
| natLu-DOTA-cyclo-MG1 | 2.22 ± 0.32 | High | - | - | |
| natLu-DOTA-cyclo-MG2 | 2.85 ± 0.63 | High | - | - | |
| [111In]In-DOTA-[2Nal8]MGS5 | 1.8 ± 0.4 | 47.3 ± 4.1 | High | 24.1 ± 4.9 | |
| [111In]In-DOTA-[DLys1]MGS5 | 2.5 ± 0.6 | 35.3 ± 3.4 | High | 21.6 ± 3.8 | |
| CCK-8 | ~3 | - | - | - | |
| MG0 | ~3 | - | - | - | |
| MG11 | ~3 | - | - | - |
III. Visualization of Signaling Pathway
Cholecystokinin-2 Receptor (CCK2R) Signaling
This compound analogs exert their effects by binding to the CCK2R, a G protein-coupled receptor (GPCR). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that can promote cell proliferation and survival. The primary signaling pathway involves the activation of Gq proteins.
References
- 1. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From preclinical development to clinical application: Kit formulation for radiolabelling the this compound analogue CP04 with In-111 for a first-in-human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DOTA-MGS5 PET/CT Imaging in Medullary Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland, accounting for 1-2% of all thyroid cancers.[1][2] A key characteristic of MTC is the overexpression of the cholecystokinin-2 receptor (CCK2R) in over 90% of cases.[1][2] This high level of expression provides a unique target for molecular imaging and targeted radionuclide therapy. DOTA-MGS5 is a novel minigastrin analog with high stability and a favorable targeting profile for CCK2R.[3] When labeled with Gallium-68 (⁶⁸Ga), ⁶⁸Ga-DOTA-MGS5 serves as a promising PET/CT imaging agent for the detection of primary and metastatic MTC lesions. These application notes provide a comprehensive overview of the imaging protocol, quantitative data, and the underlying mechanism of action for ⁶⁸Ga-DOTA-MGS5 PET/CT in MTC patients.
Mechanism of Action
⁶⁸Ga-DOTA-MGS5 is a radiolabeled peptide that specifically binds to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor. MTC cells frequently overexpress CCK2R, making it an ideal target for imaging. Following intravenous administration, ⁶⁸Ga-DOTA-MGS5 circulates in the bloodstream and accumulates at sites of MTC, binding to the CCK2R on the surface of the cancer cells. The positron-emitting radionuclide ⁶⁸Ga is then detected by a PET scanner, allowing for the visualization of tumor lesions. The low physiologic liver uptake of the radiotracer allows for high-contrast imaging of hepatic lesions.
Figure 1: Simplified signaling pathway of ⁶⁸Ga-DOTA-MGS5.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies of ⁶⁸Ga-DOTA-MGS5 PET/CT in patients with medullary thyroid cancer.
Table 1: Biodistribution of ⁶⁸Ga-DOTA-MGS5 in Healthy Organs (SUVmean)
| Organ | 1 hour post-injection | 2 hours post-injection |
| Blood Pool | 2.5 ± 0.4 | 1.8 ± 0.5 |
| Liver | 2.1 ± 0.4 | 2.0 ± 0.5 |
| Spleen | 3.2 ± 0.7 | 3.0 ± 0.8 |
| Kidneys | 14.1 ± 3.5 | 12.9 ± 3.2 |
| Stomach Wall | 5.1 ± 1.8 | 4.6 ± 1.5 |
| Urinary Bladder Wall | 8.9 ± 3.1 | 10.2 ± 4.5 |
Data adapted from a study by Klingler et al. and represents the mean ± standard deviation.
Table 2: Tumor Uptake of ⁶⁸Ga-DOTA-MGS5 in MTC Lesions
| Parameter | 1 hour post-injection | 2 hours post-injection |
| SUVmax | 6.0 (mean) | 7.2 (mean) |
| SUVmean | 3.6 (mean) | 4.4 (mean) |
Data from a study involving 6 patients with advanced MTC, where a total of 87 lesions were detected. In most lesions (87.4%), a trend was found toward a higher SUVmax at 2 hours than 1 hour after injection.
Table 3: Radiation Dosimetry of ⁶⁸Ga-DOTA-MGS5
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.096 ± 0.021 |
| Stomach Wall | 0.087 ± 0.024 |
| Urinary Bladder Wall | 0.158 ± 0.045 |
| Liver | 0.020 ± 0.005 |
| Spleen | 0.032 ± 0.008 |
| Red Marrow | 0.015 ± 0.003 |
| Effective Dose | 0.023 ± 0.007 (mSv/MBq) |
The highest absorbed doses were observed in the urinary bladder wall, stomach wall, and kidneys.
Experimental Protocols
Below is a detailed protocol for ⁶⁸Ga-DOTA-MGS5 PET/CT imaging in medullary thyroid cancer patients, based on published clinical trial methodologies.
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient.
-
Hydration: Encourage the patient to be well-hydrated before and after the administration of the radiotracer to promote clearance and reduce radiation dose to the bladder.
-
Fasting: No specific fasting requirements have been reported.
-
Medications: No specific medication adjustments are generally required, but a review of the patient's current medications is recommended.
Radiopharmaceutical Preparation and Administration
-
Radiolabeling: ⁶⁸Ga-DOTA-MGS5 is prepared by radiolabeling DOTA-MGS5 with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Quality Control: Perform standard quality control tests to ensure high radiochemical purity.
-
Dose: The mean administered activity is typically around 158 ± 16 MBq (range, 121-180 MBq). The mean administered mass of DOTA-MGS5 is approximately 20 ± 9 µg (range, 10-38 µg).
-
Administration: Administer the dose as a slow intravenous bolus over 2-3 minutes.
PET/CT Imaging Acquisition
-
Imaging System: A dedicated PET/CT scanner is used.
-
Imaging Time Points: Whole-body PET scans are typically acquired at 1 hour and 2 hours post-injection. These time points have been shown to be optimal for imaging.
-
Scan Range: The scan should cover from the skull vertex to the upper thighs.
-
Acquisition Mode: Acquire images in three-dimensional (3D) mode.
-
Emission Time: An emission time of 2-3 minutes per bed position is recommended.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can also be performed if clinically indicated.
-
Image Reconstruction: Reconstruct images using standard iterative reconstruction algorithms, correcting for randoms, scatter, and decay.
Data Analysis
-
Visual Analysis: Experienced nuclear medicine physicians or radiologists should visually assess the images for areas of abnormal radiotracer uptake.
-
Quantitative Analysis:
-
Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around tumors and normal organs on the PET images.
-
Calculate the Standardized Uptake Value (SUV), specifically SUVmax and SUVmean, for these regions.
-
Tumor-to-background ratios can be calculated by dividing the SUVmax of the tumor by the SUVmean of surrounding healthy tissue.
-
Figure 2: Experimental workflow for ⁶⁸Ga-DOTA-MGS5 PET/CT.
Safety and Tolerability
The administration of ⁶⁸Ga-DOTA-MGS5 has been shown to be well tolerated in clinical studies, with only minor adverse drug reactions reported in a small number of patients. Post-administration monitoring of vital signs is recommended as a standard safety precaution. The radiotracer is cleared rapidly from the blood, primarily through the kidneys, with over 40% of the injected activity excreted in the urine within 3 hours.
Conclusion
⁶⁸Ga-DOTA-MGS5 PET/CT is a promising imaging modality for the management of patients with medullary thyroid cancer. Its ability to specifically target the highly expressed CCK2R on MTC cells allows for sensitive detection of both local recurrences and distant metastases. The favorable biodistribution and dosimetry profile support its clinical use. Furthermore, the theranostic potential of DOTA-MGS5, allowing for labeling with therapeutic radionuclides like Lutetium-177, opens avenues for personalized peptide receptor radionuclide therapy in patients with advanced MTC. Further prospective studies in larger patient cohorts are ongoing to fully establish the diagnostic performance and clinical utility of ⁶⁸Ga-DOTA-MGS5 PET/CT in this patient population.
References
Application Notes and Protocols: Cell Internalization Assay of Radiolabeled Minigastrin in A431-CCK2R Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a cell internalization assay using radiolabeled minigastrin on A431 cells stably expressing the human cholecystokinin-2 receptor (CCK2R). This assay is crucial for the preclinical evaluation of novel radiolabeled this compound analogs for targeted radionuclide therapy and diagnostics.
Introduction
The cholecystokinin-2 receptor (CCK2R) is a G protein-coupled receptor overexpressed in various tumors, including medullary thyroid carcinoma and small cell lung cancer, making it an attractive target for peptide receptor radionuclide therapy (PRRT).[1] Radiolabeled this compound analogs are designed to bind with high affinity and specificity to CCK2R, leading to their internalization into cancer cells and subsequent delivery of a cytotoxic radiolabel. The A431-CCK2R cell line, a human epidermoid carcinoma cell line stably transfected to express the human CCK2R, serves as a well-established in vitro model for assessing the binding and internalization kinetics of these radiopharmaceuticals.[1] Mock-transfected A431 cells (A431-mock), which lack CCK2R expression, are used as a negative control to determine non-specific uptake.[1][2]
CCK2 Receptor Signaling Pathway
Upon binding of this compound, the CCK2R, primarily coupled to Gq proteins, activates phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the activation of the Src tyrosine kinase and the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cell proliferation and survival. There is also evidence suggesting that the CCK2 receptor can couple to other G proteins and activate alternative signaling pathways, such as the phospholipase A2 pathway.
Caption: CCK2R Signaling Pathway.
Experimental Protocols
Cell Culture
The A431-CCK2R and A431-mock cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1 µg/mL puromycin as a selection marker for maintaining receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For internalization assays, cells are seeded in 6-well or 24-well plates and grown to near confluency.
Radiolabeling of this compound Analogs
This compound analogs are typically conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to facilitate radiolabeling with medically relevant radionuclides like Lutetium-177 (¹⁷⁷Lu) or Indium-111 (¹¹¹In). The radiolabeling procedure generally involves incubating the DOTA-conjugated peptide with the radionuclide in a suitable buffer (e.g., sodium acetate) at an elevated temperature. Quality control is performed using techniques like radio-HPLC to ensure high radiochemical purity.
Cell Internalization Assay Workflow
The cell internalization assay quantifies the amount of radiolabeled this compound that is actively transported into the A431-CCK2R cells.
References
- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biodistribution of Minigastrin Analogs
Introduction
Minigastrin (MG) analogs are a class of peptide-based radiopharmaceuticals designed to target the cholecystokinin-2 receptor (CCK2R).[1][2] This receptor is an attractive target in nuclear medicine as it is overexpressed in several types of tumors, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and various neuroendocrine tumors.[3][4] When labeled with diagnostic or therapeutic radionuclides, these analogs allow for targeted imaging and radionuclide therapy of CCK2R-positive cancers.[5] However, the clinical utility of early MG analogs was often limited by low enzymatic stability in vivo or high uptake in non-target organs like the kidneys.
This has led to the development of numerous new analogs with modifications aimed at improving their pharmacokinetic properties, such as enhanced stability and more favorable tumor-to-organ ratios. These application notes provide an overview of the experimental protocols for evaluating these analogs in tumor-bearing mice and summarize key biodistribution data.
Principle of Action: CCK2R Targeting
Radiolabeled this compound analogs function by binding with high affinity to the CCK2R on the surface of tumor cells. Following binding, the receptor-ligand complex is internalized, leading to an accumulation of radioactivity within the cancer cells. This accumulation allows for tumor visualization via imaging techniques (SPECT/CT) or delivery of a cytotoxic radiation dose for therapy.
Caption: this compound analog binding to CCK2R and subsequent internalization.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogs with Lutetium-177
This protocol describes a standard method for radiolabeling DOTA-conjugated this compound analogs with Lutetium-177 (¹⁷⁷Lu) for preclinical studies.
Materials:
-
DOTA-conjugated this compound analog precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath (95 °C)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Quality control system (e.g., radio-HPLC)
Procedure:
-
In a sterile reaction vial, combine the DOTA-peptide precursor (e.g., 1 nmol) with the appropriate buffer.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 20–50 MBq) to the vial.
-
Gently mix the solution and incubate at 95 °C for 15–25 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC to determine the radiochemical purity (RCP). An RCP of ≥95% is typically desired.
-
If necessary, purify the radiolabeled peptide using an SPE cartridge to remove unreacted ¹⁷⁷Lu and other impurities.
-
The final product should be formulated in a suitable buffer (e.g., PBS) for injection.
Caption: Workflow for ¹⁷⁷Lu-labeling and quality control of this compound analogs.
Protocol 2: Tumor Xenograft Mouse Model
This protocol outlines the establishment of a tumor xenograft model, which is essential for evaluating the tumor-targeting properties of the analogs.
Materials:
-
CCK2R-positive human tumor cells (e.g., A431-CCK2R) and receptor-negative mock-transfected cells (e.g., A431-mock).
-
Female athymic BALB/c nude mice (7-9 weeks old).
-
Cell culture medium (e.g., DMEM).
-
Sterile syringes and needles.
Procedure:
-
Culture A431-CCK2R and A431-mock cells under standard conditions.
-
Harvest the cells and resuspend them in DMEM at a concentration of approximately 2 x 10⁶ cells per 150 µL.
-
Subcutaneously inject the A431-CCK2R cell suspension into the right flank of each mouse.
-
As a negative control, inject the A431-mock cell suspension into the left flank.
-
Allow the tumors to grow for 10-14 days until they reach a suitable size for the study (e.g., ~70 mm³).
-
The mice are now ready for biodistribution or imaging studies.
Protocol 3: Ex Vivo Biodistribution Study
This protocol details the steps for assessing the distribution and clearance of the radiolabeled this compound analog in various tissues.
Materials:
-
Tumor-bearing mice prepared as in Protocol 2.
-
Radiolabeled this compound analog (from Protocol 1).
-
Anesthesia (e.g., isoflurane).
-
Syringes for injection and blood collection.
-
Dissection tools.
-
Gamma counter.
-
Weighing scale.
Procedure:
-
Administer a defined amount of the radiolabeled peptide (e.g., 10-20 pmol, ~0.5 MBq) to each mouse via intravenous tail vein injection. The injection volume is typically 100 µL.
-
For blocking experiments, a separate group of mice is co-injected with a large excess (e.g., 6000-fold) of non-radiolabeled this compound to demonstrate receptor-specific uptake.
-
At predetermined time points post-injection (p.i.), such as 1, 4, and 24 hours, euthanize the mice.
-
Collect blood via cardiac puncture and dissect key organs and tissues (e.g., tumor, kidneys, stomach, liver, spleen, lungs, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Calculate the tracer uptake in each tissue and express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Caption: General workflow for an ex vivo biodistribution study in mice.
Quantitative Data Summary
The biodistribution of this compound analogs is critical for determining their potential as diagnostic or therapeutic agents. Key parameters include high tumor uptake, rapid clearance from the blood, and low retention in non-target organs, especially the kidneys and stomach, which also express CCK2R.
Table 1: Comparative Biodistribution of ¹¹¹In-labeled this compound Analogs at 4h p.i. in A431-CCK2R Xenograft Mice (%ID/g)
| Analog | Tumor | Blood | Stomach | Kidney | Tumor/Kidney Ratio | Reference |
| MG0 | 13.3 ± 4.5 | 0.08 ± 0.02 | 10.3 ± 1.5 | 48.4 ± 4.8 | 0.27 | |
| MG11 | 3.0 ± 1.3 | 0.03 ± 0.01 | 0.6 ± 0.1 | 0.9 ± 0.1 | 3.33 | |
| PP-F11 | 23.0 ± 7.2 | 0.08 ± 0.02 | 4.9 ± 0.9 | 4.4 ± 0.3 | 5.23 | |
| MGD5 | 12.1 ± 1.1 | 0.06 ± 0.01 | 3.5 ± 0.4 | 1.8 ± 0.1 | 6.72 | |
| cyclo-MG1 | 12.0 ± 3.4 | 0.05 ± 0.01 | 3.1 ± 0.8 | 2.1 ± 0.4 | 5.71 |
Data are presented as mean ± standard deviation. MG0 contains the native penta-L-glutamic acid sequence, which leads to high kidney uptake. MG11 lacks this sequence, reducing kidney retention but also tumor uptake. PP-F11, which uses D-Glu residues, and the divalent (MGD5) and cyclic (cyclo-MG1) analogs show improved tumor-to-kidney ratios.
Table 2: Biodistribution of Stabilized ¹⁷⁷Lu-labeled this compound Analogs in A431-CCK2R Xenograft Mice (%ID/g)
| Analog | Time (h) | Tumor | Blood | Stomach | Kidney | Tumor/Kidney Ratio | Reference |
| ¹⁷⁷Lu-PP-F11N | 4 | 22.1 ± 3.9 | 0.06 ± 0.01 | 4.1 ± 0.6 | 3.5 ± 0.5 | 6.31 | |
| 24 | 14.9 ± 3.0 | 0.01 ± 0.00 | 1.5 ± 0.3 | 1.1 ± 0.1 | 13.55 | ||
| ¹⁷⁷Lu-NMG 2 | 4 | 30.1 ± 5.5 | 0.06 ± 0.01 | 6.1 ± 1.1 | 3.3 ± 0.6 | 9.12 | |
| 24 | 26.5 ± 4.9 | 0.01 ± 0.00 | 2.0 ± 0.4 | 1.2 ± 0.2 | 22.08 | ||
| ¹⁷⁷Lu-NMG 3 | 4 | 25.0 ± 4.5 | 0.06 ± 0.01 | 5.5 ± 1.0 | 3.1 ± 0.5 | 8.06 | |
| 24 | 22.1 ± 4.1 | 0.01 ± 0.00 | 1.8 ± 0.3 | 1.1 ± 0.2 | 20.09 |
Data are presented as mean ± standard deviation. NMG 2 and 3 are peptidomimetic analogs of PP-F11N designed for improved stability. These analogs demonstrate higher tumor uptake and slower washout compared to the parent compound, leading to significantly improved tumor-to-kidney ratios at 24 hours.
Conclusion
The evaluation of this compound analogs in tumor-bearing mice is a critical step in the development of new radiopharmaceuticals for CCK2R-positive cancers. The protocols outlined here provide a standardized framework for radiolabeling, animal model development, and biodistribution analysis. Quantitative data from these studies reveal that chemical modifications—such as substituting L-amino acids with D-amino acids, cyclization, dimerization, or creating peptidomimetics—can significantly improve in vivo stability and tumor-targeting properties. Analogs like PP-F11, MGD5, and the newer NMG series show particular promise, combining high tumor uptake with favorable clearance from dose-limiting organs, making them strong candidates for future clinical translation.
References
- 1. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
Application Notes and Protocols for In Vitro Stability Assay of Minigastrin in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin and its analogs are small peptide hormones that show high affinity for the cholecystokinin-2 receptor (CCK2R).[1][2] This receptor is overexpressed in several types of tumors, including medullary thyroid carcinoma, small cell lung cancer, and ovarian cancer, making this compound analogs promising candidates for targeted radionuclide therapy and imaging.[2][3] However, the clinical utility of these peptides is often limited by their low in vivo stability due to rapid enzymatic degradation in the bloodstream.[4] Therefore, assessing the in vitro stability of novel this compound analogs in human serum is a critical step in the preclinical development phase to identify candidates with improved pharmacokinetic profiles.
These application notes provide a detailed protocol for conducting an in vitro stability assay of this compound analogs in human serum, along with representative data and visualizations to guide researchers in this process.
Data Presentation
The stability of various this compound analogs in human serum is influenced by specific amino acid substitutions and modifications. The following tables summarize the percentage of intact peptide over time for several DOTA-conjugated this compound analogs, as determined by radio-HPLC or RP-HPLC analysis after incubation in human serum at 37°C.
Table 1: In Vitro Stability of Indium-111 Labeled this compound Analogs in Human Serum
| This compound Analog | % Intact Peptide (24h) | Reference |
| ¹¹¹In-DOTA-MG11 | ~16% | |
| ¹¹¹In-DOTA-MGS1 | ~60% | |
| ¹¹¹In-DOTA-MGS2 | ~87% (13% degradation) | |
| ¹¹¹In-DOTA-MGS3 | ~94% (6% degradation) | |
| ¹¹¹In-DOTA-MGS4 | ~97% (3% degradation) | |
| [¹¹¹In]In-1 | ≥97% | |
| [¹¹¹In]In-2 | ≥97% | |
| [¹¹¹In]In-3 | ≥97% | |
| [¹¹¹In]In-DOTA-[Phe⁸]MGS5 | 54.0 ± 0.8% | |
| [¹¹¹In]In-DOTA-[2Nal⁸]MGS5 | >90% |
Table 2: In Vitro Stability of Lutetium-177 Labeled this compound Analogs in Human Serum
| This compound Analog | % Intact Peptide (24h) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-γ-MGS5 | 96.8 ± 2.8% | |
| [¹⁷⁷Lu]Lu-DOTA-CCK-55 | 87.5 ± 1.9% | |
| [¹⁷⁷Lu]Lu-DOTA-CCK-62 | 97.9 ± 1.8% | |
| [¹⁷⁷Lu]Lu-DOTA-CCK-63 | 57.4 ± 3.7% | |
| [¹⁷⁷Lu]Lu-DOTA-CCK-64 | 43.8 ± 2.3% | |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | Half-life of 30.1 h | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | Half-life of 17.8 h |
Experimental Protocols
Principle
The in vitro stability of a radiolabeled or non-radiolabeled this compound analog is assessed by incubating the peptide in human serum at physiological temperature (37°C) over a defined period. At specific time points, aliquots are taken, and the enzymatic degradation is stopped. The amount of intact peptide is then quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound analog (radiolabeled or non-radiolabeled)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Low protein binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-phase HPLC (RP-HPLC) system with a UV or radio-detector
-
C18 HPLC column
-
Centrifuge
Procedure
-
Preparation of this compound Analog Solution:
-
Dissolve the this compound analog in PBS to a final concentration of approximately 2000 pmol/mL. For radiolabeled analogs, the concentration will be dependent on the specific activity.
-
-
Incubation with Human Serum:
-
In a low protein binding microcentrifuge tube, add the this compound analog solution to pre-warmed human serum.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.
-
-
Protein Precipitation and Sample Preparation:
-
To stop the enzymatic degradation, immediately add an equal or greater volume of a protein precipitating agent, such as acetonitrile, to the collected aliquot.
-
Vortex the mixture vigorously.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound analog and its potential metabolites.
-
The sample may be further diluted with a water/acetonitrile mixture before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared supernatant onto a C18 RP-HPLC column.
-
Elute the peptide and its metabolites using a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be a linear increase from 10% to 60% of Mobile Phase B over 10-20 minutes.
-
Monitor the elution profile using a UV detector (at 220 or 280 nm for non-radiolabeled peptides) or a radio-detector for radiolabeled analogs.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound analog based on its retention time, which should be determined by injecting a standard solution of the intact peptide.
-
Integrate the peak area of the intact peptide and any metabolite peaks at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro stability assay of this compound in human serum.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound analogs via the CCK2 receptor.
Conclusion
The in vitro stability of this compound analogs in human serum is a crucial parameter for predicting their in vivo behavior and therapeutic efficacy. The protocol described herein provides a standardized method for assessing this stability. By systematically evaluating different modifications, researchers can identify more robust this compound analogs with enhanced resistance to enzymatic degradation, thereby paving the way for the development of more effective targeted radiopharmaceuticals for cancer diagnosis and therapy.
References
- 1. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the structure-activity relationship at the N-terminal part of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Peptide Receptor Radionuclide Therapy (PRRT) with Minigastrin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) utilizing radiolabeled minigastrin analogs represents a promising targeted approach for the diagnosis and treatment of tumors overexpressing the cholecystokinin-2 receptor (CCK2R). This includes malignancies such as medullary thyroid carcinoma (MTC), small cell lung cancer, and certain neuroendocrine tumors.[1] this compound analogs, synthetic derivatives of human gastrin, are designed to bind with high affinity and specificity to CCK2R, thereby delivering a cytotoxic dose of radiation directly to cancer cells while minimizing damage to healthy tissues.[2] This document provides a comprehensive overview of the key data, experimental protocols, and underlying biological pathways relevant to the preclinical and clinical development of this compound analog-based PRRT.
Key this compound Analogs and Their Characteristics
Significant efforts have been made to optimize the pharmacokinetic properties of this compound analogs, focusing on enhancing metabolic stability and improving the tumor-to-kidney uptake ratio.[3][4] Early analogs faced challenges with in vivo stability and high renal retention.[5] More recent developments, including cyclic and modified linear peptides, have shown improved profiles. The choice of chelator (e.g., DOTA) allows for labeling with various radionuclides for both imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177).
Quantitative Data Summary
The following tables summarize key quantitative data for several promising radiolabeled this compound analogs from preclinical studies. These tables are designed for easy comparison of binding affinities, cellular uptake, and in vivo biodistribution.
Table 1: In Vitro Performance of Radiolabeled this compound Analogs
| Analog | Radionuclide | Cell Line | IC50 (nM) | Internalization (% injected dose/mg protein) at 2h |
| DOTA-cyclo-MG1 | 177Lu | A431-CCK2R | 2.54 ± 0.30 | 15.2 ± 2.6 |
| DOTA-cyclo-MG2 | 177Lu | A431-CCK2R | 3.23 ± 0.91 | 16.1 ± 1.9 |
| DOTA-CCK-66 | natGa | AR42J | ~5 | Not Reported |
| DOTA-CCK-66 | natLu | AR42J | ~5 | Not Reported |
| DOTA-MGS5 | natGa | AR42J | ~5 | Not Reported |
| DOTA-MGS5 | natLu | AR42J | ~5 | Not Reported |
| PP-F11N | 177Lu | A431-CCK2R | Not Reported | ~20 |
Data compiled from multiple sources.
Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogs in Xenograft Models (% Injected Dose per Gram - %ID/g)
| Analog | Radionuclide | Time p.i. (h) | Tumor | Blood | Kidney | Stomach |
| 67Ga-DOTA-CCK-66 | 67Ga | 1 | 19.4 ± 3.5 | 0.61 ± 0.07 | 2.51 ± 0.49 | 1.81 ± 0.19 |
| 177Lu-DOTA-CCK-66 | 177Lu | 24 | ~15 | ~0.1 | ~1.5 | ~1 |
| 177Lu-DOTA-MGS5 | 177Lu | 24 | ~15 | ~0.1 | ~1.5 | ~1 |
| 111In-DOTA-cyclo-MG2 | 111In | Not Reported | ~1 | Not Reported | Not Reported | Not Reported |
| 68Ga-labeled analogs | 68Ga | Not Reported | ~3 | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
CCK2R Signaling Pathway
Upon binding of a this compound analog, the CCK2R, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades that are implicated in cell proliferation, migration, and survival. Key pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), as well as the transactivation of the epidermal growth factor receptor (EGFR), which in turn stimulates the MAPK/ERK and PI3K/Akt pathways. Understanding these pathways is crucial for identifying potential mechanisms of tumor response and resistance to PRRT.
Caption: CCK2R signaling upon this compound analog binding.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel radiolabeled this compound analogs follows a standardized workflow. This process begins with synthesis and radiolabeling, followed by a series of in vitro and in vivo experiments to determine the compound's stability, receptor affinity, cellular uptake, biodistribution, and therapeutic efficacy.
Caption: Preclinical evaluation workflow for this compound analogs.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of radiolabeled this compound analogs, synthesized from methodologies reported in the literature.
Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogs with Lutetium-177
Objective: To radiolabel a DOTA-conjugated this compound analog with 177Lu for in vitro and in vivo experiments.
Materials:
-
DOTA-conjugated this compound analog
-
177LuCl3 in 0.05 M HCl
-
Sodium acetate buffer (0.4 M, pH 5.0) or HEPES buffer (2.5 M)
-
Sodium ascorbate (0.1 M)
-
Gentisic acid
-
Heating block or water bath (90-95°C)
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile, reaction vial, combine the DOTA-conjugated this compound analog (typically 1-10 µg).
-
Add sodium acetate or HEPES buffer to adjust the pH to approximately 5.0-5.5.
-
Add sodium ascorbate and/or gentisic acid as radical scavengers to prevent radiolysis, particularly at high radioactivities.
-
Add the required activity of 177LuCl3 (e.g., to achieve a molar activity of 10-50 GBq/µmol).
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Determine the radiochemical purity (RCP) using radio-HPLC. An RCP of >95% is generally required for in vivo studies.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated 177Lu and other impurities.
Protocol 2: In Vitro CCK2R Binding Affinity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog, which reflects its binding affinity for the CCK2R.
Materials:
-
CCK2R-expressing cells (e.g., AR42J or A431-CCK2R)
-
Non-CCK2R-expressing control cells (e.g., A431-mock)
-
Binding buffer (e.g., RPMI 1640 with 5% BSA)
-
Radiolabeled reference ligand (e.g., [177Lu]Lu-DOTA-PP-F11N or [125I]Tyr12-gastrin-I)
-
Increasing concentrations of the unlabeled "cold" this compound analog
-
96-well filter plates
-
Gamma counter
Procedure:
-
Plate CCK2R-expressing cells in 96-well filter plates (e.g., 2.0 x 105 cells per well).
-
Add a constant, low concentration of the radiolabeled reference ligand to each well.
-
Add increasing concentrations of the unlabeled this compound analog to be tested (typically from 10-10 to 10-5 M) in triplicate.
-
Incubate the plate at 37°C for 3 hours to allow for competitive binding.
-
Wash the cells with ice-cold binding buffer to remove unbound radioactivity.
-
Measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled analog.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the uptake and clearance of a radiolabeled this compound analog in various organs and the tumor over time.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID) bearing CCK2R-positive tumor xenografts (e.g., from AR42J or A431-CCK2R cells).
-
Radiolabeled this compound analog (e.g., 177Lu-labeled)
-
Anesthetic for mice (e.g., isoflurane)
-
Syringes for intravenous injection
-
Dissection tools
-
Gamma counter and analytical balance
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled this compound analog (e.g., 2-4 MBq) into the tail vein of each mouse (n=4 per time point).
-
At predetermined time points post-injection (p.i.) (e.g., 1, 4, 24, and 72 hours), euthanize a cohort of mice.
-
Dissect and collect relevant organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
To demonstrate receptor specificity, a blocking experiment can be performed by co-injecting a large excess of unlabeled this compound analog with the radiolabeled compound.
Conclusion
The development of this compound analogs for PRRT is a rapidly advancing field with the potential to offer a new therapeutic option for patients with CCK2R-expressing cancers. The protocols and data presented here provide a framework for the preclinical evaluation of these promising agents. Continued research focusing on improving in vivo stability, optimizing tumor-to-kidney ratios, and understanding the underlying radiobiology will be critical for the successful clinical translation of this targeted therapy.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu Labeled Cyclic this compound Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SPECT/CT Imaging with Technetium-99m Labeled Minigastrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Technetium-99m (99mTc) labeled minigastrin analogues for Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging. This compound analogues are promising radiopharmaceuticals for the diagnosis, staging, and monitoring of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors.[1][2] The favorable physical properties of 99mTc, including its 6-hour half-life and 140 keV gamma emission, make it ideal for clinical SPECT imaging.[3] This document outlines the underlying signaling pathway, detailed experimental protocols, and expected biodistribution of 99mTc-labeled this compound analogues.
Cholecystokinin-2 Receptor (CCK2R) Signaling Pathway
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[4][5] Upon binding of its ligands, such as gastrin or cholecystokinin (CCK), the CCK2R activates several intracellular signaling cascades. These pathways are primarily coupled through Gq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC). Downstream signaling involves the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation, differentiation, and survival. The Src tyrosine kinase is also implicated in CCK2R-mediated signaling. The overexpression of CCK2R in certain cancers makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.
Caption: CCK2R signaling cascade upon this compound binding.
Experimental Protocols
Radiolabeling of this compound Analogues with Technetium-99m
This protocol describes the labeling of this compound analogues, such as those conjugated with hydrazinonicotinic acid (HYNIC) or a tetraamine chelator, with 99mTc.
Materials:
-
This compound analogue conjugate (e.g., HYNIC-minigastrin)
-
99mTc-pertechnetate (99mTcO4-) eluate from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2·2H2O) solution
-
Coligand solution (e.g., Tricine, EDDA) for HYNIC-based labeling
-
Sodium phosphate buffer (0.5 M, pH 11.5-12) for tetraamine-based labeling
-
Citrate solution (0.1 M) for tetraamine-based labeling
-
Hydrochloric acid (1 M)
-
Saline solution (0.9% NaCl)
-
ITLC-SG strips or equivalent for quality control
-
Radio-HPLC system for purity analysis
Protocol for HYNIC-based Labeling:
-
To a sterile vial, add the HYNIC-minigastrin analogue.
-
Add the coligand solution (e.g., Tricine).
-
Add the required activity of 99mTcO4- eluate.
-
Add a freshly prepared solution of stannous chloride.
-
Incubate the reaction mixture at room temperature or as optimized for the specific analogue.
-
Perform quality control using ITLC-SG to determine radiochemical purity. The mobile phase will depend on the specific analogue and impurities.
-
For higher accuracy, analyze the radiochemical purity using a radio-HPLC system.
Protocol for Tetraamine-based Labeling:
-
In an Eppendorf vial, transfer the 99mTcO4- eluate (370–740 MBq in 420 µL).
-
Add 50 µL of 0.5 M Na2HPO4 buffer (pH 11.5–12).
-
Add 5 µL of 0.1 M citrate solution.
-
Add 15 µL of a 10-3 M stock solution of the tetraamine-minigastrin conjugate (15 nmol).
-
Add 15 µL of a freshly prepared solution of SnCl2·2H2O in ethanol (30 µg, 157 nmol).
-
Incubate the mixture for 30 minutes at room temperature.
-
Adjust the pH of the final solution to 7.4 by adding 1 M HCl.
-
Determine the radiochemical purity using radio-HPLC, aiming for >98% purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Clinical Preparation of Radiolabeled Minigastrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled minigastrin analogues are a promising class of radiopharmaceuticals for the diagnosis and therapy of tumors expressing the cholecystokinin-2 (CCK2) receptor.[1][2][3] The CCK2 receptor is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer, and ovarian cancer.[1] The development of stable, easy-to-use kit formulations for the radiolabeling of this compound analogues is crucial for their widespread clinical application.[2] These kits provide a standardized and reproducible method for the on-site preparation of the radiopharmaceutical in a clinical setting, ensuring high radiochemical purity and stability.
This document provides detailed application notes and protocols for the formulation of kits for the clinical preparation of radiolabeled this compound, with a focus on DOTA-conjugated peptides for labeling with trivalent radiometals such as Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of radiolabeled this compound and the experimental workflow for kit formulation and quality control.
Caption: Experimental workflow for kit preparation, radiolabeling, and quality control of radiolabeled this compound.
Kit Formulation and Radiolabeling Protocols
Materials and Reagents
-
DOTA-conjugated this compound analogue (e.g., CP04, DOTA-cyclo-MG1/2)
-
Ascorbic acid
-
Gentisic acid
-
L-methionine
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Radionuclide (e.g., ¹¹¹InCl₃, ¹⁷⁷LuCl₃, ⁶⁸GaCl₃)
-
Sterile, pyrogen-free vials and stoppers
Kit Composition
The composition of the lyophilized kits can be optimized for specific this compound analogues and radionuclides. The following tables summarize typical kit formulations described in the literature.
Table 1: Example Kit Formulations for Radiolabeled this compound Analogues
| Component | DOTA-cyclo-MG1/2 Kit | CP04 Kit (10 µg) | CP04 Kit (50 µg) |
| Peptide | 50 µg | 10 µg | 50 µg |
| Ascorbic Acid | 25 mg | 25 mg | 25 mg |
| Gentisic Acid | 0.53 mg | 0.5 mg | 0.5 mg |
| L-methionine | 5.2 mg | 5 mg | 5 mg |
Protocol for Kit Preparation (Lyophilized)
-
Solution Preparation: Prepare a bulk solution by dissolving the peptide, ascorbic acid, gentisic acid, and L-methionine in water for injection.
-
pH Adjustment: Adjust the pH of the solution to approximately 4.5 using sodium hydroxide.
-
Aseptic Filling: Aseptically dispense the final solution into sterile vials.
-
Lyophilization: Freeze-dry the vials to obtain a stable, lyophilized powder.
-
Sealing: Securely seal the vials with sterile stoppers and aluminum caps.
Protocol for Radiolabeling
-
Reconstitution: Add the desired amount of radionuclide in a suitable buffer (e.g., diluted HCl) to the lyophilized kit vial. For example, approximately 2 GBq of ¹⁷⁷LuCl₃ in 1 mL of diluted HCl can be used. For ¹¹¹In-CP04, 200-250 MBq of ¹¹¹InCl₃ is used.
-
Incubation: Incubate the vial at a specific temperature for a defined period. Typical conditions are 80-95°C for 15-25 minutes.
-
Cooling: Allow the vial to cool to room temperature before quality control and administration.
Table 2: Radiolabeling Conditions and Performance
| This compound Analogue | Radionuclide | Incubation Temperature | Incubation Time | Radiochemical Purity (RCP) |
| DOTA-cyclo-MG1 | ¹⁷⁷Lu | 80°C | 15 min | >99% |
| DOTA-cyclo-MG2 | ¹⁷⁷Lu | 80°C | 25 min | >99% |
| CP04 | ¹¹¹In | 90°C | 15 min | >94% |
| DOTA-MGS5 | ⁶⁸Ga | Not specified (automated synthesis) | Not specified | >91% |
Quality Control
A comprehensive quality control process is essential to ensure the safety and efficacy of the final radiolabeled product.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From preclinical development to clinical application: Kit formulation for radiolabelling the this compound analogue CP04 with In-111 for a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Metabolic Stability of Linear Minigastrin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of linear minigastrin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the metabolic stability of linear this compound analogues?
A1: Linear this compound (MG) analogues are highly susceptible to enzymatic degradation in the body, which significantly limits their clinical applicability.[1][2][3] The primary challenges include:
-
Proteolytic Cleavage: Peptide bonds are vulnerable to cleavage by various proteases present in blood, plasma, and tissues.[4][5]
-
Short Half-Life: Rapid degradation leads to a short biological half-life, reducing the time the analogue can interact with its target, the cholecystokinin-2 receptor (CCK2R).
-
High Kidney Uptake: Certain sequences, like the N-terminal penta-Glu motif in early analogues, can lead to high kidney retention, which is problematic for radiopharmaceutical applications.
-
Chemical Instability: Beyond enzymatic degradation, peptides can undergo chemical modifications like oxidation, particularly of methionine residues.
Q2: What are the most effective strategies to improve the metabolic stability of linear this compound analogues?
A2: Several strategies have been successfully employed to enhance the stability of linear MG analogues:
-
Amino Acid Substitution: Replacing natural L-amino acids with unnatural ones, such as D-amino acids or N-methylated amino acids, can hinder protease recognition and cleavage. The inclusion of proline at specific positions has also been shown to increase conformational rigidity and enzymatic stability.
-
Backbone Modification: Altering the peptide backbone, for instance by replacing amide bonds with 1,2,3-triazoles, can create metabolically stable bioisosteres.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic attack and reduce renal filtration, thereby prolonging its half-life.
-
Formulation Optimization: Adjusting the pH, using appropriate buffer systems, and including stabilizing excipients can reduce the rate of chemical degradation in aqueous solutions.
-
Cyclization: While the focus is on linear analogues, cyclization is a well-established method for increasing peptide stability by making the structure more rigid and less accessible to proteases.
Q3: How does the introduction of proline improve the stability of this compound analogues?
A3: The incorporation of proline into the peptide sequence of this compound analogues enhances metabolic stability primarily through conformational effects. The cyclic nature of proline's side chain introduces a rigid bend in the peptide backbone. This increased rigidity is thought to make the peptide a poorer substrate for degradative enzymes, similar to the stability observed in naturally cyclic peptides. Studies have shown that substituting amino acids like alanine or glycine with proline can significantly increase resistance to enzymatic degradation without negatively impacting receptor affinity.
Troubleshooting Guide
Problem 1: My novel this compound analogue shows rapid degradation in human serum in vitro.
-
Possible Cause: The analogue contains sequences that are highly susceptible to cleavage by serum proteases.
-
Troubleshooting Steps:
-
Identify Cleavage Sites: Use mass spectrometry (MS) to analyze the degradation products and pinpoint the exact locations of enzymatic cleavage.
-
Site-Specific Modifications:
-
Substitute the amino acids at the cleavage sites with D-amino acids or N-methylated amino acids to block protease activity.
-
Introduce proline at or near the cleavage sites to induce a conformationally rigid structure that is less favorable for enzyme binding.
-
-
Terminal Modifications: Cap the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) to protect against exopeptidases.
-
Incorporate a Stabilizing Linker: The addition of a linker, such as one composed of D-amino acids, can improve stability.
-
Problem 2: The modified analogue has improved stability but shows reduced receptor binding affinity.
-
Possible Cause: The modifications made to enhance stability have altered the conformation of the receptor-binding domain.
-
Troubleshooting Steps:
-
Conservative Substitutions: When substituting amino acids, choose options that preserve the key physicochemical properties (e.g., charge, hydrophobicity) of the original residue if it is crucial for receptor interaction.
-
Positional Scanning: If a modification at one position reduces affinity, test the same modification at other non-critical positions within the peptide sequence.
-
Maintain Key Residues: Ensure that the core amino acid sequence responsible for CCK2R binding (typically the C-terminal tetrapeptide) is not altered in a way that prevents interaction.
-
Computational Modeling: Use molecular modeling to predict how different modifications might affect the peptide's three-dimensional structure and its interaction with the CCK2R.
-
Problem 3: In vivo studies show high uptake of my radiolabeled analogue in the kidneys.
-
Possible Cause: The peptide sequence contains motifs that lead to high renal accumulation. For early this compound analogues, a penta-glutamic acid sequence was identified as a major contributor to kidney retention.
-
Troubleshooting Steps:
-
Sequence Analysis: Examine the amino acid sequence for highly charged regions, particularly stretches of acidic amino acids.
-
Modify the N-terminus: Replace the problematic sequence with a neutral or different charged linker. For instance, substituting a penta-Glu sequence with a penta-DGlu sequence has been shown to be effective.
-
Linker Modification: Increasing the length of a linker or using linkers composed of non-ionic D-amino acids can also reduce kidney retention while improving metabolic stability.
-
Quantitative Data on Analogue Stability
The following tables summarize the stability of various DOTA-conjugated this compound analogues in different media.
Table 1: In Vitro Stability of 111In-Labeled this compound Analogues
| Analogue | Medium | Time Point | % Intact Radiopeptide | Reference |
| [111In]In-1 | Human Serum | 24 h | ≥97% | |
| [111In]In-2 | Human Serum | 24 h | ≥97% | |
| [111In]In-3 | Human Serum | 24 h | ≥97% | |
| [111In]In-DOTA-[Phe8]MGS5 | Human Serum | 24 h | 54.0 ± 0.8% | |
| [111In]In-DOTA-[2Nal8]MGS5 | Human Serum | 24 h | >90% |
Table 2: In Vivo Stability of Radiolabeled this compound Analogues in BALB/c Mice
| Analogue | Tissue | Time Point (p.i.) | % Intact Radiopeptide | Reference |
| [111In]In-1 | Blood | 10 min | 80.0 ± 5.2% | |
| [111In]In-2 | Blood | 10 min | 82.3 ± 1.8% | |
| [111In]In-1 | Kidney | 10 min | 23.4 ± 4.2% | |
| [111In]In-2 | Kidney | 10 min | 30.2 ± 0.5% | |
| [177Lu]Lu-2 | Blood | 60 min | 79.1% | |
| [177Lu]Lu-2 | Liver | 60 min | 74.5% | |
| [177Lu]Lu-2 | Kidney | 60 min | 11.0% |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines the steps to assess the stability of a radiolabeled this compound analogue in human serum.
-
Preparation:
-
Thaw a vial of human serum at 37°C.
-
Radiolabel the this compound analogue with a suitable radionuclide (e.g., 111In, 177Lu) according to standard procedures.
-
Purify the radiolabeled peptide using methods like HPLC to ensure high radiochemical purity.
-
-
Incubation:
-
Add approximately 100 µL of the purified radiolabeled peptide solution to 900 µL of human serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 1h, 4h, 24h), take an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
To the aliquot, add an equal volume of a precipitation agent like acetonitrile or a mixture of organic solvents to precipitate the serum proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the radiolabeled peptide and its metabolites.
-
Analyze the supernatant using radio-HPLC with a suitable column (e.g., C18) and a gradient elution method.
-
The percentage of intact radiopeptide is determined by integrating the area of the peak corresponding to the intact peptide and dividing it by the total integrated area of all radioactive peaks.
-
Protocol 2: In Vivo Metabolic Stability Assay in Mice
This protocol describes how to evaluate the stability of a radiolabeled this compound analogue in vivo.
-
Animal Preparation:
-
Use healthy BALB/c mice for the study.
-
Ensure all animal procedures are in accordance with institutional guidelines.
-
-
Injection:
-
Inject a defined amount of the radiolabeled this compound analogue (e.g., 10-20 pmol in saline) into the tail vein of the mice.
-
-
Sample Collection:
-
At specific time points post-injection (p.i.), such as 10, 30, and 60 minutes, euthanize the mice.
-
Immediately collect blood samples via cardiac puncture.
-
Collect tissues of interest, such as kidneys and liver, as well as urine from the bladder.
-
-
Sample Processing:
-
For blood samples, add a protease inhibitor cocktail and centrifuge to obtain plasma.
-
For tissue samples, homogenize them in a suitable buffer.
-
Process the plasma and tissue homogenates by adding a precipitation agent (e.g., ethanol or acetonitrile) to remove proteins, followed by centrifugation.
-
-
Analysis:
-
Analyze the supernatant from the processed samples using radio-HPLC, as described in the in vitro protocol.
-
Quantify the percentage of intact radiopeptide in each sample to determine the in vivo stability.
-
Visualizations
Caption: Overview of strategies to improve peptide stability.
Caption: Experimental workflow for in vitro stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Strategies to Reduce High Kidney Uptake of Radiolabeled Minigastrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high kidney uptake of radiolabeled minigastrin analogues during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a concern for radiolabeled this compound?
High kidney uptake of radiolabeled peptides, including this compound analogues, is a significant concern in both diagnostic imaging and peptide receptor radionuclide therapy (PRRT). For diagnostic purposes, high background radioactivity in the kidneys can obscure the detection of tumors in the abdominal region[1][2]. In PRRT, the kidneys are often the dose-limiting organs due to their sensitivity to radiation. Excessive accumulation of radioactivity can lead to nephrotoxicity, potentially causing radiation-induced kidney damage or failure[1][2]. Therefore, reducing renal uptake is crucial for improving the safety and efficacy of these radiopharmaceuticals.
Q2: What is the primary mechanism behind the high renal accumulation of radiolabeled this compound?
Radiolabeled this compound, being a small peptide, is filtered from the blood by the glomeruli in the kidneys. Subsequently, it is reabsorbed by the proximal tubular cells of the kidney cortex[3]. This reabsorption is primarily mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the surface of these cells. Once internalized, the radiolabeled peptide is metabolized, and the radiometabolites can become trapped within the lysosome, leading to prolonged retention of radioactivity in the kidney. The presence of negatively charged amino acids, such as the pentaglutamic acid sequence in some this compound analogues, has been identified as a key contributor to this high renal uptake.
Q3: What are the main strategies to reduce kidney uptake of radiolabeled this compound?
There are several strategies that researchers can employ to mitigate high kidney uptake of radiolabeled this compound. These can be broadly categorized as:
-
Structural Modification of the Peptide: Altering the peptide's structure to reduce its affinity for renal reabsorption receptors. This includes modifying the amino acid sequence, such as deleting or replacing the poly-glutamate chain, or adding uncharged, hydrophilic linkers like polyethylene glycol (PEG).
-
Co-infusion of Competitive Inhibitors: Administering compounds that compete with the radiolabeled this compound for binding to the megalin/cubilin receptors. For negatively charged this compound analogues, co-infusion of polyglutamic acids has proven effective. Other agents like gelatin-based plasma expanders (e.g., Gelofusine) and albumin fragments have also been shown to reduce kidney uptake of various radiolabeled peptides.
-
Modification of Radiolabel and Chelator: Employing different radiolabels or incorporating cleavable linkers between the radionuclide and the peptide. These linkers can be enzymatically cleaved at the kidney brush border, releasing the radionuclide in a form that is more readily excreted in the urine.
Troubleshooting Guides
Problem: Persistently high kidney uptake despite implementing a reduction strategy.
| Possible Cause | Troubleshooting Steps |
| Suboptimal dose or timing of the competitive inhibitor. | 1. Verify Dose: Ensure the dose of the co-infused agent (e.g., polyglutamic acid, Gelofusine) is within the effective range reported in the literature. Dose-response studies may be necessary to determine the optimal dose for your specific animal model and radiolabeled this compound analogue.2. Optimize Timing: The timing of the inhibitor's administration relative to the radiopharmaceutical injection is critical. Typically, inhibitors are administered a few minutes before the radiolabeled peptide to ensure they are present to compete for receptor binding. Review and optimize your injection schedule.3. Route of Administration: Confirm that the route of administration for the inhibitor (e.g., intravenous, intraperitoneal) is appropriate and consistent with established protocols. |
| Inadequate structural modification of the this compound analogue. | 1. Assess Degree of Modification: If using PEGylation, the length and number of PEG chains can influence kidney uptake. A higher degree of PEGylation may be required.2. Evaluate Charge Distribution: The overall charge of the peptide is a key determinant of renal uptake. Ensure that modifications have sufficiently reduced the negative charge of the molecule.3. Confirm Purity and Integrity: Verify the purity and structural integrity of the synthesized this compound analogue to ensure that the intended modifications are present and that there are no impurities contributing to high kidney uptake. |
| Animal model-specific factors. | 1. Species and Strain Differences: Be aware that the extent of kidney uptake and the effectiveness of reduction strategies can vary between different animal species (e.g., rats vs. mice) and even between different strains of the same species.2. Sex Differences: Some studies have reported gender-specific differences in the renal uptake of radiolabeled peptides. Ensure consistency in the sex of the animals used in your experiments or account for this variable in your analysis. |
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on the reduction of kidney uptake of radiolabeled this compound and other peptides.
Table 1: Effect of Co-infusion of Inhibitors on Kidney Uptake (%ID/g)
| Radiolabeled Peptide | Animal Model | Inhibitor | Dose | Control (%ID/g) | With Inhibitor (%ID/g) | % Reduction | Reference |
| ¹¹¹In-DTPA-dGlu¹-minigastrin | Nude Mice | Poly-L-glutamic acid (Glu₅) | - | ~100 | ~10 | 90% | |
| ¹¹¹In-octreotide | Rats | Gelofusine | 20 mg | ~25 | ~14 | 44% | |
| ¹¹¹In-octreotide | Mice | Gelofusine | 4 mg | ~30 | ~15 | 50% | |
| ¹¹¹In-minigastrin | Rats | FRALB < 50 kDa | 5 mg | ~120 | ~20 | 83% | |
| ¹¹¹In-exendin | Rats | FRALB < 50 kDa | 5 mg | ~110 | ~20 | 82% |
Table 2: Effect of Structural Modification on Kidney Uptake of Radiolabeled this compound Analogues (%ID/g)
| This compound Analogue | Modification | Animal Model | Time Point | Kidney Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | (D-γ-Glu)₈ linker | AR42J tumor-bearing mice | 24 h p.i. | 134 ± 18 | |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-70 | PEG₇ and PEG₃ linkers | AR42J tumor-bearing mice | 24 h p.i. | 8.4 ± 0.8 | |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-91 | PEG₄ and PEG₃ linkers | AR42J tumor-bearing mice | 24 h p.i. | 6.6 ± 0.5 | |
| ¹¹¹In-DOTA-MG0 | Pentaglutamate sequence | AR42J tumor-bearing mice | - | High | |
| ¹¹¹In-DOTA-MG11 | Deletion of pentaglutamate | AR42J tumor-bearing mice | - | Decreased by a factor of 20 |
Experimental Protocols
1. Co-infusion of Polyglutamic Acid to Reduce Kidney Uptake of ¹¹¹In-DTPA-dGlu¹-minigastrin in Nude Mice
-
Animal Model: TT (human medullary carcinoma cells)-bearing nu/nu mice.
-
Radiopharmaceutical: ¹¹¹In-Diethylenetriaminepentaacetic acid dGlu¹-minigastrin ((¹¹¹In-DTPA-dGlu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂)).
-
Inhibitor: Poly-L-glutamic acids of different chain lengths (Glu₁, Glu₂, Glu₃, Glu₄, Glu₅).
-
Procedure:
-
Mice receive an intraperitoneal injection of the polyglutamic acid solution.
-
Shortly after, the mice are injected with the radiolabeled this compound analogue.
-
At a predetermined time point (e.g., 24 hours post-injection), the animals are euthanized.
-
Organs of interest (kidneys, tumor, liver, etc.) are dissected, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Key Finding: A significant reduction in kidney uptake (up to 90%) was observed with a chain length of 5 or more glutamic acids, with no significant effect on tumor uptake.
2. Co-infusion of Gelofusine to Reduce Kidney Uptake of ¹¹¹In-octreotide in Rats and Mice
-
Animal Models: Wistar rats and BALB/c mice.
-
Radiopharmaceutical: ¹¹¹In-octreotide.
-
Inhibitor: Gelofusine (a gelatin-based plasma expander).
-
Procedure:
-
A bolus injection of Gelofusine is administered intravenously via the tail vein. The dose is typically 20 mg for rats and 4 mg for mice.
-
Within 2-5 minutes of the Gelofusine injection, the ¹¹¹In-octreotide is injected intravenously.
-
Animals are euthanized at a specified time point (e.g., 20 hours post-injection).
-
Organs are dissected, weighed, and radioactivity is measured in a gamma counter to determine the %ID/g.
-
-
Key Finding: Gelofusine significantly reduced the kidney uptake of ¹¹¹In-octreotide in both rats and mice, with an efficacy comparable to that of lysine co-infusion.
3. Synthesis and Evaluation of PEGylated this compound Analogues
-
Objective: To reduce kidney uptake by replacing negatively charged D-glutamic acid linkers with uncharged, hydrophilic polyethylene glycol (PEG) linkers.
-
Synthesis:
-
Peptide synthesis is typically performed using standard fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) protocols.
-
PEG linkers of various lengths (e.g., PEG₄, PEG₇, PEG₁₁) are incorporated into the peptide sequence during synthesis to replace the poly-D-γ-glutamate linker section.
-
The synthesized peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Evaluation:
-
The purified PEGylated this compound analogues are radiolabeled with a suitable radionuclide (e.g., ¹⁷⁷Lu).
-
In vitro characterization includes assessing receptor affinity and lipophilicity.
-
In vivo biodistribution studies are performed in tumor-bearing mice to evaluate tumor uptake and kidney retention at various time points post-injection.
-
-
Key Finding: Substitution of the negatively charged (D-γ-Glu)₈ linker with PEG moieties led to a significant decrease in kidney activity levels.
Visualizations
References
- 1. Use of polyglutamic acids to reduce uptake of radiometal-labeled this compound in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal uptake and retention of radiolabeled somatostatin, bombesin, neurotensin, this compound and CCK analogues: species and gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Radiolabeling of Minigastrin with Gallium-68
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the radiolabeling efficiency of Minigastrin with Gallium-68 (⁶⁸Ga).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling DOTA-conjugated this compound with ⁶⁸Ga?
A1: The optimal pH for radiolabeling DOTA-conjugated peptides like this compound with ⁶⁸Ga is generally between 3.5 and 4.5. A pH outside of this range can significantly decrease labeling efficiency due to the formation of ⁶⁸Ga-colloids at higher pH and competition with protons for the chelator at lower pH.
Q2: What is the recommended incubation temperature and time for the labeling reaction?
A2: For most DOTA-conjugated peptides, including this compound, heating is required to achieve high radiochemical purity. A common protocol involves incubation at 95°C for 15 minutes.[1] However, the optimal time and temperature can vary slightly depending on the specific this compound analog and the amount of precursor used.
Q3: How much this compound precursor should be used for labeling?
A3: The amount of precursor can influence both the radiochemical yield and the specific activity of the final product. Typically, for preclinical studies, amounts ranging from 10 to 50 µg of the DOTA-Minigastrin conjugate are used.[2] For clinical applications, the amount may be adjusted based on the desired specific activity and to minimize potential pharmacological effects.
Q4: What are ⁶⁸Ga-colloids and how can their formation be prevented?
A4: ⁶⁸Ga-colloids are insoluble species of Gallium-68, such as ⁶⁸Ga(OH)₃, that can form during the labeling procedure, particularly at a higher pH.[3][4] These colloids can lead to inaccurate biodistribution data, with increased uptake in the liver and spleen.[5] To prevent their formation, it is crucial to maintain the reaction pH within the optimal range (3.5-4.5). If colloids are formed, purification of the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is necessary.
Q5: How do metallic impurities affect the labeling efficiency?
A5: Metallic impurities, which can be present in the ⁶⁸Ga eluate from the generator, can compete with ⁶⁸Ga for the DOTA chelator, thereby reducing the radiolabeling yield. It is important to use a ⁶⁸Ge/⁶⁸Ga generator with low levels of metallic impurities and to perform regular quality control of the eluate.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<95%)
This is one of the most common issues encountered during the radiolabeling process. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction mixture. | Verify the pH of the final reaction mixture is between 3.5 and 4.5 using pH paper or a calibrated pH meter. Adjust with appropriate buffers (e.g., sodium acetate) as needed. |
| Suboptimal temperature or incubation time. | Ensure the heating block is calibrated and maintains the target temperature (e.g., 95°C). Optimize the incubation time; for some systems, a longer incubation may be necessary. |
| Insufficient amount of this compound precursor. | Increase the amount of the DOTA-Minigastrin conjugate. The optimal amount may need to be determined empirically for your specific setup. |
| Presence of competing metallic impurities in the ⁶⁸Ga eluate. | Use a cation-exchange cartridge to purify the ⁶⁸Ga eluate before labeling. This can help remove interfering metal ions. |
| Degradation of the this compound precursor. | Store the precursor according to the manufacturer's instructions (typically frozen and protected from light). Avoid repeated freeze-thaw cycles. |
Issue 2: High Levels of ⁶⁸Ga-Colloids Detected During Quality Control
The presence of colloids can significantly impact the in vivo behavior of the radiolabeled peptide.
| Potential Cause | Recommended Solution |
| pH of the reaction mixture is too high. | Carefully control the pH to be within the 3.5-4.5 range. Use a reliable buffer system. |
| Inadequate mixing of reagents. | Ensure thorough mixing of the ⁶⁸Ga eluate, buffer, and precursor solution to maintain a uniform pH throughout the reaction volume. |
| Low precursor concentration. | At very high specific activities, the low concentration of the chelator may favor colloid formation. Consider adjusting the precursor amount. |
| Post-labeling purification is required. | If colloid formation is unavoidable, purify the final product using a C18 SPE cartridge or RP-HPLC. |
Experimental Protocols and Data
Table 1: Impact of Reaction Parameters on Radiolabeling Efficiency of DOTA-Peptides
| Parameter | Condition | Effect on Labeling Efficiency | Reference |
| pH | < 3.0 | Decreased efficiency due to proton competition | General Knowledge |
| 3.5 - 4.5 | Optimal Range | ||
| > 5.0 | Decreased efficiency due to colloid formation | ||
| Temperature | Room Temp | Very low to no labeling for DOTA-conjugates | General Knowledge |
| 90-95°C | Optimal for most DOTA-peptides | ||
| Precursor Amount | Low (e.g., < 5 µg) | May lead to lower radiochemical yield at high ⁶⁸Ga activity | General Knowledge |
| High (e.g., > 50 µg) | Generally high yield, but lower specific activity |
Protocol: Manual Radiolabeling of DOTA-Minigastrin with ⁶⁸Ga
This protocol is a general guideline and may require optimization for specific this compound analogs and local laboratory conditions.
Materials:
-
DOTA-Minigastrin precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block calibrated to 95°C
-
Quality control supplies (e.g., ITLC strips, HPLC system)
-
C18 SPE cartridge for purification (optional)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in HCl.
-
In a sterile reaction vial, add the required volume of sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.
-
Add the desired amount of DOTA-Minigastrin precursor to the buffered solution.
-
Add the ⁶⁸Ga eluate to the vial containing the buffer and precursor.
-
Gently mix the reaction solution.
-
Incubate the reaction vial in a heating block at 95°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity and the percentage of colloids.
-
(Optional) If purification is required, condition a C18 SPE cartridge, load the reaction mixture, wash with sterile water, and elute the labeled peptide with an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for ⁶⁸Ga-Minigastrin radiolabeling.
Caption: Troubleshooting decision tree for low radiochemical yield.
Caption: Chemical relationship in ⁶⁸Ga-DOTA-Minigastrin labeling.
References
- 1. Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effect of purification of Ga-68-labeled exendin on in vivo distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of 68Ga-DOTA-Minigastrin for the Detection of Cholecystokinin-2/Gastrin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low tumor uptake in Minigastrin-based imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with minigastrin-based imaging agents.
Troubleshooting Guide: Low Tumor Uptake
This guide addresses common issues leading to suboptimal tumor visualization and provides actionable solutions.
Question: We are observing significantly lower than expected tumor uptake with our radiolabeled this compound analog. What are the potential causes and how can we troubleshoot this?
Answer: Low tumor uptake in this compound-based imaging can stem from several factors, ranging from the characteristics of the imaging agent itself to the biological specifics of the tumor model. Below is a step-by-step guide to help you identify and resolve the issue.
Issues Related to the Radiopharmaceutical
Potential Cause:
-
Poor Radiochemical Purity: The presence of unbound radionuclide or impurities can lead to high background signal and low specific uptake in the tumor.
-
Low Molar Activity: Insufficient molar activity might result in saturation of the cholecystokinin-2 receptors (CCK2R) with non-radiolabeled peptide, preventing the uptake of the radiolabeled tracer.
-
In Vitro Instability: The radiopharmaceutical may not be stable in the formulation or biological fluids, leading to degradation before reaching the target.
Troubleshooting Steps:
-
Verify Radiochemical Purity: Always perform quality control of your radiolabeled peptide using methods like radio-HPLC before in vivo studies. A radiochemical purity of ≥95% is generally required.[1]
-
Optimize Molar Activity: For biodistribution studies, higher apparent molar activities are often necessary. For instance, molar activities of approximately 10 GBq/µmole for indium-111 and 25 GBq/µmole for gallium-68/lutetium-177 have been used successfully.[2]
-
Assess In Vitro Stability: Incubate the radiolabeled peptide in human serum or plasma and analyze its integrity over time using radio-HPLC.[2] Some analogs show high stability with >90% intact radiopeptide after 24 hours of incubation.[2]
Issues Related to In Vivo Behavior
Potential Cause:
-
Rapid Enzymatic Degradation: this compound analogs can be susceptible to enzymatic degradation in vivo, reducing the amount of intact peptide that reaches the tumor.[3]
-
Unfavorable Pharmacokinetics: The radiopharmaceutical might be cleared too rapidly from circulation or exhibit high uptake in non-target organs like the kidneys and liver, reducing its bioavailability for tumor targeting.
Troubleshooting Steps:
-
Evaluate In Vivo Stability: Analyze blood and urine samples from animals at different time points post-injection to determine the percentage of intact radiolabeled peptide.
-
Consider Co-injection with Enzyme Inhibitors: The use of protease inhibitors like phosphoramidon can increase the in vivo stability of less stable this compound analogs, leading to significantly enhanced tumor uptake.
-
Review the Chelator and Radiometal Combination: The choice of chelator (e.g., DOTA, NOTA, NODAGA) and radiometal (e.g., 68Ga, 111In, 177Lu, 64Cu) can influence the biodistribution profile. For example, 64Cu-labeled peptides have shown higher liver uptake, potentially due to dissociation of the radiometal from the chelator.
Issues Related to the Tumor Model
Potential Cause:
-
Low or Heterogeneous CCK2R Expression: The tumor cell line or xenograft model may have insufficient or variable expression of the CCK2R, the target for this compound.
-
Poor Tumor Vascularization and Perfusion: Inadequate blood supply to the tumor can limit the delivery of the imaging agent.
-
Presence of CCK2R Mutations: Somatic mutations in the CCK2R could potentially alter ligand binding and internalization.
Troubleshooting Steps:
-
Confirm CCK2R Expression: Verify the CCK2R expression level in your tumor model using techniques like immunohistochemistry (IHC), Western blot, or qRT-PCR. It's important to note that CCK2R expression can be present in various normal tissues as well.
-
Use a Negative Control: Employ a mock-transfected cell line or a tumor model known to be CCK2R-negative to assess non-specific uptake.
-
Perform Blocking Studies: Co-inject an excess of non-radiolabeled this compound to demonstrate receptor-specific uptake in the tumor. A reduction in tumor uptake by more than 50% typically confirms CCK2R-specific targeting.
Logical Troubleshooting Workflow
Here is a diagram illustrating a logical workflow for troubleshooting low tumor uptake.
References
Impact of N-terminal modifications on Minigastrin analog stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-terminal modifications on the stability of Minigastrin (MG) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the N-terminal modification of this compound analogs important for their stability?
This compound analogs are promising therapeutic agents for targeting cholecystokinin-2 receptor (CCK2R) expressing cancers. However, their clinical applicability is often limited by their low enzymatic stability in vivo.[1][2] The N-terminus of peptides is susceptible to degradation by aminopeptidases present in serum and tissues. N-terminal modifications can shield the peptide from these enzymes, thereby increasing its half-life and improving its tumor-targeting properties.[3][4]
Q2: What are some common N-terminal modifications that have been shown to improve the stability of this compound analogs?
Several N-terminal modifications have been investigated to enhance the stability of this compound analogs. These include:
-
Proline Substitution: Introducing proline residues at different positions in the N-terminal sequence has been shown to significantly increase enzymatic stability both in vitro and in vivo without affecting the analog's affinity for the CCK2 receptor.[1]
-
Penta-DGlu Moiety: The addition of a penta-DGlu (D-glutamic acid) sequence to the N-terminus can enhance in vivo stability and tumor uptake. However, it may also lead to increased protein binding in human serum.
-
Hydrophilic Linkers: Replacing the N-terminal amino acids with a non-charged, hydrophilic linker can improve stability and reduce accumulation in non-target organs.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the N-terminus, a process known as PEGylation, can protect the peptide from proteolytic degradation and reduce renal clearance by increasing its hydrodynamic radius. This modification can significantly extend the plasma half-life of the peptide.
-
Acetylation: N-terminal acetylation is a common strategy to protect peptides from aminopeptidases, thereby enhancing their stability in biological fluids.
Q3: How do N-terminal modifications affect the receptor binding affinity of this compound analogs?
Studies have shown that several N-terminal modifications, such as proline substitution, do not negatively impact the affinity of this compound analogs for the CCK2 receptor. The C-terminal region of this compound (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding, and as long as modifications are confined to the N-terminus, the receptor affinity is often retained. However, it is essential to experimentally verify the receptor binding affinity for any newly modified analog.
Q4: What is the signaling pathway activated by this compound binding to the CCK2 receptor?
The CCK2 receptor is a G protein-coupled receptor (GPCR), primarily coupled to Gq proteins. Upon binding of a this compound analog, the receptor activates several downstream signaling cascades, including the phospholipase C (PLC)/Ca2+/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell proliferation and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor-to-Kidney Ratio of ¹⁷⁷Lu-DOTA-PP-F11N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the tumor-to-kidney ratio of ¹⁷⁷Lu-DOTA-PP-F11N.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using ¹⁷⁷Lu-DOTA-PP-F11N for targeted radionuclide therapy?
A1: A primary challenge with many radiolabeled peptides, including ¹⁷⁷Lu-DOTA-PP-F11N, is high uptake and retention in the kidneys.[1][2] This can lead to nephrotoxicity, which often becomes the dose-limiting factor in targeted radionuclide therapy, potentially reducing the therapeutic window.[2][3]
Q2: What are the main strategies to reduce kidney uptake of ¹⁷⁷Lu-DOTA-PP-F11N?
A2: Several strategies are employed to decrease renal accumulation of radiolabeled peptides. These include:
-
Co-infusion of competing compounds: Administering substances like positively charged amino acids (L-lysine and L-arginine) or plasma expanders such as succinylated gelatin (Gelofusine) can compete for reabsorption in the kidney tubules.[1]
-
Molecular design modification: Altering the physicochemical properties of the radioligand, for instance, by changing the chelator or introducing cleavable linkers, can influence its pharmacokinetic profile and reduce renal retention.
-
Use of protease inhibitors: For peptides susceptible to in vivo degradation, co-administration of protease inhibitors can enhance stability and tumor uptake.
Q3: How effective is the co-infusion of amino acids in reducing kidney uptake of ¹⁷⁷Lu-DOTA-PP-F11N?
A3: The co-infusion of L-lysine and L-arginine is a standard practice for kidney protection in targeted radionuclide therapy with agents like [¹⁷⁷Lu]Lu-DOTA-TATE. This method can reduce tubular reabsorption of the radiopeptide by approximately 40%. However, the effectiveness can vary depending on the specific radiolabeled peptide. For instance, while effective for somatostatin analogues, lysine infusion was found to be less effective for other peptides like minigastrin and exendin.
Q4: Did the co-administration of succinylated gelatin (SG) significantly improve the tumor-to-kidney dose ratio of ¹⁷⁷Lu-DOTA-PP-F11N in clinical studies?
A4: In a phase 0a clinical study involving patients with medullary thyroid carcinoma (MTC), the co-administration of succinylated gelatin (SG) did not result in a statistically significant improvement in the tumor-to-kidney dose ratio of ¹⁷⁷Lu-DOTA-PP-F11N. The median tumor-to-kidney dose ratio was 11.6 without SG and 13.0 with SG. Given the already low kidney uptake of ¹⁷⁷Lu-DOTA-PP-F11N, the study concluded that nephroprotection with SG may not be necessary and could expose patients to potential side effects.
Q5: Can modifying the peptide structure of ¹⁷⁷Lu-DOTA-PP-F11N enhance its tumor-to-kidney ratio?
A5: Yes, structural modifications have shown promise. For example, substituting amide bonds with more stable 1,2,3-triazoles in analogs of PP-F11N has led to increased tumor uptake, slower tumor washout, and improved tumor-to-kidney ratios in preclinical models. Another approach involves optimizing the linker sequence by reducing the number of negative charges, which has been shown to decrease kidney uptake while maintaining good tumor accumulation.
Troubleshooting Guides
Issue 1: High kidney uptake observed in preclinical biodistribution studies.
| Possible Cause | Troubleshooting Step |
| Inherent properties of the radiopharmaceutical | 1. Introduce a co-infusion protocol: Administer a solution of L-lysine and L-arginine or succinylated gelatin prior to and during the injection of ¹⁷⁷Lu-DOTA-PP-F11N. 2. Modify the radioligand: Consider synthesizing analogs with altered linkers (e.g., cleavable linkers or those with fewer negative charges) or substituting amino acids to change the overall charge and steric properties of the molecule. |
| Suboptimal co-infusion protocol | 1. Optimize timing and duration: The amino acid infusion should typically start 30 minutes to 2 hours before the radiopharmaceutical administration and continue for at least 3 to 6 hours after. 2. Adjust infusion rate: While standard rates are around 250 mL/hour, customization based on patient tolerance may be possible without significantly altering biodistribution. |
| In vivo instability of the peptide | 1. Assess metabolic stability: Analyze urine and plasma samples to determine the extent of in vivo degradation. 2. Co-administer protease inhibitors: If degradation is confirmed, consider co-injecting protease inhibitors like phosphoramidon or thiorphan. However, note that for ¹⁷⁷Lu-DOTA-PP-F11N, this did not show a beneficial effect and in some cases even reduced tumor uptake. |
Issue 2: Inconsistent or lower-than-expected tumor uptake.
| Possible Cause | Troubleshooting Step |
| Low in vivo stability | 1. Evaluate stability: Perform in vitro stability assays in serum and against relevant enzymes. 2. Structural modification: Synthesize and evaluate more stable analogs, for instance, by substituting the methionine residue with norleucine, as in PP-F11N, or by incorporating non-natural amino acids or amide bond isosteres. |
| Suboptimal radiolabeling | 1. Quality control: Ensure high radiochemical purity and specific activity of the final product. |
| Low receptor expression in the tumor model | 1. Confirm receptor status: Verify the expression of the cholecystokinin-2 receptor (CCK2R) in the tumor model using methods like immunohistochemistry or in vitro receptor binding assays. |
Data Presentation
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PP-F11N in Patients with Medullary Thyroid Carcinoma
| Organ | Median Absorbed Dose (Gy/GBq) | Interquartile Range (IQR) |
| Tumor | 0.88 | 0.85–1.04 |
| Stomach | 0.42 | 0.25–1.01 |
| Kidneys | 0.11 | 0.07–0.13 |
| Bone Marrow | 0.028 | 0.026–0.034 |
Data from the Lumed Phase 0a Study.
Table 2: Tumor-to-Kidney Dose Ratios with and without Succinylated Gelatin (SG)
| Condition | Median Tumor-to-Kidney Dose Ratio | Interquartile Range (IQR) |
| Without SG | 11.6 | 8.11–14.4 |
| With SG | 13.0 | 10.2–18.6 |
The difference between the two conditions was not statistically significant (P = 1.0).
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) bearing xenografts of a human medullary thyroid carcinoma cell line (e.g., MZ-CRC-1) or another CCK2R-positive cell line.
-
Radiopharmaceutical Preparation: Prepare ¹⁷⁷Lu-DOTA-PP-F11N under sterile conditions and determine the radiochemical purity and specific activity.
-
Injection: Administer a defined amount of ¹⁷⁷Lu-DOTA-PP-F11N (e.g., 2-3 MBq, 100 pmol) via tail vein injection.
-
Co-infusion (if applicable): For kidney protection groups, co-administer an amino acid solution (e.g., L-lysine/L-arginine) or succinylated gelatin according to the specific experimental design.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Organ Harvesting: Dissect and collect tumors and relevant organs (kidneys, stomach, liver, spleen, blood, etc.).
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ and determine the tumor-to-organ ratios.
Protocol 2: Competitive Binding Assay (IC₅₀ Determination)
-
Cell Culture: Culture a CCK2R-expressing cell line (e.g., AR42J) to confluence in appropriate well plates.
-
Ligand Preparation: Prepare serial dilutions of the non-radioactive ("cold") PP-F11N peptide.
-
Incubation: Co-incubate a constant concentration of ¹⁷⁷Lu-DOTA-PP-F11N with increasing concentrations of the cold peptide in the cell culture plates for a defined period (e.g., 3 hours at 37°C).
-
Washing: Wash the cells to remove unbound radioactivity.
-
Cell Lysis and Measurement: Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Visualizations
Caption: Workflow for preclinical biodistribution studies.
Caption: Approaches to enhance the tumor-to-kidney ratio.
Caption: Renal uptake mechanism and intervention point.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands [mdpi.com]
- 2. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
Addressing off-target accumulation of Minigastrin analogs in biodistribution studies
Welcome to the technical support center for researchers utilizing Minigastrin (MG) analogs in biodistribution studies. This resource provides troubleshooting guides and answers to frequently asked questions regarding the common challenge of off-target accumulation.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a common issue with this compound analogs? A1: High kidney accumulation is a significant challenge, particularly for radiolabeled peptides with a molecular weight below 60 kDa that undergo glomerular filtration[1]. For many early-generation this compound analogs, this high renal uptake was associated with the negatively charged N-terminal penta-glutamic acid (penta-Glu) motif[2][3]. The kidneys reabsorb peptides from the filtrate in the proximal tubules, a process that can be inhibited by co-administration of certain agents[1][4].
Q2: Besides the kidneys, which other organs show significant off-target accumulation? A2: Significant off-target accumulation is often observed in the stomach, which is expected due to the physiological expression of the cholecystokinin-2 receptor (CCK2R), the target of this compound analogs. Elevated uptake can also be seen in the liver and spleen.
Q3: What is the role of the CCK2 receptor (CCK2R) in off-target accumulation? A3: The CCK2R is the intended target for this compound analogs on tumor cells. However, CCK2R is also expressed in several normal tissues, most notably the stomach. This physiological expression leads to specific, receptor-mediated uptake in these healthy organs, contributing to the off-target signal. Studies have confirmed CCK2R expression in a wide range of normal and cancerous tissues.
Q4: Can the chemical structure of the this compound analog be modified to reduce kidney uptake? A4: Yes, several chemical modification strategies have proven effective. Removing or modifying the N-terminal penta-Glu sequence is a primary approach. Other successful strategies include substituting the charged glutamic acid residues with uncharged amino acids or incorporating polyethylene glycol (PEG) linkers to reduce the overall negative charge of the molecule. Introducing proline into the peptide sequence has also been explored to improve stability and biodistribution profiles.
Q5: What are co-injection strategies, and how do they reduce kidney uptake? A5: Co-injection strategies involve administering a "blocking" agent alongside the radiolabeled this compound analog to competitively inhibit its reabsorption in the kidney tubules. For negatively charged peptides like many this compound analogs, co-injection with polyglutamic acids (PGA) has been shown to significantly reduce renal uptake. For positively charged peptides, basic amino acids like lysine and arginine are used. Plasma expanders like Gelofusine have also been used to reduce the renal uptake of various radiolabeled peptides.
Troubleshooting Guides
This section addresses specific issues you may encounter during your biodistribution experiments.
Issue 1: Unexpectedly High and Persistent Kidney Radioactivity
dot
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Preventing Methionine Oxidation in Minigastrin During Radiolabeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of methionine oxidation in minigastrin and its analogues during radiolabeling procedures.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of methionine in this compound during radiolabeling?
A1: The primary cause of methionine oxidation during radiolabeling is the generation of reactive oxygen species (ROS) and other free radicals in the aqueous solution.[1][2] This process, known as radiolysis, is induced by the high-energy radiation emitted from the radionuclide (e.g., Lutetium-177).[1][2] These reactive species, which include hydroxyl radicals, can readily attack the electron-rich thioether side chain of methionine, converting it to methionine sulfoxide (Met(O)) and potentially further to methionine sulfone.[1]
Q2: Why is preventing methionine oxidation in this compound important?
A2: Oxidation of the methionine residue in this compound analogues can significantly reduce their affinity for the cholecystokinin-2 (CCK2) receptor. This loss of affinity can lead to decreased tumor targeting and overall therapeutic efficacy of the radiopharmaceutical. Therefore, minimizing oxidation is crucial for ensuring the quality, stability, and clinical performance of the radiolabeled peptide.
Q3: What are the most common strategies to prevent methionine oxidation?
A3: The most common and effective strategy is the addition of antioxidants, also known as radical scavengers, to the labeling solution. These molecules react with and neutralize the harmful free radicals before they can damage the this compound peptide. Commonly used antioxidants for this purpose include L-methionine and gentisic acid.
Q4: Can the choice of antioxidant have unintended side effects?
A4: Yes. While gentisic acid can act as a radical scavenger, it has also been observed to promote the selective oxidation of methionine in this compound analogues under certain conditions. This is thought to occur through the formation of oxidizing species from the reaction between gentisic acid and water-derived free radicals. Therefore, the use of gentisic acid alone may not be sufficient and can even be counterproductive.
Q5: What is the recommended approach when using gentisic acid?
A5: To counteract the selective oxidation promoted by gentisic acid, it is highly recommended to use it in combination with L-methionine. The addition of L-methionine effectively scavenges the oxidizing species that target the methionine residue within the this compound peptide, leading to a higher radiochemical purity of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of oxidized this compound detected post-labeling. | Insufficient or inappropriate antioxidant protection. | - Add L-methionine to the labeling solution. - If using gentisic acid, ensure it is combined with L-methionine. - Optimize the concentration of the antioxidants. |
| Inconsistent labeling efficiency and purity. | pH of the reaction buffer is not optimal. | - The antioxidant capacity of gentisic acid is pH-dependent, being a better scavenger at pH > 4.5. - Higher incorporation of ¹⁷⁷Lu and lower impurity formation with gentisic acid is achieved at pH 5.0-5.5. - Carefully control and optimize the pH of your labeling buffer. |
| Formation of multiple unidentified impurities. | Radiolysis of the peptide at other amino acid residues. | - Ensure a combination of stabilizers is used. Gentisic acid can help reduce overall peptide impurities while L-methionine specifically protects the methionine residue. |
| Loss of receptor binding affinity of the radiolabeled product. | Oxidation of the methionine residue. | - Implement the recommended antioxidant strategies to minimize oxidation. - Consider replacing methionine with an oxidation-resistant analogue like norleucine in the peptide sequence if feasible for your application. |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Minigastrin Analogue with ¹⁷⁷Lu using Stabilizers
This protocol is based on methodologies described for preventing methionine oxidation during the radiolabeling of a DOTA-conjugated this compound analogue.
Materials:
-
DOTA-Minigastrin analogue (e.g., DOTA-H2MG11)
-
¹⁷⁷LuCl₃ solution
-
Sodium Acetate (NaOAc) buffer (0.8 M)
-
Gentisic Acid
-
L-methionine
-
Acetic Acid
-
Ultrapure water
-
Heating block
-
HPLC system for quality control
Procedure:
-
Preparation of Buffer-Stabilizer Mixtures: Prepare one of the following mixtures immediately before radiolabeling:
-
Mixture 1 (Gentisic Acid + L-methionine): 230 µL of NaOAc buffer (0.8 M) containing gentisic acid (0.3 M) and 375 µL of L-methionine solution (0.13 M).
-
Mixture 2 (L-methionine only): 230 µL of NaOAc buffer (0.8 M) with acetic acid (0.9 M) and 375 µL of L-methionine solution (0.13 M).
-
Mixture 3 (Gentisic Acid only): 230 µL of NaOAc buffer (0.8 M) containing gentisic acid (0.3 M) and 375 µL of water.
-
Mixture 4 (No Stabilizers): 230 µL of NaOAc buffer (0.8 M) with acetic acid (0.9 M) and 375 µL of water.
-
-
Radiolabeling Reaction:
-
To a sterile reaction vial, add the DOTA-Minigastrin analogue.
-
Add the chosen buffer-stabilizer mixture.
-
Add the required activity of ¹⁷⁷LuCl₃.
-
Gently mix the solution.
-
Incubate the reaction vial at 96°C for 15 minutes.
-
-
Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Analyze the radiochemical purity of the product using a suitable HPLC method to separate the labeled peptide from its oxidized form and other impurities.
-
Protocol 2: Analytical Method for Detecting Methionine Oxidation
This protocol outlines a general approach for the detection and quantification of methionine oxidation using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV and/or radiodetector.
-
A C18 or phenyl-hexyl reversed-phase column is typically suitable.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
General Procedure:
-
Sample Preparation: Dilute a small aliquot of the radiolabeling reaction mixture in mobile phase A or an appropriate buffer.
-
Chromatographic Separation:
-
Inject the sample onto the HPLC system.
-
Elute the components using a linear gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
The flow rate is typically around 1 mL/min.
-
-
Detection and Analysis:
-
Monitor the elution profile with the UV detector (at a wavelength such as 220 nm or 280 nm) and the radiodetector.
-
The oxidized form of the peptide (methionine sulfoxide) is more polar and will typically elute earlier than the non-oxidized form.
-
Quantify the percentage of the oxidized product by integrating the peak areas in the radiochromatogram.
-
Quantitative Data Summary
Table 1: Effect of Stabilizers on the Formation of Oxidized this compound ([¹⁷⁷Lu]Lu-LMG-Met(O))
| Stabilizer Combination | Presence of L-methionine | Effect on Oxidized this compound Formation |
| Gentisic Acid + L-methionine | Yes | Decreases the formation of the main oxidized impurity. |
| L-methionine only | Yes | Effectively avoids the oxidation of the methionine residue. |
| Gentisic Acid only | No | Promotes the selective oxidation of the methionine residue. |
| No Stabilizers | No | Significant formation of oxidized and other peptide impurities. |
Table 2: pH-Dependent Effects of Gentisic Acid on Radiolabeling
| pH Range | Effect on Peptide Impurities | Effect on Selective Methionine Oxidation |
| 3.5 - 4.5 | Higher levels of general peptide impurities. | Lower levels of selective methionine oxidation. |
| > 4.5 | Decreased levels of general peptide impurities. | Increased levels of selective methionine oxidation. |
| 5.0 - 5.5 | Optimal for minimizing general impurities. | Higher selective oxidation (requires L-methionine). |
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: Simplified pathway of methionine oxidation and scavenger protection.
References
Improving the pharmacokinetics of Minigastrin for therapeutic applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the pharmacokinetics of Minigastrin (MG) and its analogs for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic use of native this compound?
A1: The main obstacles for the clinical application of this compound are its poor pharmacokinetic properties. These include a short physiological half-life due to low enzymatic stability and high uptake in the kidneys, which can lead to nephrotoxicity during peptide receptor radionuclide therapy (PRRT).[1][2]
Q2: What are the primary strategies to improve the enzymatic stability of this compound analogs?
A2: Several strategies have been proven effective:
-
Amino Acid Substitution: Replacing enzymatically labile amino acids, particularly in the C-terminal receptor-binding region (Trp-Met-Asp-Phe-NH₂), with unnatural amino acids (e.g., 1-naphthylalanine), N-methylated amino acids, or D-amino acids.[3][4][5]
-
Backbone Modification: Substituting amide bonds with bioisosteres like 1,2,3-triazoles to create peptidomimetics that are resistant to protease cleavage.
-
Introduction of Proline: Incorporating proline into the peptide sequence increases conformational rigidity, which can enhance stability against enzymatic degradation.
-
Cyclization: Creating cyclic structures to strengthen structural rigidity and make the peptide more resistant to enzymatic breakdown.
Q3: How can the high kidney uptake of this compound analogs be reduced?
A3: High kidney retention is often linked to the N-terminal glutamic acid sequences. Modifying the N-terminal part of the peptide, for instance by using truncated versions like [dGlu1,desGlu2–6]MG (MG11), has been shown to significantly reduce kidney uptake. Additionally, co-injection with polyglutamic acids or Gelofusine can also decrease renal accumulation.
Q4: Which signaling pathway is activated by this compound, and why is it relevant for therapeutic applications?
A4: this compound binds to the cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor. CCK2R is primarily coupled to Gq proteins, leading to the activation of the Phospholipase C (PLC) pathway, which in turn stimulates Protein Kinase C (PKC) and mobilizes intracellular calcium. This signaling cascade can also activate the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation. Since CCK2R is overexpressed in various tumors like medullary thyroid carcinoma and small cell lung cancer, this pathway is a key target for both diagnosis and therapy.
Troubleshooting Guides
Problem 1: A newly synthesized this compound analog shows poor in vivo stability despite promising in vitro results.
| Possible Cause | Troubleshooting Step |
| Insufficient protection against endopeptidases. | In vitro stability assays in human serum may not fully replicate the complex enzymatic environment in vivo. The major cleavage sites in this compound analogs are often Tyr-Gly and Gly-Trp. Consider further modifications at these sites, such as N-methylation or substitution with non-natural amino acids. |
| Rapid clearance. | Even if stable, the small size of the peptide can lead to rapid renal filtration. Consider strategies to increase the hydrodynamic radius, such as PEGylation or fusion to a larger protein like albumin or an Fc fragment. |
| In vivo metabolite analysis. | Perform in vivo stability studies in mice and analyze blood and urine samples via radio-HPLC to identify cleavage products. This can provide precise information on which peptide bonds are being cleaved, guiding the next design iteration. |
Problem 2: Modification of the C-terminal binding sequence (Trp-Met-Asp-Phe-NH₂) to improve stability results in a significant loss of CCK2R affinity.
| Possible Cause | Troubleshooting Step |
| Disruption of key receptor interactions. | The C-terminal tetrapeptide is crucial for receptor binding. Drastic changes, such as substituting multiple residues with bulky aromatic amino acids, can impair affinity. |
| Incorrect stereochemistry. | Ensure that the stereochemistry of the amino acids in the binding motif is correct, as receptor interactions are highly stereospecific. |
| Incremental modification approach. | Instead of multiple simultaneous substitutions, modify one amino acid at a time. For example, start by replacing the oxidation-prone Met with Nle (norleucine) and then evaluate other positions. The introduction of an N-methyl group on Nle has been shown to be critical for maintaining high affinity in some analogs. |
| Computational Docking. | Use molecular modeling and docking simulations to predict how different substitutions might affect the interaction with the CCK2R binding pocket before synthesis. |
Problem 3: A PEGylated this compound analog shows increased half-life but reduced tumor uptake.
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the PEG chain. | The PEG chain, while increasing size, may be sterically hindering the peptide's access to the CCK2R binding site. |
| Optimize PEG size and attachment site. | Experiment with different PEG chain lengths (e.g., 5k, 10k, 20k Da). A shorter PEG chain might provide a better balance between improved pharmacokinetics and retained receptor access. Also, consider the site of PEGylation; attaching it via a linker at the N-terminus is a common strategy to minimize interference with the C-terminal binding domain. |
| Re-evaluate receptor affinity. | Perform competitive binding assays (IC₅₀ determination) with the PEGylated analog to quantify the impact on receptor affinity. If affinity is significantly reduced, a different modification strategy may be necessary. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and binding affinity data for various this compound analogs from published literature.
Table 1: In Vitro Properties of Selected this compound Analogs
| Analog | Modification | IC₅₀ (nM) | Cell Internalization (4h, % of applied radioactivity) | Reference |
| DOTA-MG11 | Truncated N-terminus | 0.9 ± 0.3 | ~15% in A431-CCK2R cells | |
| DOTA-MGS5 | DOTA-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ | 0.4 ± 0.2 | >60% in A431-CCK2R cells | |
| [¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 | N-methylation at 1Nal position of MGS5 | Low nM range | 35.3 - 47.3% in A431-CCK2R cells | |
| DOTA-Pro⁷-MGS5 (Compound 1) | Proline substitution at Ala⁷ position of MGS5 | ~1.0 | >60% in A431-CCK2R cells | |
| TZMG (Triazole Analog) | Amide-to-triazole substitution | ~0.1 (for twofold modification) | Significantly increased vs. parent compound |
Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogs in A431-CCK2R Xenografted Mice (% Injected Activity per Gram of Tissue - % IA/g)
| Radiotracer | Time p.i. (h) | Tumor Uptake (% IA/g) | Kidney Uptake (% IA/g) | Tumor-to-Kidney Ratio | Reference |
| ¹¹¹In-DOTA-MG11 | 4 | 2.49 ± 0.92 | High (not specified) | Low | |
| ¹¹¹In-DOTA-MGS4 | 4 | 10.40 ± 2.21 | ~5 | ~2.1 | |
| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | 4 | 48.1 ± 9.2 | ~10 | ~4.8 | |
| [¹⁷⁷Lu]Lu-Pro⁷-MGS5 ([¹⁷⁷Lu]Lu-1) | 4 | 29.3 ± 8.1 | ~8 | ~3.7 |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog
This protocol outlines the general steps for synthesizing a DOTA-conjugated this compound analog using a standard Fmoc (9-fluorenylmethoxycarbonyl) strategy.
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent like HBTU/HOBt (4 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents).
-
Add the solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: After successful coupling, wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence, building from the C-terminus to the N-terminus.
-
DOTA Conjugation: After coupling the final amino acid and performing Fmoc deprotection, couple DOTA-tris(tBu)ester to the N-terminus of the peptide using the same coupling procedure.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol 2: In Vitro Stability Assay in Human Serum
This protocol assesses the enzymatic stability of a radiolabeled this compound analog.
-
Radiolabeling: Label the DOTA-conjugated peptide with a suitable radionuclide (e.g., ¹¹¹In or ¹⁷⁷Lu) following established procedures. Purify the radiolabeled peptide to remove free radionuclide.
-
Incubation:
-
Add approximately 1 MBq of the radiolabeled peptide to 500 µL of fresh human serum.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling: Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 24 hours).
-
Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ethanol or acetonitrile to each aliquot to precipitate serum proteins.
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using radio-HPLC with a gradient elution system.
-
The percentage of intact radiopeptide is determined by integrating the area of the corresponding peak on the radiochromatogram relative to the total radioactivity detected.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCK2R signaling cascade initiated by this compound binding.
References
- 1. i-med.ac.at [i-med.ac.at]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 3. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Minigastrin Analogs Versus Somatostatin Analogs for Medullary Thyroid Carcinoma Imaging: A Comparative Guide
A detailed comparison of the performance, experimental protocols, and underlying mechanisms of minigastrin and somatostatin analogs for the imaging of Medullary Thyroid Carcinoma (MTC), providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.
Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland, presents a diagnostic challenge, particularly in the localization of recurrent or metastatic disease. Molecular imaging using radiolabeled peptides that target specific cell surface receptors overexpressed on MTC cells has emerged as a crucial tool for accurate staging and treatment planning. This guide provides a detailed comparison of two prominent classes of such imaging agents: this compound analogs targeting the cholecystokinin-2 receptor (CCK2R) and somatostatin analogs targeting somatostatin receptors (SSTRs).
Performance Comparison: A Head-to-Head Look
The choice between this compound and somatostatin analogs for MTC imaging hinges on the differential expression of their respective targets. While MTCs are known to express SSTRs, the cholecystokinin-2 receptor (CCK2R) is overexpressed in over 90% of these tumors, suggesting that targeting CCK2R may offer superior sensitivity.[1][2] Recent clinical investigations with newer, more stable this compound analogs, such as 68Ga-DOTA-MGS5, have shown promising results.
A prospective head-to-head study directly comparing 68Ga-DOTA-MGS5 and the somatostatin analog 68Ga-DOTATATE in patients with MTC provides valuable comparative data.[3] In this study, both tracers were evaluated in the same patient cohort, allowing for a direct assessment of their diagnostic efficacy.
Key Performance Metrics:
| Metric | This compound Analogs (68Ga-DOTA-MGS5) | Somatostatin Analogs (68Ga-DOTATATE) | Reference |
| Patient-Based Detection Rate | 4 out of 6 patients with MTC had positive lesions. | In a study of 22 MTC patients, 15 had at least one focus of abnormal uptake (68.2% sensitivity). Another study reported an overall sensitivity of 88.1%. | [4] |
| Lesion-Based Detection | Detected 48 lesions in 6 MTC patients, comparable to 51 lesions detected by 18F-DOPA. In a direct comparison with 68Ga-DOTATOC in 2 MTC patients, the same number of lesions (n=14) were detected. | Detected 134 lesions in 22 MTC patients. In a head-to-head comparison with 68Ga-DOTA-MGS5 in 2 MTC patients, the same number of lesions (n=14) were detected. | |
| Mean SUVmax in MTC Lesions | 7.2 (at 1 and 2 hours post-injection) | 24.3 | |
| Tumor-to-Background Ratio | Improved lesion contrast at 2 hours post-injection compared to 1 hour. | Generally high, but can be affected by physiological uptake in organs like the liver and spleen. |
It is important to note that the sensitivity of 68Ga-labeled somatostatin analogs in MTC can be variable. One study reported sensitivities of 56% for neck lymph nodes, 57% for lung metastases, 9% for liver metastases, and 100% for bone metastases. Another study comparing 68Ga-DOTATATE with 18F-FDG PET/CT found a per-patient sensitivity of 72.2% for 68Ga-DOTATATE.
Signaling Pathways and Mechanisms of Action
The efficacy of these imaging agents is rooted in the specific molecular pathways they target.
Cholecystokinin-2 Receptor (CCK2R) Signaling
This compound analogs bind to the CCK2R, a G-protein coupled receptor (GPCR). Upon ligand binding, the CCK2R activates downstream signaling cascades, primarily through Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These events stimulate various cellular processes, including hormone secretion (e.g., calcitonin in MTC cells), gene expression, and cell proliferation. The high expression of CCK2R on MTC cells makes it an attractive target for imaging and potential radionuclide therapy.
Somatostatin Receptor (SSTR) Signaling
Somatostatin analogs bind to SSTRs, which are also GPCRs with five subtypes (SSTR1-5). MTC cells predominantly express SSTR2. Ligand binding to SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone secretion and cell proliferation. SSTR activation can also modulate ion channels and activate protein tyrosine phosphatases, contributing to its anti-tumor effects.
Experimental Protocols
Standardized protocols are essential for reproducible and comparable imaging results. Below are typical experimental workflows for PET/CT imaging with 68Ga-labeled this compound and somatostatin analogs.
General Experimental Workflow
68Ga-DOTA-Minigastrin Analog (e.g., 68Ga-DOTA-MGS5) PET/CT Protocol
-
Radiopharmaceutical: 68Ga-DOTA-MGS5 is prepared according to established radiolabeling procedures.
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required.
-
Administered Activity: A single intravenous injection of approximately 180 MBq of 68Ga-DOTA-MGS5 is administered.
-
Uptake Time: Imaging is typically performed at 1 and 2 hours post-injection. The dual-time-point imaging allows for assessment of tracer kinetics and can improve lesion-to-background contrast.
-
Image Acquisition: Whole-body PET/CT scans are acquired from the skull to the mid-thighs.
-
Image Analysis: Lesion uptake is quantified using Standardized Uptake Values (SUV), and tumor-to-background ratios are calculated.
68Ga-DOTA-Somatostatin Analog (e.g., 68Ga-DOTATATE) PET/CT Protocol
-
Radiopharmaceutical: 68Ga-DOTATATE is prepared using a commercially available generator and synthesis module.
-
Patient Preparation: Patients are typically required to be well-hydrated. The necessity of discontinuing long-acting somatostatin analog therapy before the scan is debated, but it is often recommended to do so for several weeks if feasible.
-
Administered Activity: An intravenous injection of 100-200 MBq of 68Ga-DOTATATE is administered.
-
Uptake Time: Imaging is usually performed 45-60 minutes after tracer injection.
-
Image Acquisition: Whole-body PET/CT scans are acquired from the skull to the mid-thighs.
-
Image Analysis: Lesion uptake is assessed visually and quantitatively using SUV measurements.
Conclusion
Both this compound and somatostatin analogs are valuable tools for the molecular imaging of MTC. The available evidence, although based on relatively small patient cohorts, suggests that this compound analogs targeting CCK2R may offer a higher detection rate for MTC lesions due to the high prevalence of CCK2R expression in these tumors. Newer generation this compound analogs like 68Ga-DOTA-MGS5 have demonstrated high tumor lesion detection rates, with uptake values comparable to other established tracers.
Somatostatin analog imaging with agents like 68Ga-DOTATATE remains a clinically important option, particularly for detecting bone metastases where it has shown high sensitivity. However, its overall sensitivity for MTC can be variable.
The choice of imaging agent may ultimately depend on institutional availability and specific clinical questions. The ongoing head-to-head clinical trials will provide more definitive data to guide the selection of the optimal imaging agent for patients with MTC. Further research with larger, prospective studies is warranted to establish the definitive role of these promising radiopharmaceuticals in the management of MTC.
References
- 1. [PDF] Preliminary Clinical Experience with Cholecystokinin-2 Receptor PET/CT Using the 68Ga-Labeled this compound Analog DOTA-MGS5 in Patients with Medullary Thyroid Cancer | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Head-to-head Study of 68Ga-MGS5 Versus 68Ga-DOTATATE PET/CT in Patients With Medullary Thyroid Carcinoma [ctv.veeva.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of DOTA-MGS5 and PP-F11N for CCK2R-Targeted Imaging and Therapy
For researchers, scientists, and professionals in drug development, the landscape of cholecystokinin-2 receptor (CCK2R) targeting agents is evolving. This guide provides a comprehensive preclinical comparison of two prominent DOTA-conjugated minigastrin analogues: DOTA-MGS5 and PP-F11N. The data presented herein, derived from various preclinical studies, aims to offer an objective overview of their performance characteristics to inform future research and development decisions.
Both DOTA-MGS5 and PP-F11N are designed for theranostic applications, enabling both imaging and targeted radionuclide therapy of CCK2R-expressing tumors, such as medullary thyroid carcinoma and small cell lung cancer.[1][2] Their shared mechanism of action involves binding to the CCK2R, a G protein-coupled receptor, leading to receptor-mediated internalization and the delivery of a diagnostic or therapeutic radionuclide payload to the target cells.[3]
Quantitative Performance Data
The following tables summarize the key preclinical performance parameters of DOTA-MGS5 and PP-F11N based on available experimental data. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | DOTA-MGS5 | PP-F11N | Reference(s) |
| Receptor Affinity (IC50, nM) | |||
| A431-CCK2R cells | 0.4 ± 0.2 (natGa-DOTA-MGS5: 0.6 ± 0.2) | 50.0 ± 7.3 ([177Lu]Lu-DOTA-PP-F11N) | [4][5] |
| Cellular Uptake (%IA/10^6 cells) | |||
| A431-CCK2R cells (1 h) | ~50-60% ([68Ga]Ga-DOTA-MGS5) | ~20% ([177Lu]Lu-DOTA-PP-F11N) | |
| A431-CCK2R cells (4 h) | >60% | 71.44 ± 3.52% ([177Lu]Lu-DOTA-PP-F11N) | |
| In Vivo Tumor Uptake (%ID/g) | |||
| A431-CCK2R xenografts (1 h p.i.) | ~23-24% | ~7% | |
| A431-CCK2R xenografts (4 h p.i.) | ~23% | ~7% | |
| MZ-CRC-1 xenografts (4 h p.i.) | Not Reported | 20.7 ± 1.71% | |
| Tumor-to-Kidney Ratio | |||
| A431-CCK2R xenografts (1 h p.i.) | Improved over PP-F11N | Lower than DOTA-MGS5 | |
| Tumor-to-Stomach Ratio | |||
| A431-CCK2R xenografts | Favorable | Higher than some next-generation analogs | |
| In Vivo Stability (% intact) | |||
| In mouse blood (1 h p.i.) | >70% ([177Lu]Lu-DOTA-MGS5) | Not directly compared |
p.i. = post-injection
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in this comparison.
Radiolabeling of DOTA-Peptides with Gallium-68
This protocol outlines a common procedure for labeling DOTA-conjugated peptides like DOTA-MGS5 and PP-F11N with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging studies.
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Buffering: In a sterile reaction vial, combine the DOTA-peptide (typically 10-50 µg) with a sodium acetate buffer to achieve a pH of 3.5-4.5.
-
Reaction: Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution. Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled peptide using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required.
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.
In Vitro Cellular Uptake Assay
This assay quantifies the specific binding and internalization of the radiolabeled peptides into CCK2R-expressing cells.
-
Cell Culture: Culture CCK2R-expressing cells (e.g., A431-CCK2R) and a negative control cell line (e.g., A431-mock) in appropriate media until they reach a suitable confluence.
-
Incubation: Incubate a known number of cells with the radiolabeled peptide at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Blocking (for specificity): In parallel, incubate a set of cells with the radiolabeled peptide in the presence of a high concentration of a non-radiolabeled CCK2R ligand (e.g., pentagastrin) to determine non-specific binding.
-
Washing: After incubation, wash the cells with ice-cold buffer to remove unbound radioactivity.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the cellular uptake as the percentage of the added radioactivity per million cells. Specific uptake is calculated by subtracting the non-specific binding from the total binding.
In Vivo Biodistribution Studies in Xenograft Mouse Models
These studies evaluate the distribution and clearance of the radiolabeled peptides in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a CCK2R-expressing tumor cell line (e.g., A431-CCK2R) and a control cell line.
-
Injection: Inject a defined amount of the radiolabeled peptide intravenously into the tail vein of the mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.
-
Organ Harvesting: Dissect and weigh major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone).
-
Radioactivity Measurement: Measure the radioactivity in each organ and tissue sample using a gamma counter, along with standards of the injected dose.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficacy.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Concluding Remarks
The available preclinical data suggests that DOTA-MGS5 exhibits superior tumor uptake and retention compared to PP-F11N in certain models. This enhanced performance may be attributed to its modified peptide sequence, which increases stability against enzymatic degradation. However, PP-F11N has also demonstrated promising results and has advanced to clinical trials.
Ultimately, the choice between these two agents for future clinical development will depend on a variety of factors, including manufacturing scalability, dosimetry in humans, and clinical efficacy and safety profiles. This guide serves as a foundational resource for researchers to navigate the preclinical data and design future studies that will further elucidate the potential of these and other novel CCK2R-targeting radiopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of Minigastrin-Based Radiopharmaceuticals for CCK2 Receptor-Targeted Theranostics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Minigastrin-based radiopharmaceuticals targeting the cholecystokinin-2 receptor (CCK2R). The performance of these agents is evaluated based on preclinical experimental data, offering insights into their potential for cancer diagnosis and therapy.
The cholecystokinin-2 receptor is a promising target in nuclear medicine, overexpressed in various malignancies such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2] This has spurred the development of numerous radiolabeled this compound (MG) analogues for theranostic applications, combining diagnostic imaging with targeted radionuclide therapy.[1][3] Key challenges in the development of these radiopharmaceuticals include improving their metabolic stability and optimizing their biodistribution profiles to achieve high tumor uptake with minimal accumulation in non-target organs, particularly the kidneys.[4]
This guide presents a comparative analysis of several MG-based radiopharmaceuticals, including established compounds like PP-F11N and DOTA-MGS5, as well as novel analogues with modifications aimed at enhancing their in vivo performance.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies, providing a head-to-head comparison of different this compound-based radiopharmaceuticals.
Table 1: In Vitro CCK2R Binding Affinity
| Compound | Cell Line | IC50 (nM) |
| DOTA-CCK-66 | AR42J | 3.6 - 6.0 |
| DOTA-MGS5 | AR42J | Not explicitly stated in the provided text, but used as a reference. |
| PP-F11N | A431/CCKBR | Not explicitly stated in the provided text, but used as a reference. |
| Novel Minigastrins (NMGs) | Not specified | Significantly increased affinity compared to PP-F11N |
| DOTA-rhCCK-18 | AR42J | 3- to 5-fold better than (R)-DOTAGA counterparts |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of a specific binding of a radioligand.
Table 2: In Vivo Tumor Uptake and Biodistribution in Xenograft Mouse Models
| Radiopharmaceutical | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| ¹⁷⁷Lu-PP-F11N | A431/CCKBR | 4 | ~6.7 - 6.9 | Not specified |
| ¹⁷⁷Lu-NMG 2 | CCK2R-positive xenografts | 4 | Significantly higher than PP-F11N | Higher than PP-F11N |
| ¹⁷⁷Lu-NMG 3 | CCK2R-positive xenografts | 4 | Significantly higher than PP-F11N | Higher than PP-F11N |
| ¹⁷⁷Lu-DOTA-CCK-66 | AR42J | 24 | Similar to ¹⁷⁷Lu-DOTA-MGS5 | Similar to ¹⁷⁷Lu-DOTA-MGS5 |
| ¹⁷⁷Lu-DOTA-MGS5 | AR42J | 24 | Not explicitly stated, used as reference | Not explicitly stated, used as reference |
| ¹⁷⁷Lu-Proline-modified analogues | A431-CCK2R xenografts | 4 | 29 - 46 | Not specified |
| ¹⁹F-¹⁷⁷Lu-DOTA-rhCCK-18 | AR42J | 24 | 13-fold higher than ¹⁷⁷Lu-DOTA-PP-F11N | Not specified, but kidney uptake was elevated |
| ²²⁵Ac-PP-F11N | A431/CCKBR | 4 | Similar to ¹⁷⁷Lu-PP-F11N | Not specified |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.
Key Experimental Methodologies
The following sections detail the standardized experimental protocols used for the evaluation of these radiopharmaceuticals.
Radiosynthesis of this compound Analogues
The general workflow for the radiolabeling of DOTA-conjugated this compound analogues is depicted below. This process involves the chelation of a radionuclide by the DOTA moiety conjugated to the peptide.
References
Comparative Analysis of SPECT vs. PET Imaging with Minigastrin Analogs for Cholecystokinin-2 Receptor (CCK2R) Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging for visualizing tumors that overexpress the cholecystokinin-2 receptor (CCK2R), utilizing radiolabeled minigastrin analogs. The successful targeting of CCK2R, which is overexpressed in malignancies like medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), is critical for improved diagnosis and therapy.[1][2][3][4] The choice between SPECT and PET imaging involves trade-offs in sensitivity, resolution, cost, and the specific characteristics of the radiolabeled peptide.[5] This analysis presents quantitative data from preclinical studies, detailed experimental protocols, and visual workflows to aid in the selection and development of optimal imaging agents.
Core Principles of SPECT and PET Imaging
Both SPECT and PET are nuclear imaging techniques that detect gamma rays emitted by a radiotracer administered to a patient. However, they differ fundamentally in the types of radionuclides used and the detection methods.
-
SPECT uses radionuclides that emit single gamma photons (e.g., Indium-111, Technetium-99m). A gamma camera rotates around the subject to capture 2D projections from multiple angles, which are then reconstructed into a 3D image. SPECT is generally less expensive and uses radiotracers with longer half-lives, which can be advantageous for studying biological processes over extended periods.
-
PET utilizes positron-emitting radionuclides (e.g., Gallium-68, Copper-64, Fluorine-18). When a positron collides with an electron in the tissue, it produces two 511 keV gamma photons that travel in opposite directions. PET scanners detect these photons in coincidence, which allows for more accurate localization of the tracer without the need for physical collimation. This results in significantly higher sensitivity and spatial resolution compared to SPECT.
The development of this compound analogs has focused on improving metabolic stability and in vivo targeting properties to overcome challenges such as high kidney uptake and rapid enzymatic degradation.
Quantitative Data Comparison
The following tables summarize key performance metrics for various this compound analogs labeled with SPECT and PET radionuclides from preclinical studies.
Table 1: In Vitro CCK2R Affinity (IC50) of this compound Analogs
| This compound Analog | Chelator | Radionuclide (or metal) | IC50 (nM) | Cell Line | Citation(s) |
| PP-F11 | DOTA | natGa | 0.86 | A431-CCK2R | |
| PP-F11 | NOTA | natGa | 0.79 | A431-CCK2R | |
| PP-F11 | NODAGA | natGa | 1.51 | A431-CCK2R | |
| PP-F11 | DOTA | natCu | 1.13 | A431-CCK2R | |
| PP-F11 | DOTA | natIn | 1.09 | A431-CCK2R | |
| DOTA-MGS1 | DOTA | natIn | 1.1 ± 0.1 | AR42J | |
| DOTA-MGS4 | DOTA | natIn | 0.8 ± 0.1 | AR42J | |
| DOTA-MG11 | DOTA | natIn | 1.0 ± 0.1 | AR42J | |
| Demogastrin 1 | Tetraamine | 99mTc/99gTc | ~1 | AR42J | |
| Demogastrin 2 | Tetraamine | 99mTc/99gTc | ~1 | AR42J | |
| DOTA-CCK-66 | DOTA | natGa/natCu/natLu | 3.6 - 6.0 | AR42J |
Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g) at 1-4 hours post-injection
| Radiotracer | Imaging Modality | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Animal Model | Citation(s) |
| 111In-DOTA-PP-F11 | SPECT | 1.89 ± 0.74 | 20.9 ± 3.4 | 0.09 | A431-CCK2R xenografts | |
| 68Ga-DOTA-PP-F11 | PET | 5.21 ± 2.19 | 11.2 ± 1.6 | 0.47 | A431-CCK2R xenografts | |
| 64Cu-DOTA-PP-F11 | PET | 1.63 ± 0.32 | 4.3 ± 1.2 | 0.38 | A431-CCK2R xenografts | |
| 111In-DOTA-MGS1 | SPECT | 5.48 ± 1.40 (1h) | 26.6 ± 2.6 (1h) | 0.21 | A431-CCK2R xenografts | |
| 111In-DOTA-MGS4 | SPECT | 9.85 ± 1.11 (1h) | 35.1 ± 4.2 (1h) | 0.28 | A431-CCK2R xenografts | |
| 111In-DOTA-MGS4 | SPECT | 10.40 ± 2.21 (4h) | 16.4 ± 3.1 (4h) | 0.63 | A431-CCK2R xenografts | |
| 68Ga-DOTA-MGS-5 | PET | > 20 | Not specified | Not specified | A431-CCK2R xenografts | |
| 99mTc-Demogastrin 2 | SPECT | ~10 (4h) | ~25 (4h) | ~0.4 | AR42J xenografts | |
| 68Ga-DOTA-CCK-66 | PET | SUVmax = 2.02 ± 0.77 (1h) | High | Not specified | AR42J xenografts |
Experimental Protocols
Radiolabeling of this compound Analogs
Objective: To conjugate a this compound analog-chelator conjugate with a SPECT or PET radionuclide.
Example Protocol for 68Ga-labeling of DOTA-conjugated peptides:
-
Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Precursor Preparation: Dissolve the DOTA-peptide conjugate (e.g., DOTA-PP-F11) in ultrapure water to a concentration of 1 µg/µL.
-
Reaction: Add 5-10 µg of the peptide conjugate to a reaction vial. Add the 68Ga eluate and adjust the pH to 3.5-4.5 using a sodium acetate or HEPES buffer.
-
Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.
-
Purification (if necessary): Purify the labeled peptide using a C18 Sep-Pak cartridge to remove unchelated 68Ga.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. An RCP of >95% is typically required for in vivo use.
Example Protocol for 111In-labeling of DOTA-conjugated peptides:
-
Precursor Preparation: Prepare a solution of the DOTA-peptide conjugate (e.g., CP04) in a suitable buffer (e.g., ammonium acetate).
-
Reaction: Add 111InCl3 to the peptide solution. The reaction is typically performed at a pH of 4.0-5.5.
-
Incubation: Incubate the mixture at 90-100°C for 15-30 minutes.
-
Quality Control: Analyze the radiochemical purity using radio-HPLC. The final product should be sterile and pyrogen-free for clinical applications.
In Vitro Receptor Affinity Assay
Objective: To determine the binding affinity (IC50) of the this compound analogs to the CCK2 receptor.
-
Cell Culture: Culture cells expressing CCK2R (e.g., rat pancreatic acinar AR42J cells or A431-CCK2R transfected cells) to confluence.
-
Competition Binding: Incubate a constant concentration of a radiolabeled reference ligand (e.g., 125I-[Tyr12,Leu15]gastrin-17 or 111In-DOTA-minigastrin) with the cells.
-
Incubation with Competitor: Add increasing concentrations of the non-radiolabeled ("cold") this compound analog being tested to the incubation mixture.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 1-3 hours at 37°C).
-
Washing and Measurement: Wash the cells to remove unbound radioligand. Measure the cell-bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
In Vivo Biodistribution and Imaging
Objective: To evaluate the tumor-targeting efficacy and pharmacokinetic profile of the radiolabeled this compound analog in an animal model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) bearing subcutaneous xenografts of a CCK2R-expressing tumor cell line (e.g., AR42J or A431-CCK2R).
-
Radiotracer Administration: Inject a defined amount of the radiolabeled peptide (e.g., 1-5 MBq) into the tail vein of the anesthetized mice.
-
Imaging: At specific time points post-injection (p.i.) (e.g., 1, 4, and 24 hours), perform whole-body imaging using a small-animal SPECT/CT or PET/CT scanner.
-
Biodistribution: Following the final imaging session, euthanize the mice. Dissect, weigh, and measure the radioactivity in major organs (tumor, kidneys, liver, stomach, muscle, blood, etc.) using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios (e.g., tumor-to-kidney, tumor-to-muscle) to assess imaging contrast.
Visualizations: Pathways and Workflows
CCK2 Receptor Signaling Pathway
Activation of the G-protein coupled CCK2 receptor by this compound analogs initiates several downstream signaling cascades. These pathways, primarily involving Gq and G12/13 proteins, lead to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and MAPK pathways, ultimately promoting cell proliferation and survival.
Caption: CCK2R signaling cascade initiated by this compound binding.
Preclinical Evaluation Workflow
The preclinical development and comparison of novel SPECT and PET radiotracers follow a structured workflow, from initial chemistry to in vivo validation. This process ensures a thorough characterization of each candidate agent before consideration for clinical translation.
Caption: Workflow for preclinical comparison of radiolabeled analogs.
Conclusion
The choice between SPECT and PET for imaging CCK2R-expressing tumors with this compound analogs depends on the specific research or clinical question.
-
PET imaging , particularly with 68Ga-labeled analogs like 68Ga-DOTA-PP-F11 and 68Ga-DOTA-MGS-5, generally offers superior performance, demonstrating higher tumor uptake and better tumor-to-background ratios compared to their 111In-SPECT counterparts. The higher sensitivity and resolution of PET are significant advantages for detecting small lesions.
-
SPECT imaging , using radionuclides like 111In and 99mTc, remains a valuable and more accessible tool. Analogs such as 111In-DOTA-MGS4 have shown promising tumor uptake, and ongoing research continues to improve their properties. The longer half-life of SPECT isotopes can also be beneficial for imaging at later time points.
Ultimately, the development of stabilized this compound analogs that exhibit high tumor uptake and reduced kidney retention is a key goal for both modalities. The data and protocols presented here provide a framework for the rational design and comparative evaluation of these important diagnostic agents.
References
- 1. PET and SPECT imaging of a radiolabeled this compound analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. i-med.ac.at [i-med.ac.at]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
A Comparative Analysis of Linear and Cyclic Minigastrin Analogs for In Vivo Applications
An objective guide for researchers and drug development professionals on the performance of linear versus cyclic minigastrin analogs in targeting cholecystokinin-2 receptor (CCK2R)-expressing tumors.
The development of radiolabeled this compound (MG) analogs for imaging and therapy of cholecystokinin-2 receptor (CCK2R)-expressing tumors, such as medullary thyroid carcinoma and small cell lung cancer, is a significant area of research.[1][2] A key challenge in the clinical translation of these analogs has been overcoming issues of high kidney uptake and low enzymatic stability.[1][2] This guide provides a comparative overview of linear and cyclic this compound analogs, presenting experimental data on their in vivo performance.
Performance Comparison: Biodistribution Data
The biodistribution of radiolabeled this compound analogs is a critical factor in determining their efficacy and safety. The following tables summarize the percentage of injected dose per gram of tissue (%ID/g) for various linear and cyclic analogs in key organs from preclinical studies.
Table 1: Biodistribution of 99mTc-labeled Linear and Cyclic this compound Analogs in Nude Mice with AR42J Tumor Xenografts (1 hour post-injection) [3]
| Analog | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 99mTc-EDDA-HYNIC-linear-MG1 | 0.28 | 0.11 | 0.28 | 2.05 |
| 99mTc-EDDA-HYNIC-cyclo-MG1 | >3 | 0.15 | 0.35 | 4.85 |
| 99mTc-EDDA-HYNIC-cyclo-MG2 | >3 | 0.19 | 0.45 | 5.15 |
Table 2: Biodistribution of 177Lu-labeled Cyclic this compound Analogs in BALB/c Nude Mice with A431-CCK2R Xenografts
| Analog | Time p.i. | Tumor (%ID/g) | Kidney (%ID/g) | Tumor-to-Kidney Ratio |
| 177Lu-DOTA-cyclo-MG1 | 4 h | 11.53 ± 2.11 | 3.75 ± 0.55 | 3.1 |
| 24 h | 9.89 ± 1.87 | 2.89 ± 0.49 | 3.4 | |
| 177Lu-DOTA-cyclo-MG2 | 4 h | 10.21 ± 1.95 | 4.21 ± 0.78 | 2.4 |
| 24 h | 8.76 ± 1.54 | 2.98 ± 0.61 | 2.9 |
Table 3: Comparison of Tumor Uptake for Various this compound Analogs
| Analog | Radiolabel | Tumor Model | Tumor Uptake (%ID/g) at 4h p.i. | Reference |
| [99mTc]Tc-HYNIC-MGS5 (Linear) | 99mTc | A431-CCK2R | 24.75 ± 4.38 | |
| [99mTc]Tc-HYNIC-MGS11 (Linear) | 99mTc | A431-CCK2R | 42.48 ± 6.99 | |
| [177Lu]Lu-1 (Linear, Proline-modified) | 177Lu | A431-CCK2R | 34.72 ± 9.40 | |
| [177Lu]Lu-2 (Linear, Proline-modified) | 177Lu | A431-CCK2R | 33.25 ± 6.34 | |
| [111In]In-DOTA-[(N-Me)1Nal8]MGS5 (Linear) | 111In | A431-CCK2R | 48.1 ± 9.2 |
Key Experimental Protocols
In Vivo Biodistribution Studies
A standardized protocol for evaluating the biodistribution of radiolabeled this compound analogs in tumor-bearing animal models is crucial for comparative analysis.
-
Animal Model: Studies are typically conducted in 5-6 week old immunodeficient mice (e.g., BALB/c nude or CB17-SCID mice).
-
Tumor Xenografts: Human tumor cells expressing CCK2R (e.g., A431-CCK2R, AR42J) and receptor-negative control cells (e.g., A431-mock) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a specific size (e.g., ~0.2 g) over approximately 14 days.
-
Radiolabeling: The this compound analogs, conjugated with a chelator such as DOTA or HYNIC, are radiolabeled with isotopes like 99mTc, 111In, or 177Lu. Radiolabeling efficiency and purity are confirmed by methods like radio-HPLC.
-
Injection: A defined amount of the radiolabeled peptide is injected intravenously into the tail vein of the mice.
-
Tissue Dissection and Measurement: At specific time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized. Tissues of interest (tumor, blood, kidneys, liver, stomach, etc.) are dissected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Cell Internalization Assay
-
Cell Culture: CCK2R-expressing cells (e.g., AR42J) are cultured in appropriate media and seeded in multi-well plates.
-
Incubation: The cells are incubated with the radiolabeled this compound analog at 37°C for various time periods.
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity. The cell-surface-bound radioactivity is removed by an acid wash, and the internalized radioactivity is measured after cell lysis.
-
Quantification: The amount of internalized radioactivity is expressed as a percentage of the total added radioactivity.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the comparison of this compound analogs, the following diagrams illustrate the CCK2R signaling pathway and a typical experimental workflow.
Caption: CCK2R signaling cascade upon this compound analog binding.
Caption: Workflow for comparing linear and cyclic this compound analogs.
Concluding Remarks
The choice between linear and cyclic this compound analogs for clinical applications depends on a careful balance of tumor uptake, kidney retention, and in vivo stability. While linear analogs have shown high tumor uptake, especially with modifications to enhance stability, they can also exhibit significant kidney accumulation. Cyclization is a strategy to improve stability and can lead to favorable tumor-to-kidney ratios, although tumor uptake may vary depending on the specific analog. Further research, including head-to-head comparative studies with standardized protocols, is essential to identify the optimal this compound analog for the diagnosis and treatment of CCK2R-expressing cancers.
References
A Comparative Guide to 177Lu- and 90Y-Labeled Minigastrin in Peptide Receptor Radionuclide Therapy (PRRT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lutetium-177 (177Lu) and Yttrium-90 (90Y) labeled minigastrin analogues for use in Peptide Receptor Radionuclide Therapy (PRRT). The focus of this therapy is on tumors that overexpress the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors.[1][2] This document synthesizes available preclinical and clinical data to guide researchers in the selection and development of these potent radiopharmaceuticals.
Introduction to PRRT with Radiolabeled this compound
Peptide Receptor Radionuclide Therapy is a targeted cancer therapy that utilizes a peptide with high affinity for a receptor overexpressed on tumor cells. This peptide is linked to a chelator, which securely holds a therapeutic radionuclide. In this case, this compound analogues serve as the targeting peptide for CCK2R.[1][3] Once administered, the radiolabeled this compound binds to CCK2R on tumor cells, delivering a cytotoxic dose of radiation directly to the cancer cells while minimizing damage to surrounding healthy tissue.
The choice of radionuclide is critical to the therapeutic efficacy and safety of the PRRT agent. 177Lu and 90Y are two of the most commonly used beta-emitting radionuclides in PRRT, each with distinct physical properties that influence their therapeutic application.
Physical Properties of 177Lu and 90Y
| Property | 177Lu | 90Y |
| Beta Energy (Eβmax) | 0.5 MeV | 2.27 MeV |
| Tissue Penetration (Range) | ~2 mm | ~11 mm |
| Half-life (t1/2) | 6.7 days | 2.7 days |
| Imaging Capability | Yes (gamma emission) | No (pure beta emitter) |
This difference in energy and tissue penetration has led to the general hypothesis that 177Lu may be more suitable for smaller tumors and micrometastases, while the higher energy of 90Y could be advantageous for larger, bulkier tumors.[4]
Preclinical Efficacy and Biodistribution
Direct head-to-head preclinical studies comparing 177Lu- and 90Y-labeled this compound are limited. However, extensive data exists for 177Lu-labeled this compound analogues, and early studies with 90Y-minigastrin provide some insights.
177Lu-Labeled this compound Analogues
Numerous preclinical studies have demonstrated the high therapeutic potential of 177Lu-labeled this compound analogues. These studies typically involve in vitro cell binding and uptake assays, as well as in vivo biodistribution and therapy studies in mouse models xenografted with CCK2R-expressing tumors.
Table 1: Preclinical Data for Representative 177Lu-Labeled this compound Analogues
| Analogue | Cell Line | In Vitro Uptake (% internalized/10^6 cells) | Tumor Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio (at 4h) | Reference |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 15.2 ± 2.6 (2h) | 3.50 ± 0.78 | ~0.7 | |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 16.1 ± 1.9 (2h) | 3.72 ± 1.23 | ~0.8 | |
| 177Lu-PP-F11N | A431-CCK2R | Not Reported | ~15 | ~1.5 | |
| [177Lu]Lu-1 | A431-CCK2R | Not Reported | 34.72 ± 9.40 | ~5.8 | |
| [177Lu]Lu-2 | A431-CCK2R | Not Reported | 33.25 ± 6.34 | ~5.5 |
Data presented as mean ± standard deviation where available.
These studies consistently show high, receptor-specific tumor uptake of 177Lu-labeled this compound analogues. Therapeutic studies in mice have demonstrated a significant delay in tumor growth and increased survival with these agents. For instance, treatment with 177Lu-DOTA-cyclo-MG1 and -MG2 resulted in a 1.7- to 2.6-fold increase in tumor volume doubling time in receptor-positive tumors.
90Y-Labeled this compound Analogues
Insights from Somatostatin Analogue Studies
To better understand the potential comparative efficacy of 177Lu- and 90Y-minigastrin, we can look to the extensive research comparing 177Lu- and 90Y-labeled somatostatin analogues (e.g., DOTATATE, DOTATOC) for the treatment of neuroendocrine tumors.
Studies have shown that for smaller tumors, 177Lu-DOTATATE may be more effective, while 90Y-DOTATOC may be better suited for larger tumors. Furthermore, some studies have explored a "tandem" approach, combining both 177Lu- and 90Y-labeled peptides, which has shown superior anti-tumor effects compared to treatment with either radionuclide alone, especially in patients with tumors of various sizes. This suggests that a combination of 177Lu- and 90Y-minigastrin could potentially be a powerful therapeutic strategy.
Experimental Protocols
In Vitro Cell Uptake and Internalization Assay
-
Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) and a negative control cell line are cultured to near confluence in appropriate media.
-
Radiolabeling: The this compound analogue is radiolabeled with 177Lu or 90Y and purified.
-
Incubation: Cells are incubated with the radiolabeled peptide at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Washing: After incubation, the supernatant is removed, and the cells are washed with ice-cold PBS to remove unbound radioligand.
-
Surface-Bound vs. Internalized: To differentiate between surface-bound and internalized radioactivity, cells are incubated with an acid wash buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligand.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the acid wash fraction (surface-bound) and the cell lysate (internalized) is measured using a gamma counter.
Animal Biodistribution Studies
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with CCK2R-expressing tumor cells.
-
Radiopharmaceutical Administration: Once tumors reach a suitable size, the radiolabeled this compound analogue is administered intravenously.
-
Tissue Harvesting: At various time points post-injection (e.g., 1h, 4h, 24h, 48h), animals are euthanized, and major organs and tumors are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Process
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]
- 3. 177Lu Labeled Cyclic this compound Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical results of radionuclide therapy of neuroendocrine tumours with 90Y-DOTATATE and tandem 90Y/177Lu-DOTATATE: which is a better therapy option? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biodistribution of Minigastrin Analogs for Cholecystokinin-2 Receptor (CCK2R) Targeting
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a cross-study comparison of the biodistribution data for various Minigastrin analogs, which are of significant interest for the diagnosis and radionuclide therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3] The data presented herein is compiled from multiple preclinical studies to offer an objective overview of the in vivo performance of these potential radiopharmaceuticals.
Experimental Protocols
The biodistribution data summarized in this guide were predominantly obtained from studies utilizing mouse models with subcutaneously xenografted tumors expressing the human CCK2R.[1][2] Below are the generalized and specific experimental methodologies employed in the cited studies.
Generalized In Vivo Biodistribution Study Workflow
The typical experimental workflow for assessing the biodistribution of radiolabeled this compound analogs is depicted in the diagram below. This process involves the preparation of the radiolabeled peptide, administration to a tumor-bearing animal model, and subsequent analysis of its distribution in various tissues over time.
References
A Comparative Benchmarking of Novel Minigastrin Analogs Against Clinically Tested Compounds for CCK2R-Targeted Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging Minigastrin (MG) analogs with established, clinically tested compounds targeting the cholecystokinin-2 receptor (CCK2R). This document synthesizes preclinical and clinical data to offer an objective performance benchmark, supported by detailed experimental methodologies and visual pathway representations.
The landscape of targeted radionuclide therapy for neuroendocrine tumors, particularly those overexpressing the CCK2R such as medullary thyroid carcinoma (MTC) and small cell lung cancer, is rapidly evolving. This compound analogs, which bind with high affinity to CCK2R, are at the forefront of this development. This guide focuses on a side-by-side comparison of novel investigational analogs with their clinically evaluated predecessors, highlighting key performance metrics including receptor affinity, cellular uptake, in vivo tumor targeting, and metabolic stability.
Performance Data Summary
The following tables summarize the quantitative data for new-generation this compound analogs in comparison to clinically tested benchmarks.
Table 1: In Vitro Performance Characteristics
| Compound | Cell Line | IC50 (nM) | Cellular Uptake (%ID/mg protein) |
| Clinically Tested | |||
| 177Lu-PP-F11N | A431-CCK2R | ~1 | High |
| 177Lu-DOTA-MGS5 | A431-CCK2R | ~1 | High |
| New Analogs | |||
| NMGs (Triazole-modified PP-F11N) | A431-CCK2R | Significantly Increased Affinity vs PP-F11N | Significantly Increased vs PP-F11N[1][2] |
| Cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | High receptor-mediated uptake[3] |
| Cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | High receptor-mediated uptake[3] |
Table 2: In Vivo Performance Characteristics (Xenograft Models)
| Compound | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| Clinically Tested | |||
| 177Lu-PP-F11N | A431/CCKBR xenograft | 20.7 ± 1.71 (MZ-CRC-1 tumors)[4] | Favorable |
| 177Lu-DOTA-MGS5 | A431-CCK2R xenograft | 10.40 ± 2.21 (4h p.i.) | High |
| New Analogs | |||
| NMGs (Triazole-modified PP-F11N) | CCK2R-positive xenografts | Higher than PP-F11N | Increased vs PP-F11N |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R xenograft | >3% (1h p.i.) | 2.4-3.1 (up to 1d p.i.) |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R xenograft | >3% (1h p.i.) | 2.4-3.1 (up to 1d p.i.) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation processes, the following diagrams are provided.
Caption: CCK2R Signaling Pathway Activation by this compound Analogs.
The binding of a this compound analog to the CCK2 receptor, a G protein-coupled receptor, primarily activates the Gq protein. This initiates a signaling cascade through Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger calcium release and activate Protein Kinase C (PKC), respectively. Furthermore, CCK2R activation can stimulate the Src kinase and the ERK pathway, ultimately promoting cell proliferation.
Caption: General Experimental Workflow for this compound Analog Evaluation.
The evaluation of new this compound analogs typically begins with synthesis and radiolabeling, followed by a series of in vitro assays to determine receptor binding affinity, cellular uptake, and stability. Promising candidates then advance to in vivo studies in animal models to assess their biodistribution, imaging potential, and therapeutic efficacy.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the new analogs, reflecting their binding affinity to the CCK2R.
-
Cell Lines: A431-CCK2R (human epidermoid carcinoma cells transfected with human CCK2R) and AR42J (rat pancreatic tumor cells endogenously expressing CCK2R) are commonly used.
-
Procedure:
-
Cells are cultured to confluency and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
A constant concentration of a radiolabeled standard ligand (e.g., 125I-labeled gastrin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor analog.
-
After incubation, bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
IC50 values are calculated by nonlinear regression analysis of the competition binding curves.
-
Cellular Uptake and Internalization Assay
-
Objective: To quantify the receptor-mediated uptake and internalization of the radiolabeled analogs in cancer cells.
-
Cell Lines: A431-CCK2R and A431-mock transfected cells (as a negative control).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are incubated with the radiolabeled this compound analog at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
At each time point, the supernatant is collected.
-
To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acid wash (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligand.
-
The cells are then lysed to release the internalized radioligand.
-
The radioactivity in the supernatant, acid wash, and cell lysate is measured to determine the percentage of internalized and membrane-bound analog.
-
In Vivo Biodistribution Studies
-
Objective: To evaluate the distribution of the radiolabeled analogs in different organs and the tumor, and to determine tumor-to-background ratios.
-
Animal Model: Athymic nude mice bearing subcutaneous xenografts of CCK2R-positive tumors (e.g., A431-CCK2R).
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a defined dose of the radiolabeled analog.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), groups of mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are dissected, weighed, and their radioactivity is measured in a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
Tumor-to-organ ratios are calculated to assess the targeting efficiency.
-
Conclusion
The development of new this compound analogs demonstrates a clear trajectory towards improving tumor targeting and therapeutic efficacy. Novel strategies, such as the introduction of triazoles in the peptide backbone (NMGs) or cyclization (cyclo-MG1, cyclo-MG2), have shown promise in enhancing receptor affinity and in vivo performance compared to clinically tested compounds like PP-F11N. While DOTA-MGS5 has also shown excellent properties and is undergoing clinical evaluation, the continuous innovation in analog design holds the potential for even more effective and safer CCK2R-targeted radionuclide therapies. The data and protocols presented in this guide offer a foundational benchmark for the ongoing research and development in this critical area of oncology.
References
Safety Operating Guide
Navigating the Disposal of Minigastrin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must always prioritize their institution's Environmental Health & Safety (EHS) guidelines and local regulations, as these provide the definitive protocols for waste management.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, adherence to standard laboratory safety practices is mandatory. Treat Minigastrin, particularly in concentrated or powdered form, as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is essential:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
II. Disposal of Non-Radioactive this compound
Non-radioactive this compound waste should be managed as chemical peptide waste. The primary goal is to prevent its release into the environment.
Step-by-Step Disposal Protocol:
-
Inactivation (for Liquid Waste): While not always mandatory for what may be considered non-hazardous peptides, inactivation adds a layer of safety by degrading the peptide's biological activity.[1]
-
Chemical Degradation: Peptide bonds can be hydrolyzed using a strong acid or base. A common practice is to treat the peptide solution with 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (NaOH) for a minimum of 24 hours to ensure complete degradation.[1]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before further disposal.[1] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, use a weak acid.
-
-
Aqueous Waste Disposal: After neutralization, the aqueous waste may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations and institutional policies.[2][3] Always verify with your institution's EHS department before any drain disposal.
-
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste" or "Chemical Waste."
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area.
-
Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
Table 1: General Recommendations for Non-Radioactive Peptide Waste Disposal
| Parameter | Recommendation | Source(s) |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | |
| Inactivation Time | Minimum 24 hours | |
| Final pH for Aqueous Waste | 6.0 - 8.0 | |
| Solid Waste Container | Labeled, leak-proof hazardous waste container |
III. Disposal of Radiolabeled this compound
Many this compound analogues are radiolabeled with isotopes such as Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu). The disposal of this type of waste is highly regulated and requires strict adherence to radiation safety protocols.
Key Principles for Radioactive Waste Management:
-
Segregation: Radioactive waste must be segregated by isotope. Short-lived isotopes (half-life < 90 days) should be kept separate from long-lived isotopes.
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope, the activity level, and the date.
-
ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable." This involves minimizing time spent handling the waste, maximizing distance, and using appropriate shielding.
Step-by-Step Disposal Protocol for Radiolabeled this compound:
-
Waste Minimization:
-
Use the smallest amount of radioisotope possible for the experiment.
-
Do not mix radioactive waste with non-radioactive waste. Survey potentially contaminated items; if they are indistinguishable from background radiation, they can be disposed of as regular waste after defacing any radiation symbols.
-
-
Segregation and Storage:
-
Dry Solid Waste: Place contaminated items (gloves, paper towels, etc.) in a designated container for dry solid radioactive waste. Sharps must be placed in a puncture-resistant container.
-
Liquid Waste: Collect liquid radioactive waste in approved containers. Do not dispose of liquid radioactive waste down the sanitary sewer unless explicitly permitted by your institution's radiation safety office for specific, low-level, soluble waste. The pH of the liquid should generally be between 5.5 and 9.5.
-
Vials: Liquid scintillation vials should be collected in their original trays or other designated containers.
-
-
Decay-in-Storage (DIS):
-
For short-lived isotopes like ¹¹¹In (half-life ~2.8 days), waste can be stored in a secure, shielded location until the radioactivity has decayed to background levels (typically after 10 half-lives).
-
Once decayed, the waste can be disposed of as non-radioactive chemical or biohazardous waste, after removing or defacing all radiation labels.
-
-
Special Considerations for Lutetium-177 (¹⁷⁷Lu):
-
¹⁷⁷Lu has a half-life of about 6.7 days and can generally be managed through decay-in-storage.
-
However, some production methods for ¹⁷⁷Lu result in a long-lived metastable isomer, ¹⁷⁷ᵐLu (half-life ~160.4 days), as a contaminant.
-
Waste contaminated with detectable ¹⁷⁷ᵐLu cannot be disposed of via decay-in-storage because its half-life exceeds the typical 90-120 day limit. This waste must be disposed of as long-lived radioactive waste through your institution's radiation safety office.
-
-
Collection:
-
When waste containers are full, or after the appropriate decay period, contact your institution's EHS or radiation safety office to arrange for pickup.
-
Table 2: Half-lives of Common Radioisotopes Used with this compound Analogues
| Isotope | Half-Life | Primary Disposal Method |
| Indium-111 (¹¹¹In) | ~2.8 days | Decay-in-Storage |
| Lutetium-177 (¹⁷⁷Lu) | ~6.7 days | Decay-in-Storage (if free of ¹⁷⁷ᵐLu) |
| Lutetium-177m (¹⁷⁷ᵐLu) | ~160.4 days | Collection as long-lived radioactive waste |
IV. Experimental Protocols: Inactivation of Peptide Waste
The following is a general protocol for the chemical inactivation of non-radioactive liquid this compound waste. This procedure must be performed in a chemical fume hood.
Materials:
-
Liquid this compound waste
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acid, weak acid for base)
-
pH indicator strips
-
Designated hazardous waste container
Procedure:
-
Carefully measure the volume of the liquid peptide waste.
-
In a suitable container within a fume hood, add the inactivation reagent (1 M NaOH or 1 M HCl) to the waste. A common ratio is 10 parts inactivation solution to 1 part waste.
-
Stir the solution gently and allow it to sit for a minimum of 24 hours to ensure complete hydrolysis of the peptide.
-
After the inactivation period, check the pH of the solution.
-
Slowly add a neutralizing agent while stirring until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized solution according to institutional guidelines (either down the drain with copious amounts of water if permitted, or as hazardous chemical waste).
V. Mandatory Visualization: Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Minigastrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Minigastrin, a synthetic peptide amide.[1] Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles (EN 166 compliant) | To protect eyes from splashes of this compound solutions. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Quantitative Data and Physical Properties
The following table summarizes the known quantitative data and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇₄H₉₉N₁₅O₂₆S | Sigma-Aldrich |
| Molecular Weight | 1646.73 g/mol | Sigma-Aldrich |
| Appearance | Lyophilized solid | MyBioSource |
| Purity | ≥95% (HPLC) | Sigma-Aldrich, MyBioSource |
| Solubility | Soluble in 0.1% NH₄OH (pH 8.0) at 1 mg/mL | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To safely and accurately reconstitute lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Appropriate solvent (e.g., sterile 0.1% NH₄OH)
-
Sterile, calibrated pipette and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE) as specified in Section 1
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Don the appropriate PPE (lab coat, gloves, safety glasses).
-
Carefully remove the cap from the vial.
-
Using a sterile pipette, add the calculated volume of the recommended solvent to the vial.
-
Replace the cap and gently swirl or vortex the vial until the peptide is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the reconstituted solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or as recommended. Stock solutions are generally stable for up to 2 months at -20°C.
Surface Decontamination Protocol
Objective: To effectively decontaminate laboratory surfaces and equipment after handling this compound.
Materials:
-
Enzymatic detergent (e.g., SBCleaner)
-
6% sodium hypochlorite solution (bleach)
-
Absorbent pads
-
Waste disposal bags
-
PPE as specified in Section 1
Procedure:
-
Wear appropriate PPE.
-
Prepare a 1% (m/v) solution of the enzymatic detergent in water.
-
Apply the detergent solution to the contaminated surface or equipment. This can be done by pouring it directly on the surface or by soaking contaminated materials.
-
Allow the detergent to remain in contact with the surface for a sufficient time to break down the peptide.
-
For a more thorough cleaning, follow with a 6% sodium hypochlorite solution.
-
Wipe the area with absorbent pads to remove the cleaning solutions and any residual peptide.
-
Rinse the surface thoroughly with water.
-
Dispose of all contaminated materials (absorbent pads, gloves, etc.) in a designated waste container.
Operational and Disposal Plans
Spill Response
A minor spill of this compound solution can be managed by trained laboratory personnel.
Caption: Workflow for responding to a this compound spill.
Waste Disposal
All waste contaminated with this compound, including empty vials, used pipette tips, gloves, and spill cleanup materials, should be disposed of as chemical or biomedical waste according to institutional and local regulations. For biologically active peptides, incineration is the preferred method of disposal to ensure complete destruction.
Caption: Procedure for the safe disposal of this compound-contaminated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
